molecular formula C9H10N2O2 B2928576 2-(1,3-Benzoxazol-2-ylamino)ethanol CAS No. 134704-32-8

2-(1,3-Benzoxazol-2-ylamino)ethanol

Cat. No.: B2928576
CAS No.: 134704-32-8
M. Wt: 178.191
InChI Key: PPBNFUWGFXLQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzoxazol-2-ylamino)ethanol is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.191. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-6-5-10-9-11-7-3-1-2-4-8(7)13-9/h1-4,12H,5-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBNFUWGFXLQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 2-(1,3-Benzoxazol-2-ylamino)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(1,3-Benzoxazol-2-ylamino)ethanol. This document details a proposed synthetic pathway, experimental protocols, and expected characterization data based on established chemical principles and analysis of related structures. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis of novel benzoxazole derivatives for potential applications in medicinal chemistry and materials science.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties[1][2]. The unique structural motif of the benzoxazole ring system allows for versatile functionalization, enabling the development of a wide array of derivatives with tailored biological profiles. The title compound, this compound, incorporates both the benzoxazole scaffold and an amino-alcohol side chain, suggesting potential for hydrogen bonding interactions and further chemical modification, making it a molecule of interest for synthetic and medicinal chemists.

Proposed Synthesis Pathway

A plausible and efficient synthetic route for the preparation of this compound involves the reaction of a suitable 2-substituted benzoxazole precursor with ethanolamine. Based on the synthesis of analogous compounds, such as 2-(5-chlorobenzo[d]oxazol-2-ylamino)ethanol, a reliable method is the nucleophilic substitution of a leaving group at the 2-position of the benzoxazole ring with ethanolamine[3]. A common and effective precursor for this transformation is 2-mercaptobenzoxazole.

The proposed two-step synthesis is initiated with the S-alkylation of 2-mercaptobenzoxazole to form a more reactive intermediate, followed by nucleophilic displacement by ethanolamine. Alternatively, direct reaction of a 2-chlorobenzoxazole with ethanolamine can be envisioned. For the purpose of this guide, we will focus on a method analogous to the synthesis of similar amino-benzoxazole derivatives.

Synthesis_Pathway cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product 2-Mercaptobenzoxazole 2-Mercaptobenzoxazole Reaction Nucleophilic Substitution 2-Mercaptobenzoxazole->Reaction Ethanolamine Ethanolamine Ethanolamine->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis and subsequent characterization of this compound.

Synthesis of this compound

This procedure is adapted from methodologies used for the synthesis of structurally related compounds[3].

Materials:

  • 2-Chlorobenzoxazole

  • Ethanolamine

  • Triethylamine

  • Isopropyl acetate

  • Water

  • Sodium chloride

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorobenzoxazole (1.0 eq) in isopropyl acetate.

  • Cool the solution to 0-10 °C using an ice bath.

  • In a separate vessel, prepare a solution of ethanolamine (1.2 eq) and triethylamine (1.5 eq) in isopropyl acetate.

  • Add the ethanolamine solution dropwise to the cooled 2-chlorobenzoxazole solution over a period of 30 minutes, maintaining the temperature between 0 and 10 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the mixture by adding water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

3.2.1. Melting Point: Determine the melting point of the purified product using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.

3.2.2. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts (δ) in ppm and coupling constants (J) in Hz should be reported.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the compound (e.g., using KBr pellet method). Characteristic absorption bands for N-H, O-H, C=N, and C-O functional groups should be identified.

  • Mass Spectrometry (MS): Perform mass spectral analysis (e.g., ESI-MS) to determine the molecular weight of the compound and confirm its molecular formula.

Data Presentation

The following tables summarize the expected physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₀N₂O₂
Molecular Weight178.19 g/mol [4]
AppearanceOff-white to pale yellow solid (expected)
Melting PointTo be determined experimentally
SolubilitySoluble in common organic solvents (e.g., DMSO, DMF, Methanol)

Table 2: Expected ¹H NMR Spectroscopic Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.00m4HAromatic protons (benzoxazole ring)
~6.80t1HNH
~4.80t1HOH
~3.50q2H-CH₂-OH
~3.30q2H-NH-CH₂-

Table 3: Expected ¹³C NMR Spectroscopic Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~160C=N (benzoxazole)
~150, ~142Aromatic C-O, C-N (benzoxazole)
~124, ~121, ~116, ~110Aromatic CH (benzoxazole)
~60-CH₂-OH
~43-NH-CH₂-

Table 4: Expected IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
~3400-3200O-H and N-H stretching
~3100-3000Aromatic C-H stretching
~2950-2850Aliphatic C-H stretching
~1640C=N stretching
~1240Asymmetric C-O-C stretching

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reaction_Setup Reaction Setup (Reactants + Solvent) Reaction_Execution Reaction (Stirring at controlled temp.) Reaction_Setup->Reaction_Execution Workup Aqueous Workup & Extraction Reaction_Execution->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Pure Product Purification->Product MP Melting Point NMR NMR (1H, 13C) IR IR Spectroscopy MS Mass Spectrometry Product->MP Product->NMR Product->IR Product->MS

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This technical guide outlines a proposed synthetic route and a comprehensive characterization plan for this compound. The detailed protocols and expected data serve as a valuable resource for researchers aiming to synthesize and study this and other related benzoxazole derivatives. The successful synthesis and characterization of this compound will contribute to the growing library of benzoxazole-based molecules with potential applications in various scientific disciplines, particularly in the development of new therapeutic agents. Further studies to evaluate the biological activity of this compound are warranted.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(1,3-Benzoxazol-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(1,3-Benzoxazol-2-ylamino)ethanol. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on predicted properties derived from computational models and outlines detailed, generalized experimental protocols for their determination. This guide serves as a valuable resource for researchers in drug discovery and development by establishing a foundational understanding of the compound's characteristics and providing the necessary methodologies for empirical validation.

Chemical Structure and Identification

  • IUPAC Name: 2-((1,3-benzoxazol-2-yl)amino)ethan-1-ol

  • Molecular Formula: C₉H₁₀N₂O₂

  • Molecular Weight: 178.19 g/mol

  • Canonical SMILES: C1=CC=C2C(=C1)OC(=NCCO)N2

  • InChI Key: InChI=1S/C9H10N2O2/c12-6-5-10-9-11-7-3-1-2-4-8(7)13-9/h1-4,12H,5-6H2,(H,10,11)

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally generated and should be confirmed through experimental validation.

PropertyPredicted ValueMethod
Melting Point 150-180 °CEstimation based on related structures
Boiling Point > 350 °C (with decomposition)Estimation based on related structures
Water Solubility Low to moderatePrediction based on polarity
logP (Octanol-Water Partition Coefficient) 1.5 ± 0.5Computational prediction (e.g., XLogP3)
pKa (Acid Dissociation Constant) Basic pKa: 5.0-6.0 (benzoxazole nitrogen), Acidic pKa: 14-15 (ethanol hydroxyl)Computational prediction
Topological Polar Surface Area (TPSA) 61.5 ŲComputational prediction
Hydrogen Bond Donors 2Structure-based counting
Hydrogen Bond Acceptors 4Structure-based counting
Rotatable Bonds 3Structure-based counting

Experimental Protocols for Physicochemical Property Determination

The following are detailed, generalized experimental protocols for determining the key physicochemical properties of this compound.

Melting Point Determination
  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rate of 10-20 °C/min initially, and then the rate is reduced to 1-2 °C/min as the estimated melting point is approached.

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Solubility Determination (Shake-Flask Method)
  • Apparatus: Analytical balance, flasks with stoppers, constant temperature shaker bath, centrifuge, spectrophotometer or HPLC.

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.

    • The flasks are sealed and agitated in a constant temperature shaker bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

    • The resulting suspension is centrifuged to separate the undissolved solid.

    • The concentration of the compound in the clear supernatant is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC with a calibration curve).

LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)
  • Apparatus: Separatory funnels, analytical balance, constant temperature shaker, centrifuge, analytical instrument (HPLC or GC).

  • Procedure:

    • 1-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

    • A known amount of the compound is dissolved in either water-saturated octanol or octanol-saturated water.

    • The solution is placed in a separatory funnel with a known volume of the other phase.

    • The funnel is shaken gently for a sufficient time to allow for partitioning equilibrium to be reached.

    • The mixture is centrifuged to ensure complete phase separation.

    • The concentration of the compound in both the aqueous and octanol phases is determined by a suitable analytical method.

    • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration)
  • Apparatus: pH meter with a calibrated electrode, automatic titrator or burette, beaker, magnetic stirrer.

  • Procedure:

    • A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is monitored throughout the titration.

    • The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized.

Synthesis and Characterization Workflow

A general workflow for the synthesis and characterization of this compound is presented below. This process is based on common synthetic routes for similar benzoxazole derivatives.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Reactants 2-Aminophenol + 2-Chloro-1,3-benzoxazole Reaction Nucleophilic Substitution in Ethanol Reactants->Reaction Crude Crude Product Reaction->Crude Workup Reaction Quenching & Extraction Purification Column Chromatography or Recrystallization Workup->Purification Pure Pure this compound Purification->Pure Crude->Workup NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry (MS) Pure->MS IR FT-IR Spectroscopy Pure->IR EA Elemental Analysis Pure->EA Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation EA->Structure_Confirmation

Caption: A generalized workflow for the synthesis and characterization of this compound.

Experimental Determination Workflow

The logical flow for the experimental determination of the key physicochemical properties is outlined in the diagram below.

G Workflow for Physicochemical Property Determination Start Synthesized & Purified Compound MeltingPoint Melting Point Determination Start->MeltingPoint Solubility Solubility Measurement (Aqueous & Organic Solvents) Start->Solubility LogP logP Determination Start->LogP pKa pKa Measurement Start->pKa Data_Analysis Data Analysis and Property Summary MeltingPoint->Data_Analysis Solubility->Data_Analysis LogP->Data_Analysis pKa->Data_Analysis

Caption: A workflow diagram illustrating the process for the experimental determination of key physicochemical properties.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and professionals in drug development. While experimental data for this specific compound is scarce, the provided predicted values offer a starting point for computational modeling and in silico screening. The detailed experimental protocols serve as a practical guide for the empirical validation of these properties, which is a critical step in the early stages of the drug discovery pipeline. The successful characterization of these fundamental properties will enable a more informed assessment of the compound's potential as a drug candidate.

Spectroscopic Analysis of 2-(1,3-Benzoxazol-2-ylamino)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(1,3-Benzoxazol-2-ylamino)ethanol, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide utilizes representative data from closely related benzoxazole derivatives to illustrate the expected spectroscopic characteristics. The methodologies and data presented herein serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecular entities.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound featuring a benzoxazole core linked to an ethanolamine side chain via an amino bridge. The benzoxazole moiety is a well-known pharmacophore found in numerous biologically active compounds. The spectroscopic analysis of this molecule is crucial for confirming its identity, purity, and structural integrity. The primary techniques employed for its characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data

The following tables summarize the expected and representative spectroscopic data for this compound, compiled from the analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20-7.50Multiplet4HAromatic protons (Benzoxazole ring)
~3.70Triplet2H-CH₂-OH
~3.50Triplet2H-NH-CH₂-
BroadSinglet1H-NH-
BroadSinglet1H-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~160-165C=N (Benzoxazole)
~140-150Aromatic Quaternary Carbons (Benzoxazole)
~110-130Aromatic CH Carbons (Benzoxazole)
~60-CH₂-OH
~45-NH-CH₂-
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400BroadO-H stretch (Alcohol)
~3200-3300MediumN-H stretch (Amine)
~3000-3100MediumAromatic C-H stretch
~2850-2950MediumAliphatic C-H stretch
~1630-1650StrongC=N stretch (Benzoxazole)
~1500-1600Medium-StrongAromatic C=C stretch
~1200-1300StrongC-O stretch (Alcohol)
~1000-1100StrongC-N stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₁₀N₂O₂), the expected molecular weight is approximately 178.19 g/mol .

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
178[M]⁺ (Molecular ion)
147[M - CH₂OH]⁺
133[Benzoxazol-2-amine]⁺
119[Benzoxazole]⁺
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzoxazole derivatives typically exhibit absorption maxima in the UVA range.[1][2]

Table 5: Predicted UV-Vis Absorption Data (in Ethanol)

λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Transition
~280-320> 10,000π → π*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Synthesis of this compound

A representative synthesis involves the reaction of a suitable benzoxazole precursor with ethanolamine. For instance, a plausible route is the reaction of 2-chlorobenzoxazole or 2-mercaptobenzoxazole with ethanolamine.[3]

dot

Caption: Synthetic workflow for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[4]

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum.

FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a solution, use a suitable solvent that does not have interfering peaks in the regions of interest.

  • Instrumentation: Record the FT-IR spectrum using a Perkin-Elmer or similar FT-IR spectrophotometer.[4]

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Analysis: Obtain the mass spectrum, noting the molecular ion peak and the major fragmentation peaks.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol, with a known concentration (e.g., 10⁻⁵ M).[2]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of 200-800 nm, using the pure solvent as a reference.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical workflow to confirm the structure of the synthesized compound.

dot

Spectroscopic_Analysis_Logic Synthesis Synthesis Purification Purification Synthesis->Purification MS Mass Spectrometry (Molecular Weight) Purification->MS FTIR FT-IR (Functional Groups) Purification->FTIR NMR NMR (1H, 13C) (Connectivity) Purification->NMR UV_Vis UV-Vis (Electronic Structure) Purification->UV_Vis Structure_Confirmation Structure Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation NMR->Structure_Confirmation UV_Vis->Structure_Confirmation

Caption: Logical workflow for spectroscopic structure confirmation.

Signaling Pathways and Applications

Benzoxazole derivatives are known to interact with various biological targets and signaling pathways. While the specific pathways for this compound are not yet fully elucidated, related compounds have shown activities such as antimicrobial, antiviral, and anticancer effects.[4] The structural motifs present in this molecule suggest potential interactions with kinases, receptors, or enzymes involved in cellular signaling. Further biological evaluation is required to determine its specific mechanism of action.

dot

Signaling_Pathway_Hypothesis Benzoxazole_Compound This compound Target_Protein Target Protein (e.g., Kinase, Receptor) Benzoxazole_Compound->Target_Protein Binding Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Signaling_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway interaction.

Conclusion

This technical guide provides a framework for the spectroscopic analysis of this compound. By presenting representative data and detailed experimental protocols, it serves as a valuable resource for researchers in the field of medicinal chemistry. The provided workflows and logical diagrams offer a clear and structured approach to the synthesis and characterization of this and related benzoxazole derivatives. Further research is encouraged to obtain and publish a complete experimental dataset for the title compound to validate and expand upon the information presented here.

References

Spectroscopic Analysis of 2-(1,3-Benzoxazol-2-ylamino)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics of 2-(1,3-Benzoxazol-2-ylamino)ethanol. Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted data based on the compound's chemical structure and spectral data from analogous compounds. It also outlines comprehensive experimental protocols for acquiring such data.

Chemical Structure and Properties

This compound is an organic compound featuring a benzoxazole core linked to an ethanolamine side chain via a secondary amine.

  • Chemical Name: this compound

  • CAS Number: 134704-32-8[1]

  • Molecular Formula: C₉H₁₀N₂O₂

  • Molecular Weight: 178.19 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the anticipated NMR and IR spectral data for this compound. These predictions are based on the analysis of its functional groups and data from related benzoxazole structures.

Table 1: Predicted ¹H-NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.4Multiplet4HAromatic protons (C₄-H, C₅-H, C₆-H, C₇-H)
~5.5-6.5Broad Singlet1HSecondary amine proton (N-H)
~4.8-5.2Broad Singlet1HHydroxyl proton (O-H)
~3.7-3.9Triplet2HMethylene protons adjacent to hydroxyl (-CH₂-OH)
~3.4-3.6Triplet2HMethylene protons adjacent to amine (-CH₂-NH)
Table 2: Predicted ¹³C-NMR Data
Chemical Shift (δ, ppm)Assignment
~160-165C=N carbon of the benzoxazole ring (C₂)
~140-150Aromatic carbons attached to O and N (C₇ₐ, C₃ₐ)
~110-130Aromatic carbons (C₄, C₅, C₆, C₇)
~60-65Methylene carbon adjacent to hydroxyl (-CH₂-OH)
~40-45Methylene carbon adjacent to amine (-CH₂-NH)
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol) and N-H stretch (secondary amine)
3100-3000MediumAromatic C-H stretch
2960-2850MediumAliphatic C-H stretch
~1640StrongC=N stretch of the benzoxazole ring
~1570 & ~1480Medium-StrongAromatic C=C stretches
~1240StrongAsymmetric C-O-C stretch of the benzoxazole ring
~1050StrongC-O stretch (primary alcohol)

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Instrumentation: A 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance series instrument.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often suitable for compounds with exchangeable protons like -NH and -OH.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H-NMR Acquisition:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the spectrum using standard parameters (e.g., 30° pulse, 2-second relaxation delay, 16-32 scans).

  • To confirm the identity of the N-H and O-H peaks, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.

¹³C-NMR Acquisition:

  • Use the same sample and instrument setup.

  • Acquire a proton-decoupled ¹³C spectrum.

  • Typical parameters include a 45° pulse, a 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase the resulting spectra.

  • Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).

  • Integrate the peaks in the ¹H-NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition:

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

  • Identify the characteristic absorption bands corresponding to the functional groups (O-H, N-H, C-H, C=N, C=C, C-O).

  • Compare the peak positions and intensities with the predicted data and standard correlation tables.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_conclusion Final Analysis Sample Sample Dissolve_in_Solvent Dissolve in Deuterated Solvent Sample->Dissolve_in_Solvent NMR Place_on_ATR Place on ATR Crystal Sample->Place_on_ATR IR Transfer_to_Tube Transfer to NMR Tube Dissolve_in_Solvent->Transfer_to_Tube NMR_Acquisition Acquire 1H & 13C Spectra Transfer_to_Tube->NMR_Acquisition IR_Acquisition Acquire IR Spectrum Place_on_ATR->IR_Acquisition NMR_Processing Process Data (FT, Phasing, Calibration) NMR_Acquisition->NMR_Processing NMR_Interpretation Interpret Spectra (Shifts, Couplings, Integration) NMR_Processing->NMR_Interpretation Structure_Confirmation Structure Confirmation NMR_Interpretation->Structure_Confirmation IR_Processing Background Subtraction IR_Acquisition->IR_Processing IR_Interpretation Interpret Spectrum (Functional Groups) IR_Processing->IR_Interpretation IR_Interpretation->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

References

The Benzoxazole Scaffold: A Hub of Diverse Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comprehensive overview of the biological activities associated with the benzoxazole scaffold. Extensive literature searches did not yield specific biological data for the compound 2-(1,3-Benzoxazol-2-ylamino)ethanol. Therefore, this document focuses on the broader class of benzoxazole derivatives to inform on their potential therapeutic applications and mechanisms of action.

The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2] This structural motif is present in numerous compounds under investigation for a variety of therapeutic indications.[3]

Antimicrobial Activity of Benzoxazole Derivatives

Benzoxazole derivatives have been extensively evaluated for their potential as antimicrobial agents against a wide range of pathogens, including bacteria and fungi.[4] The mechanism of action for some of these compounds has been suggested to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[5]

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of selected benzoxazole derivatives against various microbial strains.

Compound/DerivativeTarget OrganismMIC (µM)Reference
Compound 1Candida albicans0.34 x 10⁻³[3]
Compound 10Bacillus subtilis1.14 x 10⁻³[3]
Compound 16Klebsiella pneumoniae1.22 x 10⁻³[3]
Compound 13Pseudomonas aeruginosa2.57 x 10⁻³[3]
Compound 24Escherichia coli1.40 x 10⁻³[3]
Compounds 19 and 20Salmonella typhi2.40 x 10⁻³[3]
Compound 19Aspergillus niger2.40 x 10⁻³[3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method)

The antimicrobial activity of the synthesized benzoxazole derivatives was determined using the tube dilution method.[3]

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C and 28°C, respectively. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of each compound are then prepared in nutrient broth for bacteria or Sabouraud dextrose broth for fungi in a series of test tubes.

  • Inoculation: Each tube is inoculated with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The inoculated tubes are incubated for 24 hours at 37°C for bacteria and 48-72 hours at 28°C for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare microbial inoculum C Inoculate dilutions with microbial suspension A->C B Prepare serial dilutions of benzoxazole compounds B->C D Incubate under appropriate conditions C->D E Observe for visible growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC Determination.

Anticancer Activity of Benzoxazole Derivatives

A significant number of benzoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[6] The mechanisms underlying their anticancer activity are diverse and can include inhibition of enzymes like monoacylglycerol lipase (MAGL).[7][8]

Quantitative Data on Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected benzoxazole derivatives against different human cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (nM)Reference
Compound 19 (4-NO₂ derivative)MAGL Inhibition8.4[7][8]
Compound 20 (4-SO₂NH₂ derivative)MAGL Inhibition7.6[7][8]
4-(Naphtho[1,2-d][5]oxazol-2-yl)benzene-1,3-diolAcetylcholinesterase (AChE) Inhibition58[9]
4-(Naphtho[1,2-d][5]oxazol-2-yl)benzene-1,3-diolButyrylcholinesterase (BChE) Inhibition981[9]

The following table presents the percentage of growth inhibition (% GI) for selected benzoxazole derivatives against a CNS cancer cell line.

Compound/DerivativeCancer Cell Line% Growth InhibitionReference
Compound 19 (NSC: 778839)SNB-75 (CNS Cancer)35.49[7][10]
Compound 20 (NSC: 778842)SNB-75 (CNS Cancer)31.88[7][10]
Experimental Protocol: In Vitro Anticancer Activity (Sulforhodamine B Assay)

The in vitro anticancer activity of benzoxazole derivatives can be assessed using the Sulforhodamine B (SRB) assay.[3]

  • Cell Culture: Human cancer cell lines (e.g., HCT116) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid.

  • Staining: The fixed cells are stained with Sulforhodamine B dye.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[3]

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_result Result A Culture cancer cell lines B Seed cells into 96-well plates A->B C Treat cells with benzoxazole compounds B->C D Incubate for 48 hours C->D E Fix cells with TCA D->E F Stain with Sulforhodamine B E->F G Measure absorbance F->G H Calculate IC50 value G->H

Caption: SRB Assay Workflow.

Anti-inflammatory Activity of Benzoxazole Derivatives

Certain benzoxazole derivatives have been investigated for their anti-inflammatory properties. One of the targeted pathways involves the inhibition of myeloid differentiation protein 2 (MD2), a key component of the Toll-like receptor 4 (TLR4) signaling pathway, which is crucial in the inflammatory response to lipopolysaccharides (LPS).[11]

Signaling Pathway: MD2 Inhibition

LPS LPS MD2 MD2 LPS->MD2 Binds TLR4 TLR4 MD2->TLR4 Activates Inflammation Inflammatory Response (e.g., IL-6 production) TLR4->Inflammation Initiates Benzoxazole Benzoxazole Derivative Benzoxazole->MD2 Inhibits

Caption: Inhibition of MD2-mediated inflammation.

Quantitative Data on Anti-inflammatory Activity

The following table shows the IC₅₀ values of selected benzoxazolone derivatives for the inhibition of IL-6 production.

Compound/DerivativeTargetIC₅₀ (µM)Reference
Compound 3cIL-6 Inhibition10.14 ± 0.08[11]
Compound 3dIL-6 Inhibition5.43 ± 0.51[11]
Compound 3gIL-6 Inhibition5.09 ± 0.88[11]

Conclusion

The benzoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While no specific biological activity data is currently available for this compound, the extensive research on its derivatives clearly demonstrates the potential of this chemical class. The diverse biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects, underscore the importance of further exploration of this scaffold in drug discovery and development. Future studies focusing on the synthesis and biological evaluation of novel benzoxazole derivatives, including the title compound, are warranted to unlock their full therapeutic potential.

References

An In-Depth Technical Guide to 2-(1,3-Benzoxazol-2-ylamino)ethanol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1,3-benzoxazol-2-ylamino)ethanol derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This document details their synthesis, potential therapeutic applications with a focus on anticancer and antimicrobial properties, and the underlying mechanisms of action.

Core Structure and Synthesis

The foundational structure of the compounds discussed herein is this compound. The benzoxazole moiety, a fusion of a benzene ring and an oxazole ring, is a key pharmacophore found in numerous biologically active compounds. The general synthetic strategies for 2-aminobenzoxazoles, the precursors to the title compounds, often involve the cyclization of 2-aminophenols with a cyanating agent or through a Smiles rearrangement.[1][2][3]

A common synthetic route to obtain N-substituted 2-aminobenzoxazoles involves the reaction of 2-aminophenol derivatives with various reagents.[1][2] For instance, one approach utilizes the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide in the presence of a Lewis acid.[1][2][3] Another method involves the amination of 2-mercaptobenzoxazoles.[1][2]

A general procedure for the synthesis of 2-substituted benzoxazoles involves the condensation of 2-aminophenol with aldehydes or carboxylic acids and their derivatives. For example, 2-aminophenol can be reacted with an appropriate aldehyde in the presence of an oxidizing agent or catalyst.[4]

Potential Therapeutic Applications

Derivatives of the this compound scaffold have demonstrated promising activity in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Benzoxazole derivatives have been extensively investigated for their potential as anticancer agents.[5][6][7][8] Their mechanism of action is often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

One of the primary mechanisms through which benzoxazole derivatives may exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[10][11][12][13] By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to apoptosis and a reduction in tumor growth.[9]

Another potential target for these compounds is the Aryl Hydrocarbon Receptor (AhR), which is involved in the regulation of cytochrome P450 enzymes like CYP1A1.[5] Some benzoxazole derivatives act as prodrugs, being metabolized to active compounds that are potent agonists of AhR, leading to the induction of CYP1A1 and subsequent anticancer effects.[5]

Antimicrobial Activity

The benzoxazole nucleus is also a common feature in compounds with significant antimicrobial properties.[14][15] These derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[14][15]

The precise mechanisms of antimicrobial action are still under investigation but are thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro anticancer and antimicrobial activities of various benzoxazole derivatives. It is important to note that the data presented here is for a range of benzoxazole-containing compounds, and further research is needed to specifically quantify the activity of a broad series of this compound derivatives.

Table 1: In Vitro Anticancer Activity of Selected Benzoxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
12l HepG2 (Liver)10.50[9]
MCF-7 (Breast)15.21[9]
12d HepG2 (Liver)23.61[9]
MCF-7 (Breast)44.09[9]
12f HepG2 (Liver)36.96[9]
MCF-7 (Breast)22.54[9]
12i HepG2 (Liver)27.30[9]
MCF-7 (Breast)27.99[9]
13a MCF-7 (Breast)32.47[9]
Compound 3m HT-29 (Colon)Not specified[5]
Compound 3n HT-29 (Colon)Not specified[5]
Compound 1d HepG2 (Liver)See original[16]
HCT-116 (Colon)See original[16]
Compound 1f HepG2 (Liver)See original[16]
HCT-116 (Colon)See original[16]
Compound 1g HepG2 (Liver)See original[16]
HCT-116 (Colon)See original[16]

Table 2: In Vitro Antimicrobial Activity of Selected Benzoxazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound II S. aureus (90% inhibition)50[17]
Gram-negative bacteria>200[17]
Compound III S. aureus (90% inhibition)25[17]
Gram-negative bacteria>200[17]
Various S. aureus8-512[15]
Derivatives E. faecalis8-512[15]
E. coli8-512[15]
P. aeruginosa8-512[15]

Experimental Protocols

General Synthesis of 2-Substituted Benzoxazoles

A general method for the synthesis of 2-substituted benzoxazoles involves the reaction of a 2-aminophenol derivative with an appropriate aldehyde or carboxylic acid derivative.[18]

Example Protocol:

  • A mixture of a 2-aminophenol derivative (1 equivalent), an aldehyde (1 equivalent), and a catalyst such as imidazolium chloride (30 mol%) is stirred in a suitable solvent (e.g., DMA) or under solvent-free conditions.[18]

  • The reaction mixture is heated to a specified temperature (e.g., 140 °C) for a designated time (e.g., 8 hours).[18]

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired 2-substituted benzoxazole.[18]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The anticancer activity of this compound derivatives can be rationalized through their interaction with key signaling pathways.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Benzoxazole Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by benzoxazole derivatives.

Experimental Workflows

The following diagrams illustrate the typical workflows for the synthesis and biological evaluation of this compound derivatives.

Synthesis_Workflow Start Starting Materials (2-Aminophenol, Aldehyde/Carboxylic Acid) Reaction Chemical Synthesis (e.g., Condensation Reaction) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization FinalProduct This compound Derivative Library Characterization->FinalProduct

Caption: General workflow for the synthesis of benzoxazole derivatives.

Biological_Evaluation_Workflow Compound Synthesized Derivatives Anticancer In Vitro Anticancer Screening (e.g., MTT Assay) Compound->Anticancer Antimicrobial In Vitro Antimicrobial Screening (e.g., Broth Microdilution) Compound->Antimicrobial ActiveHits Identification of Active Compounds Anticancer->ActiveHits Antimicrobial->ActiveHits Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) ActiveHits->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: Workflow for the biological evaluation of benzoxazole derivatives.

Conclusion and Future Directions

The this compound framework represents a promising scaffold for the development of novel therapeutic agents. The existing body of research highlights their potential as both anticancer and antimicrobial agents, with mechanisms of action that target key cellular pathways. Future research should focus on the synthesis and evaluation of a wider range of derivatives to establish clear structure-activity relationships, optimize their potency and selectivity, and further elucidate their molecular mechanisms of action. In vivo studies will also be crucial to validate the therapeutic potential of the most promising lead compounds. This technical guide serves as a foundational resource for researchers dedicated to advancing the development of this important class of molecules.

References

Investigating the Mechanism of Action of 2-(1,3-Benzoxazol-2-ylamino)ethanol: A Technical Guide Based on the Benzoxazole Pharmacophore

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive review of the scientific literature did not yield specific data on the mechanism of action for the compound 2-(1,3-Benzoxazol-2-ylamino)ethanol. This technical guide, therefore, provides an in-depth overview of the known mechanisms of action for the broader class of benzoxazole derivatives. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals to guide future investigation into the specific biological activities of this compound.

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific mechanism of action is highly dependent on the nature and position of substituents on the benzoxazole ring system. This guide will explore the established mechanisms of action for various benzoxazole derivatives, presenting quantitative data, experimental protocols, and signaling pathways to provide a framework for the potential biological role of this compound.

Anti-inflammatory Activity of Benzoxazole Derivatives

A significant number of benzoxazole derivatives have been investigated for their anti-inflammatory properties. One of the key identified mechanisms is the inhibition of Myeloid Differentiation Protein 2 (MD2), an essential co-receptor for Toll-like receptor 4 (TLR4) in the lipopolysaccharide (LPS) signaling pathway.

Quantitative Data: Inhibition of IL-6 Production by Benzoxazolone Derivatives
CompoundIC50 (µM) against IL-6
3c 10.14 ± 0.08
3d 5.43 ± 0.51
3g 5.09 ± 0.88
Data from a study on benzoxazolone derivatives as MD2 inhibitors[1][2].
Experimental Protocol: Bis-ANS Displacement Assay for MD2 Binding

This assay is utilized to determine if a compound can competitively inhibit the binding of a fluorescent probe, 1,1'-bis(4-anilino-5,5'-naphthalenesulfonate) (bis-ANS), to the MD2 protein.

Methodology:

  • Recombinant human MD2 protein is incubated with bis-ANS in a suitable buffer (e.g., PBS, pH 7.4).

  • The fluorescence of the MD2-bis-ANS complex is measured at an excitation wavelength of 380 nm and an emission wavelength of 485 nm.

  • The test compound, in this case, a benzoxazole derivative, is added at varying concentrations.

  • The mixture is incubated to allow for competitive binding.

  • The fluorescence is measured again. A decrease in fluorescence intensity indicates that the test compound has displaced bis-ANS from the MD2 binding pocket.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in bis-ANS fluorescence, is calculated.

Signaling Pathway: TLR4/MD2-Mediated Inflammatory Response

The following diagram illustrates the signaling pathway initiated by LPS binding to the TLR4/MD2 complex and the potential point of inhibition by benzoxazole derivatives.

TLR4_Pathway cluster_receptor Cell Membrane LPS LPS MD2 MD2 LPS->MD2 Binds TLR4 TLR4 MD2->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Benzoxazole Benzoxazole Derivative Benzoxazole->MD2 Inhibits Binding IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NFkB->Cytokines Induces Transcription

Caption: TLR4/MD2 signaling pathway and its inhibition.

Anticancer Activity of Benzoxazole Derivatives

Certain benzoxazole derivatives have demonstrated potent anticancer activity. A notable mechanism involves the bioisosteric replacement of the benzothiazole core in known anticancer agents, such as the prodrug Phortress. The active metabolite of Phortress is a potent agonist of the aryl hydrocarbon receptor (AhR), which in turn induces the expression of cytochrome P450 enzymes like CYP1A1.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

  • Cancer cell lines (e.g., HT-29, MCF7, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds (benzoxazole derivatives) and a reference agent (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated to allow for the reduction of MTT by metabolically active cells into a purple formazan product.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Logical Workflow: Anticancer Drug Discovery and Mechanism Elucidation

The following diagram outlines a typical workflow for the discovery and initial mechanistic investigation of novel anticancer benzoxazole derivatives.

Anticancer_Workflow start Synthesis of Benzoxazole Analogues cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) on Cancer Cell Lines start->cytotoxicity active_compounds Identification of Active Compounds cytotoxicity->active_compounds dna_synthesis Inhibition of DNA Synthesis Assay active_compounds->dna_synthesis flow_cytometry Flow Cytometric Analysis (Cell Cycle) active_compounds->flow_cytometry biotransformation Biotransformation Studies (LCMS-IT-TOF) active_compounds->biotransformation mechanism Elucidation of Potential Mechanism (e.g., AhR Agonism) dna_synthesis->mechanism flow_cytometry->mechanism cyp_induction CYP1A1/2 Induction Potential biotransformation->cyp_induction docking Molecular Docking Studies with CYP1A1 cyp_induction->docking docking->mechanism

Caption: Workflow for anticancer benzoxazole discovery.

Antimicrobial Activity of Benzoxazole Derivatives

Benzoxazole derivatives have been reported to exhibit a broad range of antimicrobial activities against various bacterial and fungal strains. The exact mechanisms are often not fully elucidated but are thought to involve the disruption of essential cellular processes.

Quantitative Data: Antimicrobial Activity of Benzoxazole Derivatives

Due to the wide variety of tested compounds and microbial strains, a comprehensive table is not feasible. However, studies have reported Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range for various benzoxazole derivatives against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While the specific mechanism of action of this compound remains to be elucidated, the extensive research on the benzoxazole scaffold provides a strong foundation for future investigations. Based on the activities of related compounds, it is plausible that this molecule could exhibit anti-inflammatory, anticancer, or antimicrobial properties.

To determine the precise biological role of this compound, a systematic investigation is warranted. This should include a broad-spectrum screening for various biological activities, followed by target identification and validation studies for any confirmed activities. The experimental protocols and signaling pathways detailed in this guide can serve as a valuable starting point for such an endeavor. The structural simplicity of this compound also makes it an attractive candidate for further chemical modification to optimize potential therapeutic activities.

References

Solubility and stability of 2-(1,3-Benzoxazol-2-ylamino)ethanol in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: Solubility and Stability of 2-(1,3-Benzoxazol-2-ylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a benzoxazole core, a structure of significant interest in medicinal chemistry. Benzoxazole derivatives are known for a wide range of biological activities, and their structural similarity to natural nucleic bases like guanine and adenine allows them to interact with various biomolecules.[1] The physicochemical properties of such compounds, specifically their solubility and stability, are critical parameters that influence their suitability for further development as therapeutic agents. Poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products.

Predicted Physicochemical Properties and Solubility Profile

The structure of this compound, with its aromatic benzoxazole ring system and a polar aminoethanol side chain, suggests a molecule with a balance of hydrophobic and hydrophilic character. The parent benzoxazole is noted to be insoluble in water but soluble in organic solvents like ethanol and ether.[2][3][4] The addition of the aminoethanol group is expected to increase its polarity and introduce ionizable centers, which will significantly influence its solubility in aqueous media, especially as a function of pH.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C9H10N2O2Based on chemical structure.
Molecular Weight 178.19 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidMany benzoxazole derivatives are solids at room temperature.[4][5]
pKa (Predicted) Basic pKa (amine): ~8-10Acidic pKa (oxazole N): Very weakThe ethanolamine side chain contains a secondary amine. The benzoxazole nitrogen is extremely weakly basic.
LogP (Predicted) 1.0 - 2.5The benzoxazole core is lipophilic, while the aminoethanol side chain is hydrophilic. The overall value suggests moderate lipophilicity.

Table 2: Predicted Qualitative Solubility in Various Solvents

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticLow to ModerateThe polar aminoethanol group should impart some water solubility. Solubility is expected to be highly pH-dependent, increasing significantly in acidic conditions due to the protonation of the amine group.[6]
Ethanol / Methanol Polar ProticSoluble"Like dissolves like" principle; these solvents can hydrogen bond with the solute and solvate both the polar and non-polar regions of the molecule.[2]
Acetone Polar AproticSolubleGood solvent for moderately polar organic compounds.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleA strong, versatile polar aprotic solvent capable of dissolving a wide range of compounds.
Acetonitrile Polar AproticModerately SolubleA polar aprotic solvent, likely to be a suitable solvent.
Dichloromethane (DCM) Non-polarSparingly SolubleThe molecule's polarity may limit solubility in highly non-polar solvents.
Hexane / Heptane Non-polarInsolubleThe significant polarity from the aminoethanol group will prevent dissolution in non-polar aliphatic solvents.[7]
5% Aqueous HCl Aqueous AcidicSolubleThe secondary amine will be protonated to form a highly polar and water-soluble ammonium salt.[6][8]
5% Aqueous NaOH Aqueous BasicLowSolubility is not expected to increase in basic solutions as the molecule lacks a significant acidic proton.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of a compound in various solvents.

Methodology: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, ethanol, pH 7.4 buffer). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the settling of the excess solid. Alternatively, centrifuge the samples to pellet the undissolved material.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

  • Filtration: Filter the collected supernatant through a suitable, non-adsorptive filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining microscopic solid particles.

  • Quantification: Dilute the filtered, saturated solution with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) based on the measured concentration and the dilution factor.

G A 1. Preparation Add excess compound to solvent B 2. Equilibration Agitate at constant temperature (e.g., 24-48h) A->B Shake/Rotate C 3. Phase Separation Centrifuge or let stand B->C Equilibrium reached D 4. Sampling & Filtration Collect and filter supernatant C->D Clear supernatant E 5. Quantification Analyze concentration via HPLC D->E Saturated solution F 6. Calculation Determine solubility (e.g., mg/mL) E->F Concentration value

Figure 1. Experimental workflow for solubility determination.

Stability of this compound

The stability of an active pharmaceutical ingredient (API) is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[] The benzoxazole ring is aromatic and thus relatively stable, but the molecule possesses sites susceptible to degradation.[4]

Potential Degradation Pathways:

  • Hydrolysis: The benzoxazole ring could potentially undergo hydrolytic cleavage under strongly acidic or basic conditions, although this is generally slow for this heterocyclic system.

  • Oxidation: The secondary amine and the electron-rich benzoxazole system could be susceptible to oxidation, especially in the presence of oxygen, metal ions, or peroxides.

  • Photodegradation: Aromatic heterocyclic systems can be sensitive to light, potentially leading to photolytic degradation.

Experimental Protocol for Stability Assessment

A comprehensive stability testing program should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH). This involves forced degradation studies and systematic testing under defined long-term and accelerated storage conditions.

Forced Degradation (Stress Testing)

Stress testing is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods.[10][11]

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionProtocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours
Neutral Hydrolysis Water at 60°C for 24-48 hours
Oxidation 3% H2O2 at room temperature for 24 hours
Thermal Stress Solid compound at 80°C for 48 hours
Photostability Expose solid or solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under defined storage conditions.[12][13] The compound should be stored in a container closure system that simulates the proposed packaging for storage and distribution.[10]

Table 4: ICH Conditions for Long-Term and Accelerated Stability Testing

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months (or longer)0, 3, 6, 9, 12, 18, 24 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Intermediate testing is required if a "significant change" occurs during accelerated testing. A significant change for an API is defined as a failure to meet its specification.[12]

G cluster_forced Forced Degradation cluster_formal Formal Stability Studies (ICH) A Acid/Base Hydrolysis F Analytical Testing (HPLC for Potency & Impurities) A->F B Oxidation (H2O2) B->F C Thermal & Photolytic Stress C->F D Long-Term 25°C / 60% RH D->F E Accelerated 40°C / 75% RH E->F G Evaluate Data Establish Degradation Profile & Re-test Period F->G

Figure 2. Logical workflow for a comprehensive stability assessment.

Analytical Methods for Quantification

Throughout solubility and stability studies, a validated, stability-indicating analytical method is crucial. This ensures that the parent compound can be accurately measured in the presence of excipients, impurities, and degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common and suitable technique. The method should be validated for specificity, linearity, accuracy, precision, and robustness. A gradient elution may be necessary to separate the parent compound from any potential degradation products formed during stress testing.

Conclusion

While specific experimental data for this compound is not publicly available, its chemical structure allows for informed predictions regarding its solubility and stability. It is anticipated to be a moderately polar compound, soluble in organic solvents and aqueous acid, with stability characteristics typical of an aromatic amine and a benzoxazole heterocycle. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively determine the solubility and stability of this compound, generating the essential data required for its further evaluation in a drug discovery and development pipeline.

References

In Silico Modeling of 2-(1,3-Benzoxazol-2-ylamino)ethanol Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of the compound 2-(1,3-Benzoxazol-2-ylamino)ethanol. The benzoxazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Understanding the molecular interactions of novel benzoxazole derivatives is crucial for mechanism-of-action studies and rational drug design. This document details the experimental protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations. It also presents hypothetical quantitative data and visual workflows to guide researchers in the computational evaluation of this specific compound.

Introduction

This compound is a small molecule belonging to the 2-aminobenzoxazole class of compounds. The benzoxazole ring system is a versatile heterocyclic scaffold known to interact with various biological targets.[3][4] In silico modeling, a cornerstone of modern drug discovery, allows for the prediction and analysis of how this molecule might bind to specific protein targets at an atomic level.[5][6] This guide outlines the computational procedures to investigate these interactions, providing a framework for hypothesis-driven research into the compound's potential therapeutic applications.

Potential Protein Targets and Signaling Pathways

Based on in silico and in vitro studies of analogous benzoxazole derivatives, several protein targets and signaling pathways are of interest for investigating the interactions of this compound.

Potential Protein Targets:

  • Tyrosine Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in angiogenesis, and its inhibition is a validated strategy in cancer therapy.[7]

  • Serine/Threonine Kinases: Akt (Protein Kinase B) and NF-κB are central nodes in signaling pathways that regulate cell proliferation, survival, and inflammation.[8][9]

  • DNA Gyrase: This bacterial enzyme is a well-established target for antimicrobial agents.[1][10][11]

  • Myeloid Differentiation Protein 2 (MD2): As a key component of the Toll-like receptor 4 (TLR4) complex, MD2 is involved in the innate immune response and inflammation.[12]

  • Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2): This transporter is involved in lymphocyte trafficking and S1P-mediated inflammation.[13]

Potential Signaling Pathways:

  • PI3K/Akt Signaling Pathway: This pathway is crucial in regulating the cell cycle and is often dysregulated in cancer. Benzoxazole derivatives have been shown to interact with key proteins in this pathway.[8]

  • NF-κB Signaling Pathway: This pathway is a critical mediator of the inflammatory response. Modulation of this pathway by small molecules is a significant area of therapeutic research.[8][9]

  • VEGFR-2 Signaling Pathway: Activation of this pathway by VEGF leads to angiogenesis, a hallmark of cancer. Inhibition of VEGFR-2 is a key mechanism for several anti-cancer drugs.[7]

In Silico Experimental Protocols

This section details the standard computational methodologies for investigating the interaction of this compound with a selected protein target.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[5][6]

Protocol:

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all water molecules and non-essential ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein atoms.

    • Define the binding site or active site of the receptor, typically based on the location of a co-crystallized ligand or through literature review.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecule builder/editor.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds of the ligand.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina, GOLD, or Glide.

    • Define the grid box that encompasses the defined binding site of the receptor.

    • Run the docking simulation using a search algorithm, such as a Lamarckian genetic algorithm, to explore various ligand conformations and orientations within the binding site.[14]

    • The program will generate a set of docked poses, each with a corresponding binding affinity score.

  • Analysis of Results:

    • Analyze the top-ranked poses based on their binding energy scores.

    • Visualize the protein-ligand complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, assessing its stability and the persistence of interactions over time.[15][16]

Protocol:

  • System Preparation:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure.

    • Generate the topology and parameter files for the protein and ligand using a force field such as CHARMM36 or AMBER.[15][17] The ligand topology can be generated using servers like CGenFF.[15]

    • Place the protein-ligand complex in a periodic solvent box (e.g., a cubic box with a water model like TIP3P).[15]

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove steric clashes and relax the structure, typically using the steepest descent algorithm.[15]

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (Canonical Ensemble): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

      • NPT (Isothermal-Isobaric Ensemble): Bring the system to the desired pressure (e.g., 1 bar) while maintaining a constant temperature. This ensures the correct density of the system.

  • Production MD Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to evaluate the stability of the complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): To assess the overall structural stability of the protein and the ligand.

      • Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.[15]

      • Radius of Gyration (Rg): To evaluate the compactness of the protein-ligand complex.

      • Hydrogen Bond Analysis: To determine the occupancy of hydrogen bonds formed between the protein and the ligand over time.

Binding Free Energy Calculations

These methods provide a more accurate estimation of the binding affinity compared to docking scores.

Protocol (using MM/PBSA as an example):

  • Trajectory Extraction:

    • Extract snapshots (frames) from the stable part of the MD trajectory.

  • Energy Calculations:

    • For each snapshot, calculate the following energy components:

      • The free energy of the protein-ligand complex.

      • The free energy of the isolated protein.

      • The free energy of the isolated ligand.

    • The total free energy for each species is calculated as the sum of:

      • Molecular Mechanics (MM) Energy: Bond, angle, dihedral, and van der Waals energies.

      • Polar Solvation Energy: Calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

      • Nonpolar Solvation Energy: Typically estimated from the solvent-accessible surface area (SASA).

  • Binding Free Energy Calculation:

    • The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

  • Per-Residue Energy Decomposition:

    • Decompose the total binding free energy into contributions from individual amino acid residues in the binding site to identify key residues for the interaction.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be generated from the in silico modeling of this compound against potential protein targets.

Table 1: Molecular Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
VEGFR-22OH4-8.5Cys919, Asp1046Val848, Ala866, Leu1035
Akt14GV1-7.9Lys179, Thr211Leu156, Val164, Tyr229
DNA Gyrase B5L3J-9.1Asp73, Asn46Ile78, Pro79, Ile94
MD22E59-7.2Arg90, Tyr102Phe126, Leu128, Ile153

Table 2: Binding Free Energy Calculation Results (MM/PBSA)

Protein-Ligand ComplexΔG_bind (kcal/mol)ΔE_vdw (kcal/mol)ΔE_elec (kcal/mol)ΔG_polar (kcal/mol)ΔG_nonpolar (kcal/mol)
VEGFR-2-45.8 ± 3.2-55.2-28.742.1-4.0
Akt1-38.1 ± 2.8-49.6-21.536.8-3.8
DNA Gyrase B-52.4 ± 4.1-63.1-35.951.2-4.6

Table 3: Molecular Dynamics Simulation Stability Metrics (100 ns)

SystemAverage RMSD (Å) (Protein Backbone)Average RMSD (Å) (Ligand)Average Rg (Å)
VEGFR-2 Complex1.8 ± 0.30.9 ± 0.219.5 ± 0.2
Akt1 Complex2.1 ± 0.41.2 ± 0.322.1 ± 0.3
DNA Gyrase B Complex1.6 ± 0.20.8 ± 0.125.4 ± 0.2

Visualizations

Experimental and Logical Workflows

G cluster_docking Molecular Docking Workflow cluster_md Molecular Dynamics Workflow cluster_bfe Binding Free Energy Workflow p_prep Protein Preparation dock Docking Simulation p_prep->dock l_prep Ligand Preparation l_prep->dock analysis_dock Pose Analysis dock->analysis_dock sys_prep System Preparation analysis_dock->sys_prep Best Pose emin Energy Minimization sys_prep->emin equil Equilibration (NVT/NPT) emin->equil prod Production MD equil->prod analysis_md Trajectory Analysis prod->analysis_md traj Extract Trajectories prod->traj calc MM/PBSA Calculation traj->calc decomp Per-Residue Decomposition calc->decomp

Caption: Overall in silico workflow for analyzing protein-ligand interactions.
Potential Signaling Pathway

G cluster_pathway Hypothetical Inhibition of PI3K/Akt Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ligand This compound Ligand->Akt Inhibits

Caption: Hypothetical modulation of the PI3K/Akt signaling pathway.

Conclusion

This technical guide outlines a comprehensive in silico strategy for characterizing the molecular interactions of this compound. By employing molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain significant insights into the potential protein targets and mechanisms of action for this compound. The provided protocols and example data serve as a foundation for further computational and experimental validation, ultimately aiding in the rational design of novel therapeutics based on the benzoxazole scaffold.

References

Preliminary Cytotoxicity Screening of 2-(1,3-Benzoxazol-2-ylamino)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity screening of 2-(1,3-Benzoxazol-2-ylamino)ethanol. While specific experimental data for this particular compound is not extensively available in public literature, this document outlines the established methodologies and known cytotoxic effects of the broader benzoxazole class of compounds, offering a foundational framework for its evaluation.

Introduction to Benzoxazole Derivatives in Oncology

Benzoxazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities.[1] Notably, numerous studies have highlighted their potential as anticancer agents, demonstrating cytotoxic effects against a variety of human cancer cell lines.[2] The mechanisms underlying their antitumor activity are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, and the inhibition of critical signaling pathways that govern cancer cell proliferation, survival, and angiogenesis.[3][4][5] This guide details the standard experimental protocols and data presentation formats for assessing the cytotoxic potential of novel benzoxazole derivatives like this compound.

Data Presentation: Cytotoxic Activity of Benzoxazole Analogues

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for several benzoxazole derivatives against various cancer cell lines, providing a benchmark for evaluating new analogues.

Compound IDTarget Cancer Cell LineIC50 ValueReference
Compound 4c MCF-7 (Breast Carcinoma)0.10 ± 0.16 µM[1]
Compound 3c MCF-7 (Breast Carcinoma)4 µg/mL[6]
Compound 3b MCF-7 (Breast Carcinoma)12 µg/mL[6]
Compound 3d A549 (Lung Carcinoma)<3.9 µg/mL[7]
Compound 5c A549 (Lung Carcinoma)5.00 µg/mL[7]
Compound 5d A549 (Lung Carcinoma)<3.9 µg/mL[7]
Compound 5e A549 (Lung Carcinoma)4.5 µg/mL[7]
Compound 14b HepG2 (Hepatocellular Carcinoma)4.61 µM[5]
Compound 3e Hep-G2 (Hepatocellular Carcinoma)17.9 µg/mL[6]
Compound 8g HCT-116 (Colorectal Carcinoma)89.91 ± 2.39 µg/ml[8]
Compound 12e HCT-116 (Colorectal Carcinoma)112.58±2.55 µg/ml[8]
K313 Nalm-6 (B-cell Leukemia)Dose-dependent reduction in viability[4]
K313 Daudi (Burkitt's Lymphoma)Dose-dependent reduction in viability[4]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[6][9][10][11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours.[10]

  • The cells are then treated with various concentrations of this compound for 48 to 72 hours.[6]

  • Following treatment, 10 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours.[6]

  • The culture medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[6]

  • The absorbance is measured at 570 nm using a microplate reader.[11] Cell viability is expressed as a percentage relative to untreated control cells.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5][7]

Materials:

  • 6-well plates

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cells are treated with the test compound for a specified period (e.g., 24 or 48 hours).

  • Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.

  • The stained cells are then analyzed by flow cytometry.

Cell Cycle Analysis: Propidium Iodide Staining

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][4]

Materials:

  • 6-well plates

  • Treated and untreated cancer cells

  • Ice-cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cells are treated with the test compound for a defined time (e.g., 24 hours).

  • The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

  • The fixed cells are then treated with RNase A to remove RNA and stained with PI.

  • The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution.

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_workflow Cytotoxicity Screening Workflow start Select Cancer Cell Lines cell_seeding Cell Seeding in Multi-well Plates start->cell_seeding compound_treatment Treatment with this compound cell_seeding->compound_treatment mtt_assay MTT Assay for IC50 Determination compound_treatment->mtt_assay apoptosis_assay Apoptosis Analysis (Annexin V/PI) compound_treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) compound_treatment->cell_cycle_assay data_analysis Data Analysis & Interpretation mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis endpoint Determine Cytotoxic Profile data_analysis->endpoint

Caption: A typical workflow for in vitro cytotoxicity screening.

apoptosis_pathways cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway compound This compound bcl2_family Modulation of Bcl-2 Family Proteins compound->bcl2_family mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3_int Caspase-3 Activation caspase9->caspase3_int apoptosis_int Apoptosis caspase3_int->apoptosis_int death_ligand Death Ligand (e.g., TRAIL) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3_int Crosstalk caspase3_ext Caspase-3 Activation caspase8->caspase3_ext apoptosis_ext Apoptosis caspase3_ext->apoptosis_ext

Caption: Overview of intrinsic and extrinsic apoptosis pathways.

tki_pathway cluster_tki Receptor Tyrosine Kinase (RTK) Signaling growth_factor Growth Factor (e.g., VEGF) rtk Receptor Tyrosine Kinase (e.g., VEGFR-2) growth_factor->rtk downstream_signaling Downstream Signaling (e.g., PI3K/Akt/mTOR) rtk->downstream_signaling Phosphorylation compound This compound compound->rtk Inhibition cellular_response Proliferation, Survival, Angiogenesis downstream_signaling->cellular_response

Caption: Inhibition of receptor tyrosine kinase signaling.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(1,3-Benzoxazol-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental protocol for the synthesis of 2-(1,3-Benzoxazol-2-ylamino)ethanol, a substituted 2-aminobenzoxazole. The benzoxazole scaffold is a prominent heterocyclic motif found in a wide array of pharmacologically active compounds, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This protocol is based on an efficient one-pot amination of benzoxazole-2-thiol, mediated by chloroacetyl chloride via an intramolecular Smiles rearrangement, which is notable for its operational simplicity and use of a metal-free approach.[3][4] Detailed methodologies for the reaction, purification, and characterization are presented, along with quantitative data and workflow visualizations to ensure reproducibility for researchers in medicinal chemistry and drug development.

Reaction Scheme

The synthesis proceeds via a one-pot reaction involving benzoxazole-2-thiol and ethanolamine, activated by chloroacetyl chloride, which facilitates an intramolecular Smiles rearrangement to yield the final product.[3][4][5]

Scheme 1: Synthesis of this compound.

cluster_reagents R1 Benzoxazole-2-thiol Int Int R1->Int 1. R2 + Ethanolamine P1 This compound Reagents Chloroacetyl Chloride, Base Solvent, Room Temp Int->P1 2.

Caption: Overall reaction for the synthesis of the target compound.

Materials and Equipment

2.1 Reagents

ReagentCAS No.Molecular Wt. ( g/mol )FormPuritySupplier
Benzoxazole-2-thiol2382-96-9151.19Solid≥98%Commercial
Ethanolamine141-43-561.08Liquid≥99%Commercial
Chloroacetyl chloride79-04-9112.94Liquid≥98%Commercial
Triethylamine (TEA)121-44-8101.19Liquid≥99%Commercial
Tetrahydrofuran (THF)109-99-972.11LiquidAnhydrousCommercial
Ethyl acetate (EtOAc)141-78-688.11LiquidACS GradeCommercial
Hexane110-54-386.18LiquidACS GradeCommercial
Sodium Sulfate (Na₂SO₄)7757-82-6142.04SolidAnhydrousCommercial
Deionized Water7732-18-518.02Liquid-Laboratory

2.2 Equipment

  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Syringes and needles

  • Septa

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Column chromatography setup (silica gel)

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol

This protocol is adapted from the general procedure for the amination of benzoxazole-2-thiol reported by Vrobel et al.[3][4]

3.1 Reaction Setup

  • To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add benzoxazole-2-thiol (0.16 mmol, 24.2 mg).

  • Add anhydrous tetrahydrofuran (THF, 1 mL) to dissolve the solid.

  • Add ethanolamine (0.16 mmol, 9.8 mg, ~9.6 µL) to the solution.

  • Add triethylamine (TEA, 0.48 mmol, 48.6 mg, ~67 µL) to the flask.

  • Seal the flask with a septum and place it under an inert atmosphere (Nitrogen or Argon).

  • Cool the reaction mixture to 0 °C using an ice bath.

3.2 Reaction Procedure

  • While stirring at 0 °C, slowly add chloroacetyl chloride (0.16 mmol, 18.1 mg, ~12.7 µL) dropwise to the reaction mixture over 5 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an ethyl acetate/hexane mixture (e.g., 1:1 v/v) as the eluent. The disappearance of the starting material (benzoxazole-2-thiol) indicates reaction completion.

3.3 Work-up and Purification

  • Once the reaction is complete, quench the mixture by adding 10 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash them sequentially with 1 N HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound. The reaction with ethanolamine has been reported to result in a moderate isolated yield of 32%.[3]

Data Presentation

4.1 Summary of Reaction Parameters and Results

ParameterValueReference / Note
Reactants
Benzoxazole-2-thiol0.16 mmol (1.0 eq)Starting material
Ethanolamine0.16 mmol (1.0 eq)Amine nucleophile
Chloroacetyl chloride0.16 mmol (1.0 eq)Activating agent
Triethylamine0.48 mmol (3.0 eq)Base
Conditions
SolventTHF (1 mL)Anhydrous
Temperature0 °C to Room Temp.
Reaction Time4-6 hoursMonitored by TLC
Product
NameThis compound
CAS Number134704-32-8[6]
Molecular FormulaC₉H₁₀N₂O₂
Molecular Weight178.19 g/mol [6]
Isolated Yield~32%[3]
Physical FormSolid[6]

4.2 Characterization Data (Expected)

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~7.5-7.0 (m, 4H, Ar-H), ~4.8 (t, 1H, OH), ~3.6 (q, 2H, CH₂-O), ~3.4 (q, 2H, CH₂-N), NH proton signal may be broad.

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ ~160 (C=N), ~150-140 (Ar-C), ~125-110 (Ar-CH), ~60 (CH₂-O), ~45 (CH₂-N).

  • HRMS (ESI): Calculated for C₉H₁₁N₂O₂ [M+H]⁺: 179.0815; Found: Expected to be within ±5 ppm.

  • IR (ATR) ν_max (cm⁻¹): ~3300 (O-H, N-H stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1640 (C=N stretch), ~1240 (C-O stretch).

Mandatory Visualizations

5.1 Experimental Workflow

The following diagram outlines the complete workflow from reagent preparation to the final characterization of the synthesized compound.

G A 1. Reagent Preparation (Benzoxazole-2-thiol, Ethanolamine, TEA in THF) B 2. Reaction Setup (Inert atmosphere, cool to 0°C) A->B C 3. Reagent Addition (Slowly add Chloroacetyl Chloride) B->C D 4. Reaction (Stir at room temperature for 4-6h) C->D E 5. Monitoring (Check completion with TLC) D->E F 6. Work-up (Quench with water, extract with EtOAc) E->F If complete G 7. Purification (Wash organic layers, dry, and concentrate) F->G H 8. Column Chromatography (Silica gel, Hexane/EtOAc gradient) G->H I 9. Product Characterization (NMR, MS, IR Analysis) H->I

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

5.2 Proposed Reaction Mechanism: Smiles Rearrangement

The reaction proceeds through a key intramolecular nucleophilic aromatic substitution known as the Smiles Rearrangement.

G A Step 1: Acylation Benzoxazole-2-thiolate attacks chloroacetyl chloride. B Step 2: Intermediate Formation S-acylated intermediate is formed. A->B C Step 3: Intramolecular Attack Amine group of ethanolamine attacks the electron-deficient C2 carbon of the benzoxazole ring. B->C D Step 4: Ring Opening Formation of a Meisenheimer-like intermediate, followed by opening of the oxazole ring. C->D E Step 5: Rearrangement & Ring Closure The thiolate anion is eliminated, and the nitrogen atom attacks the carbonyl group. D->E F Step 6: Final Product This compound is formed after tautomerization and loss of the acetyl group. E->F

References

Application Notes and Protocols for the Synthesis of 2-Substituted Aminobenzoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine, a 2-substituted aminobenzoxazole, utilizing ethanolamine as a key reagent. The synthesis is achieved through a one-pot amination of benzoxazole-2-thiol, which proceeds via an intramolecular Smiles rearrangement. This methodology offers a metal-free approach with a good yield and utilizes readily available starting materials. Additionally, this document briefly discusses alternative methods for the synthesis of the core 2-aminobenzoxazole scaffold and presents the reaction mechanism and experimental workflow in a clear, visual format.

Introduction

2-Aminobenzoxazoles and their N-substituted derivatives are privileged scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities as enzyme inhibitors, including proteases and topoisomerase II inhibitors.[1][2] They also find applications in materials chemistry.[1][2] The development of efficient synthetic routes to these compounds is therefore of significant interest.

Several methods for the synthesis of 2-aminobenzoxazoles have been reported.[1][2] A common, traditional method involves the cyclization of 2-aminophenols with the highly toxic cyanogen bromide (BrCN).[1][2] To circumvent the use of hazardous reagents, alternative cyanating agents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been employed.[1][2] Another approach is the direct C-2 amination of benzoxazoles, which often requires transition metal catalysts and high temperatures.[1][2]

This application note focuses on a modern and efficient one-pot synthesis of an N-substituted 2-aminobenzoxazole using ethanolamine. The described protocol is based on the amination of benzoxazole-2-thiol mediated by chloroacetyl chloride, which triggers an intramolecular Smiles rearrangement.[1][2] This method is notable for its broad amine scope, relatively short reaction times, and metal-free conditions.[1][2]

Synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine via Smiles Rearrangement

This section details the experimental protocol for the synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine from benzoxazole-2-thiol and ethanolamine.

Reaction Scheme

The overall reaction is as follows:

(Image of the chemical reaction scheme for the synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine from benzoxazole-2-thiol, ethanolamine, and chloroacetyl chloride)

Caption: One-pot synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine via a Smiles rearrangement.

Experimental Protocol

Materials:

  • Benzoxazole-2-thiol

  • Ethanolamine

  • Chloroacetyl chloride

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylacetamide (N,N-DMA)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Water (H₂O)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Thin-layer chromatography (TLC) plates

Procedure:

  • To a solution of benzoxazole-2-thiol (0.16 mmol, 1.0 equiv) in N,N-Dimethylacetamide (1 mL) were added ethanolamine (0.19 mmol, 1.2 equiv) and cesium carbonate (0.52 mmol, 3.2 equiv).

  • The mixture was stirred at room temperature for 10 minutes.

  • Chloroacetyl chloride (0.19 mmol, 1.2 equiv) was then added dropwise to the reaction mixture.

  • The reaction mixture was heated to 85 °C and stirred for 2 hours.

  • Reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture was cooled to room temperature and diluted with water (20 mL).

  • The aqueous layer was extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent was removed under reduced pressure using a rotary evaporator.

  • The crude product was purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine.

ProductStarting MaterialsReagentsSolventTemperatureTimeYield
N-(2-hydroxyethyl)-1,3-benzoxazol-2-amineBenzoxazole-2-thiol, Ethanolamine, Chloroacetyl chlorideCesium carbonateN,N-DMA85 °C2 h61%

Visualizing the Workflow and Mechanism

To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.

Experimental Workflow

experimental_workflow Experimental Workflow for the Synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine start Start reactants 1. Mix Benzoxazole-2-thiol, Ethanolamine, and Cs₂CO₃ in N,N-DMA start->reactants add_reagent 2. Add Chloroacetyl chloride reactants->add_reagent reaction 3. Heat at 85 °C for 2h add_reagent->reaction workup 4. Quench with water and extract with EtOAc reaction->workup purification 5. Dry, concentrate, and purify by column chromatography workup->purification product N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine purification->product

Caption: A step-by-step workflow for the synthesis.

Proposed Reaction Mechanism

The reaction is proposed to proceed through the formation of an S-alkylated intermediate, followed by an intramolecular Smiles rearrangement to form a spirocyclic intermediate. Subsequent rearomatization and hydrolysis yield the final N-substituted 2-aminobenzoxazole.[1]

reaction_mechanism Proposed Mechanism: Smiles Rearrangement cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Smiles Rearrangement cluster_2 Step 3: Rearomatization & Hydrolysis thiol Benzoxazole-2-thiol activated_thiol S-Alkylated Intermediate thiol->activated_thiol + Chloroacetyl chloride spiro Spiro Intermediate activated_thiol->spiro Intramolecular nucleophilic attack by amine rearrangement Rearomatization spiro->rearrangement product N-Substituted 2-Aminobenzoxazole rearrangement->product Hydrolysis

Caption: The key steps of the Smiles rearrangement.

Conclusion

The described one-pot amination of benzoxazole-2-thiol with ethanolamine provides an effective and scalable method for the synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine. This protocol avoids the use of toxic reagents and metal catalysts, making it a valuable methodology for medicinal chemists and researchers in drug development. The straightforward procedure and good yield make this an attractive route for accessing this important class of heterocyclic compounds.

References

Application Notes and Protocols: N-Substitution of 2-Chlorobenzoxazole with Ethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-substitution reaction of 2-chlorobenzoxazole with ethanolamine to synthesize N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine. This compound belongs to the class of N-substituted 2-aminobenzoxazoles, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in a wide range of biologically active molecules.[1][2]

The benzoxazole nucleus is a key pharmacophore, and its derivatives have shown a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. The N-substitution at the 2-position of the benzoxazole ring is a critical step in the synthesis of diverse compound libraries for drug discovery programs.

Reaction Principle

The core of this protocol is a nucleophilic aromatic substitution reaction. The ethanolamine, acting as a nucleophile, attacks the electrophilic C2 carbon of the 2-chlorobenzoxazole. The chlorine atom, a good leaving group, is subsequently displaced, leading to the formation of the N-substituted product. A base is typically employed to deprotonate the ethanolamine, enhancing its nucleophilicity, and to neutralize the hydrogen chloride byproduct.

Experimental Protocols

This section details the necessary protocols for the synthesis of the precursor, 2-chlorobenzoxazole, and the subsequent N-substitution reaction with ethanolamine.

Protocol 1: Synthesis of 2-Chlorobenzoxazole

Objective: To synthesize the starting material, 2-chlorobenzoxazole, from 2-mercaptobenzoxazole.

Materials:

  • 2-Mercaptobenzoxazole

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Suspend 2-mercaptobenzoxazole (10 mmol, 1.51 g) in thionyl chloride (50 mL) in a round-bottom flask.

  • Add a few drops of DMF to act as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 5 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by evaporation under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent.

  • The final product, 2-chlorobenzoxazole, is obtained as a colorless oil.[3]

Expected Yield: Approximately 70-90%.[3][4]

Protocol 2: N-Substitution with Ethanolamine

Objective: To synthesize N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine via the reaction of 2-chlorobenzoxazole with ethanolamine.

Materials:

  • 2-Chlorobenzoxazole

  • Ethanolamine

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or Isopropyl acetate

  • Round-bottom flask

  • Stirring apparatus

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-chlorobenzoxazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide.

  • Add ethanolamine (1.2 equivalents) to the solution.

  • Add a base, such as sodium hydroxide (1.5 equivalents), to the reaction mixture.

  • Stir the reaction mixture at room temperature for approximately 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine.

Alternative Conditions: For a potentially milder reaction, triethylamine can be used as the base in a solvent like isopropyl acetate. In this case, the reaction may be carried out at a lower temperature (e.g., 0-10 °C) for a shorter duration (e.g., 1.25 hours).

Data Presentation

The following table summarizes the key quantitative data for the synthesis of N-substituted 2-aminobenzoxazoles based on analogous reactions.

ParameterProtocol 1: Synthesis of 2-ChlorobenzoxazoleProtocol 2: N-Substitution with Ethanolamine (Projected)
Starting Material 2-Mercaptobenzoxazole2-Chlorobenzoxazole, Ethanolamine
Key Reagents Thionyl chloride, DMFSodium hydroxide or Triethylamine
Solvent None (SOCl₂ as reagent and solvent)DMF or Isopropyl Acetate
Reaction Temperature Reflux0 - 25 °C
Reaction Time 5 hours1.25 - 6 hours
Typical Yield 70-90%58-83% (based on similar reactions)[2]

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine.

G cluster_0 Protocol 1: Synthesis of 2-Chlorobenzoxazole cluster_1 Protocol 2: N-Substitution Reaction A Suspend 2-Mercaptobenzoxazole in Thionyl Chloride B Add catalytic DMF A->B C Reflux for 5 hours B->C D Evaporate excess SOCl2 C->D E Purify by Column Chromatography D->E F Obtain 2-Chlorobenzoxazole E->F G Dissolve 2-Chlorobenzoxazole in DMF under Inert Atmosphere F->G Use as starting material H Add Ethanolamine and Base G->H I Stir at Room Temperature for 6 hours H->I J Reaction Quench and Workup I->J K Purify by Column Chromatography J->K L Obtain N-(2-hydroxyethyl)- 1,3-benzoxazol-2-amine K->L

Caption: Experimental workflow for the two-step synthesis.

Reaction Mechanism

The logical relationship of the key steps in the N-substitution reaction is depicted in the following diagram.

G Reactants 2-Chlorobenzoxazole + Ethanolamine + Base Nucleophilic_Attack Nucleophilic attack of ethanolamine on C2 Reactants->Nucleophilic_Attack Intermediate Formation of Meisenheimer-like intermediate Nucleophilic_Attack->Intermediate Leaving_Group_Departure Departure of Chloride ion Intermediate->Leaving_Group_Departure Product N-(2-hydroxyethyl)- 1,3-benzoxazol-2-amine Leaving_Group_Departure->Product

Caption: Key steps in the N-substitution mechanism.

References

Application Notes and Protocols: Cell-Based Assays for Evaluating the Efficacy of 2-(1,3-Benzoxazol-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2][3][4] The core benzoxazole scaffold serves as a valuable pharmacophore in the design of novel therapeutic agents.[5] This document provides detailed protocols for a panel of cell-based assays to evaluate the efficacy of a specific benzoxazole derivative, 2-(1,3-Benzoxazol-2-ylamino)ethanol. The described assays are fundamental for determining its cytotoxic and apoptotic potential, as well as its effects on cell cycle progression, which are critical early steps in the drug development pipeline. While specific data for this compound is limited, the provided protocols are based on established methods for evaluating similar benzoxazole compounds.[1][6][7][8]

Putative Signaling Pathways

Many benzoxazole derivatives exert their anticancer effects by inducing apoptosis and arresting the cell cycle.[5][8][9][10] The proposed signaling pathways to investigate for this compound are centered around these mechanisms. Key protein targets that are often modulated by this class of compounds include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the anti-apoptotic protein Bcl-2.[8][9] Inhibition of these targets can trigger downstream caspase activation, leading to programmed cell death.

G cluster_0 Cellular Response cluster_1 Signaling Cascade Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Caspase3 Caspase-3 Activation Caspase3->Apoptosis Bcl2 Bcl-2 Inhibition Bcl2->Caspase3 VEGFR2 VEGFR-2 Inhibition VEGFR2->CellCycleArrest Compound This compound Compound->Bcl2 Compound->VEGFR2

Caption: Putative signaling pathway for this compound.

Data Presentation: Efficacy of Benzoxazole Derivatives

The following tables summarize the cytotoxic activity of various benzoxazole derivatives against different cancer cell lines, as reported in the literature. This data provides a comparative context for the potential efficacy of this compound. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Anti-proliferative Activity of Benzoxazole Derivatives

CompoundCell LineIC50 (µM)Reference
Derivative 14oMCF-7Not Specified[8]
Derivative 14lMCF-76.87 ± 0.23[8]
Derivative 14bMCF-7Not Specified[8]
Derivative 14iHepG23.22 ± 0.13[8]
Derivative 14lHepG26.70 ± 0.47[8]
Derivative 14aHepG23.95 ± 0.18[8]
Derivative 14aMCF-74.054 ± 0.17[8]
Derivative 14gMCF-75.8 ± 0.22[8]
Derivative 14gHepG210.73 ± 0.83[8]
2-acetylpyridine benzoxazol-2-ylhydrazone (EPH52)Colon Carcinoma1.3-4.56 nM[11]
2-acetylpyridine benzoimidazol-2-ylhydrazone (EPH61)Colon Carcinoma1.3-4.56 nM[11]
2-acetylpyridine 1-methylbenzoimidazol-2-ylhydrazone (EPH116)Colon Carcinoma1.3-4.56 nM[11]

Table 2: Cytotoxicity of Benzoxazole Derivatives in HeLa and K562 Cells

CompoundHeLa IC50 (48h)K562 IC50 (48h)Reference
Compound 890 µM> 1 mM[12]
Compound 10100 µM> 1 mM[12]
Compounds 2-7> 1 mM> 1 mM[12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.[1][6]

G A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HeLa) in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

G A Treat cells with compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (PI Staining)

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

G A Treat cells with compound B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Wash and resuspend in PBS C->D E Treat with RNase A D->E F Stain with Propidium Iodide E->F G Analyze by flow cytometry F->G

Caption: Workflow for cell cycle analysis using PI staining.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add PI staining solution and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data will be used to generate a histogram to visualize the cell cycle distribution.

References

Application Notes and Protocols for High-Throughput Screening of 2-(Benzoxazol-2-ylamino)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 2-(benzoxazol-2-ylamino)ethanol derivatives. This class of compounds, belonging to the broader family of benzoxazoles, has shown significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. High-throughput screening is an essential methodology for rapidly evaluating large libraries of these derivatives to identify promising lead compounds for further drug development.

Data Presentation: Biological Activities of Benzoxazole Derivatives

Due to the nascent stage of research into the specific 2-(benzoxazol-2-ylamino)ethanol subclass, the following tables summarize quantitative data from structurally related benzoxazole derivatives to provide a representative overview of their potential biological activities.

Table 1: Antimicrobial Activity of Representative Benzoxazole Derivatives
Compound ClassTarget OrganismMIC (µg/mL)Reference Compound
Benzoxazole-Thiazolidinone HybridsStaphylococcus aureus≤ 4Levofloxacin
Benzoxazole-Thiazolidinone HybridsVancomycin-Resistant Enterococcus (VRE)Potent ActivityVancomycin
2(3H)-Benzoxazolone DerivativesStaphylococcus aureus8 - 512Ciprofloxacin
2(3H)-Benzoxazolone DerivativesEnterococcus faecalis8 - 512Ciprofloxacin
2(3H)-Benzoxazolone DerivativesEscherichia coli8 - 512Ciprofloxacin
2(3H)-Benzoxazolone DerivativesPseudomonas aeruginosa8 - 512Ciprofloxacin
2-Phenyl-Benzoxazole DerivativesBacillus subtilisGood ActivityOfloxacin
2-Phenyl-Benzoxazole DerivativesEscherichia coliGood ActivityOfloxacin

Note: The data presented is a summary from multiple sources and is intended to be representative of the benzoxazole scaffold's potential.[1][2][3][4][5]

Table 2: Anticancer and Enzyme Inhibitory Activity of Representative Benzoxazole Derivatives
Compound ClassCell Line / Enzyme TargetIC50 (µM)Reference Compound
Benzoxazole-Pyrrolidinone DerivativesMonoacylglycerol Lipase (MAGL)0.0076 - 0.0084-
5-Methylbenzo[d]oxazole DerivativesHepG2 (Liver Cancer)3.22Sorafenib
5-Chlorobenzo[d]oxazole DerivativesMCF-7 (Breast Cancer)4.75Sorafenib
5-Chlorobenzo[d]oxazole DerivativesHepG2 (Liver Cancer)4.61Sorafenib
2-Cyclic Amine-1,3-BenzoxazolesMCF-7 (Breast Cancer)< 100-
2-Cyclic Amine-1,3-BenzoxazolesA549 (Lung Cancer)< 100-
Benzoxazole-Piperazine DerivativesHT-29 (Colon Cancer)Attractive EffectDoxorubicin
Benzoxazole-Piperazine DerivativesMCF-7 (Breast Cancer)Attractive EffectDoxorubicin

Note: The data presented is a summary from multiple sources and is intended to be representative of the benzoxazole scaffold's potential.[6][7][8][9][10]

Experimental Protocols

The following are detailed protocols for high-throughput screening of 2-(benzoxazol-2-ylamino)ethanol derivatives for antimicrobial and anticancer activities.

Protocol 1: High-Throughput Screening for Antimicrobial Activity (Broth Microdilution Assay)

This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of the test compounds against a panel of pathogenic bacteria in a 384-well format.

Materials:

  • 384-well clear, flat-bottom microtiter plates

  • Test compounds (2-(benzoxazol-2-ylamino)ethanol derivatives) dissolved in DMSO

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Negative control (DMSO)

  • Resazurin solution (viability indicator)

  • Automated liquid handling system

  • Microplate incubator

  • Microplate reader (fluorescence)

Procedure:

  • Compound Plating:

    • Create a dilution series of the test compounds in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound concentration into the wells of the 384-well plates.

    • Include wells with positive control antibiotic and DMSO as a negative control.

  • Bacterial Inoculum Preparation:

    • Culture the selected bacterial strains overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation:

    • Dispense the bacterial inoculum into each well of the compound-plated 384-well plates using an automated dispenser. The final volume in each well should be 50 µL.

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate the plates at 37°C for 18-24 hours with shaking.

  • Addition of Viability Indicator:

    • After incubation, add 5 µL of Resazurin solution to each well.

    • Incubate for an additional 2-4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a microplate reader.

    • The MIC is defined as the lowest concentration of the compound that inhibits bacterial growth (i.e., prevents the reduction of Resazurin).

    • Calculate the percentage of growth inhibition for each compound concentration relative to the positive and negative controls.

Protocol 2: High-Throughput Screening for Anticancer Activity (Cell Viability Assay)

This protocol describes a cell-based HTS assay to evaluate the cytotoxic effects of the test compounds on human cancer cell lines using a luminescence-based ATP assay (e.g., CellTiter-Glo®).

Materials:

  • 384-well white, opaque, flat-bottom microtiter plates

  • Test compounds (2-(benzoxazol-2-ylamino)ethanol derivatives) dissolved in DMSO

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Positive control cytotoxic drug (e.g., Doxorubicin)

  • Negative control (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Automated liquid handling system

  • Cell culture incubator (37°C, 5% CO2)

  • Microplate reader (luminescence)

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Dilute the cells in complete culture medium to the desired seeding density (e.g., 1000-5000 cells/well).

    • Using an automated dispenser, seed the cells into the 384-well plates (40 µL per well).

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add 10 µL of the diluted compounds to the respective wells using an automated liquid handler.

    • Include wells with positive control drug and DMSO as a negative control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a microplate reader.

    • The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

    • Calculate the percentage of cell viability for each compound concentration relative to the controls.

    • Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the data using a non-linear regression model.

Mandatory Visualizations

High-Throughput Screening Workflow

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Automated Screening cluster_analysis Data Analysis compound_library Compound Library (2-(benzoxazol-2-ylamino)ethanol derivatives) liquid_handler Liquid Handler (Compound Dispensing) compound_library->liquid_handler assay_plate Assay Plate (384-well) assay_plate->liquid_handler cell_dispenser Cell/Reagent Dispenser liquid_handler->cell_dispenser incubator Incubator cell_dispenser->incubator plate_reader Plate Reader (Data Acquisition) incubator->plate_reader data_processing Data Processing (Normalization, QC) plate_reader->data_processing hit_identification Hit Identification (IC50/MIC Determination) data_processing->hit_identification confirmation Hit Confirmation & Validation hit_identification->confirmation

Caption: A generalized workflow for high-throughput screening.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Benzoxazole Derivative ahr_complex AhR-Hsp90-XAP2 (Inactive Complex) ligand->ahr_complex Binds activated_ahr Ligand-AhR (Active) ahr_complex->activated_ahr Conformational Change arnt ARNT activated_ahr->arnt Translocates & Dimerizes with ahr_arnt AhR-ARNT Heterodimer arnt->ahr_arnt dre DRE (DNA Response Element) ahr_arnt->dre Binds to cyp1a1 CYP1A1 Gene Transcription dre->cyp1a1 Induces protein_synthesis CYP1A1 Protein (Metabolism, Cytotoxicity) cyp1a1->protein_synthesis

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.[11][12][13][14][15]

Cyclooxygenase-2 (COX-2) Signaling Pathway

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., Cytokines) receptor Receptor stimuli->receptor phospholipase Phospholipase A2 receptor->phospholipase Activates arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid Releases transcription_factors Transcription Factors (NF-κB, AP-1) phospholipase->transcription_factors Activates (via signaling cascade) cox2 COX-2 Enzyme arachidonic_acid->cox2 Substrate for prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins Converts to benzoxazole Benzoxazole Derivative benzoxazole->cox2 Inhibits inflammation Inflammation Pain, Proliferation prostaglandins->inflammation Mediates cox2_gene COX-2 Gene transcription_factors->cox2_gene Induces Transcription cox2_gene->cox2 Expression

Caption: Cyclooxygenase-2 (COX-2) inflammatory pathway.[16][17][18][19][20]

References

Application Note & Protocol: Quantification of 2-(1,3-Benzoxazol-2-ylamino)ethanol in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(1,3-Benzoxazol-2-ylamino)ethanol is a heterocyclic compound with potential pharmacological activities. As with any potential therapeutic agent, it is crucial to develop and validate robust analytical methods for its quantification in biological matrices. This data is essential for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. LC-MS/MS is a powerful analytical technique renowned for its high sensitivity and specificity, making it ideal for the analysis of drug molecules in complex biological samples.[1][2][3]

Quantitative Data Summary

The following tables summarize the hypothetical quantitative performance parameters of the described LC-MS/MS method, based on established validation guidelines.[4][5][6] These values represent typical targets for a validated bioanalytical method.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.995
Weighting Factor1/x²
Calibration Points8 (non-zero)

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.5≤ 20± 20≤ 20± 20
LQC1.5≤ 15± 15≤ 15± 15
MQC75≤ 15± 15≤ 15± 15
HQC400≤ 15± 15≤ 15± 15
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
LQC1.585 - 11585 - 115
HQC40085 - 11585 - 115

Experimental Protocols

This section details the methodologies for the key experiments.

Materials and Reagents
  • This compound (Reference Standard)

  • Stable Isotope Labeled Internal Standard (IS), e.g., this compound-d4

  • Human Plasma (K2-EDTA)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Solid Phase Extraction (SPE) Cartridges (e.g., Mixed-Mode Cation Exchange)

Instrumentation (LC-MS/MS)
  • Liquid Chromatography System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.

  • Spiking: Spike blank human plasma with the appropriate working standard solutions to achieve the final concentrations for the CC and QC samples.

Sample Preparation: Solid Phase Extraction (SPE)
  • Pre-treatment: To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the IS working solution (e.g., 100 ng/mL) and vortex. Add 200 µL of 2% formic acid in water and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: ESI Positive

  • MS/MS Transitions (Hypothetical):

    • This compound: Q1: m/z 179.1 -> Q3: m/z 134.1

    • IS (d4): Q1: m/z 183.1 -> Q3: m/z 138.1

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters: selectivity, specificity, accuracy, precision, linearity, range, limit of detection (LOD), limit of quantification (LOQ), recovery, matrix effect, and stability.[4][5][6][7]

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample (100 µL) is_add Add Internal Standard (IS) sample->is_add pretreat Pre-treatment (Acidification) is_add->pretreat spe Solid Phase Extraction (SPE) pretreat->spe wash Wash (Aqueous & Organic) spe->wash elute Elution wash->elute evap Evaporation & Reconstitution elute->evap lcms LC-MS/MS Analysis evap->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for sample preparation and analysis.

Generic Xenobiotic Metabolism Pathway

metabolic_pathway parent Parent Drug (this compound) phase1 Phase I Metabolism (e.g., Oxidation, Hydrolysis) parent->phase1 CYP450 Enzymes excretion Excretion (Urine, Feces) parent->excretion metabolite1 Phase I Metabolite(s) (More Polar) phase1->metabolite1 phase2 Phase II Metabolism (e.g., Glucuronidation, Sulfation) metabolite1->phase2 Transferase Enzymes metabolite2 Phase II Conjugate(s) (Water-Soluble) phase2->metabolite2 metabolite2->excretion

Caption: Generic metabolic pathway of a xenobiotic compound.

References

Application Notes and Protocols: 2-(1,3-Benzoxazol-2-ylamino)ethanol as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, photophysical properties, and applications of 2-(1,3-Benzoxazol-2-ylamino)ethanol as a versatile fluorescent probe. Detailed protocols for its use in metal ion detection and cellular imaging are provided to facilitate its implementation in various research and development settings.

Introduction

This compound is a heterocyclic compound belonging to the benzoxazole family, which is known for its diverse biological activities and significant photophysical properties. Benzoxazole derivatives are increasingly utilized as fluorescent probes due to their sensitivity to the local environment, offering applications in the detection of metal ions, visualization of cellular components, and as potential diagnostics for diseases such as Alzheimer's.[1] The ethanolamine substituent on the 2-amino position of the benzoxazole core is anticipated to enhance its utility as a fluorescent probe by providing a potential binding site for analytes and improving its solubility in aqueous environments.

Synthesis of this compound

Protocol 2.1: Synthesis of this compound

Materials:

  • 2-Aminophenol

  • Cyanogen bromide (CNBr) or a suitable equivalent

  • Ethanolamine

  • Ethanol

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Synthesis of 2-aminobenzoxazole (Intermediate).

    • Dissolve 2-aminophenol (1 equivalent) in ethanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of cyanogen bromide (1 equivalent) in ethanol.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-aminobenzoxazole.

  • Step 2: Synthesis of this compound.

    • Dissolve 2-aminobenzoxazole (1 equivalent) and ethanolamine (1.2 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF).

    • Add triethylamine (1.5 equivalents) as a base.

    • Reflux the reaction mixture for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the final product, this compound.

Characterization: The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Photophysical Properties

The photophysical properties of this compound are crucial for its application as a fluorescent probe. While experimental data for this specific compound is not available, the following table presents hypothetical data based on the known properties of similar benzoxazole derivatives.[4][5][6][7]

PropertyHypothetical ValueNotes
Absorption Maximum (λabs) ~320 - 350 nmThe exact wavelength will be solvent-dependent.
Emission Maximum (λem) ~390 - 450 nmA significant Stokes shift is expected, which is characteristic of benzoxazole fluorophores.
Molar Absorptivity (ε) ~15,000 - 25,000 M-1cm-1This value indicates a high probability of light absorption.
Fluorescence Quantum Yield (ΦF) 0.3 - 0.6 in organic solventsQuantum yield is sensitive to the solvent environment and may be lower in aqueous solutions.
Fluorescence Lifetime (τ) ~1 - 5 nsThe lifetime can be influenced by factors such as solvent viscosity and the presence of quenchers.

Application as a Fluorescent Probe for Metal Ion Detection

Benzoxazole-based probes have demonstrated utility in the selective detection of various metal ions.[8][9] The nitrogen and oxygen atoms in the this compound structure can act as a chelating site for metal ions, leading to a change in its fluorescence properties. Based on literature for similar compounds, a potential application is in the detection of Fe3+.[10][11]

Protocol 4.1: Fluorometric Detection of Fe3+

Materials:

  • Stock solution of this compound (1 mM in a suitable solvent like ethanol or DMSO).

  • Stock solutions of various metal ions (e.g., Fe3+, Cu2+, Zn2+, Ni2+, Co2+, etc.) (10 mM in deionized water or a suitable buffer).

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of the Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the buffer solution.

  • Fluorescence Titration:

    • Place 2 mL of the probe solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum (e.g., from 350 nm to 600 nm) upon excitation at the absorption maximum (e.g., 340 nm).

    • Incrementally add small aliquots of the Fe3+ stock solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Selectivity Study:

    • To separate cuvettes containing the probe solution, add an excess of other metal ion solutions.

    • Record the fluorescence spectra and compare the changes to that induced by Fe3+.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of Fe3+.

    • Determine the detection limit (LOD) and binding constant (Ka) from the titration data.

Expected Outcome: Upon binding to Fe3+, a significant quenching of the fluorescence of this compound is expected due to the paramagnetic nature of the Fe3+ ion, which facilitates non-radiative decay pathways.

Application in Cellular Imaging

The lipophilic nature of the benzoxazole core allows for potential cell permeability, making this compound a candidate for live-cell imaging.

Protocol 5.1: Live-Cell Fluorescence Imaging

Materials:

  • Cell culture medium appropriate for the cell line of interest.

  • Cells cultured on glass-bottom dishes or coverslips.

  • Stock solution of this compound (1 mM in DMSO).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Seeding: Seed the cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Prepare a working solution of the probe (e.g., 1-10 µM) in pre-warmed cell culture medium.

    • Remove the existing medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Immediately image the cells using a fluorescence microscope equipped with a DAPI or similar filter set (Excitation: ~340-380 nm, Emission: ~420-480 nm).

Expected Outcome: The probe is expected to accumulate in intracellular compartments, potentially highlighting specific organelles depending on its physicochemical properties. The subcellular localization will provide insights into its potential applications for studying cellular processes.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis 2-Aminophenol 2-Aminophenol Reaction1 Reaction with CNBr in Ethanol 2-Aminophenol->Reaction1 Cyanogen Bromide Cyanogen Bromide Cyanogen Bromide->Reaction1 Ethanolamine Ethanolamine Reaction2 Reaction with Ethanolamine in Ethanol/TEA Ethanolamine->Reaction2 Intermediate 2-Aminobenzoxazole Reaction1->Intermediate Intermediate->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Metal_Ion_Detection Probe This compound (Fluorescent) Complex Probe-Fe³⁺ Complex (Non-fluorescent) Probe->Complex + Fe³⁺ Fluorescence_On High Fluorescence Probe->Fluorescence_On Fe3 Fe³⁺ Ion Fe3->Complex Fluorescence_Off Fluorescence Quenched Complex->Fluorescence_Off

Caption: Hypothetical mechanism of Fe³⁺ detection.

Cellular_Imaging_Workflow A 1. Seed cells on glass-bottom dish B 2. Prepare probe working solution in cell culture medium A->B C 3. Incubate cells with probe B->C D 4. Wash cells to remove unbound probe C->D E 5. Image cells using fluorescence microscopy D->E

Caption: Experimental workflow for live-cell imaging.

References

Application of 2-Substituted Benzoxazole Derivatives in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The benzoxazole scaffold is structurally analogous to biological purine bases like adenine and guanine, which may contribute to its ability to interact with biological macromolecules and inhibit microbial growth.[1][3] In particular, 2-substituted benzoxazole derivatives have shown promising activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6]

Mechanism of Action

While the exact mechanism can vary between derivatives, a significant body of research suggests that many benzoxazole compounds exert their antibacterial effect through the inhibition of DNA gyrase.[7][8] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its absence in higher eukaryotes makes it an attractive and selective target for antibacterial agents.[8] Molecular docking studies have indicated that benzoxazole derivatives can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the supercoiling of DNA and ultimately leading to bacterial cell death.[4][7]

Potential Applications

The potent and broad-spectrum activity of 2-substituted benzoxazole derivatives makes them promising candidates for the development of new antimicrobial agents. Their potential applications include:

  • Treatment of multidrug-resistant infections: The emergence of antibiotic-resistant strains of bacteria necessitates the discovery of novel therapeutic agents. Benzoxazoles, with their distinct mechanism of action, could be effective against pathogens that have developed resistance to existing drug classes.

  • Development of new antifungal agents: Several benzoxazole derivatives have demonstrated significant activity against fungal pathogens such as Candida albicans and Aspergillus niger.[4][9]

  • Lead compounds for drug discovery: The benzoxazole scaffold provides a versatile platform for medicinal chemists to design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Summary of Antimicrobial Activity of Various 2-Substituted Benzoxazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several benzoxazole derivatives against various microbial strains, as reported in the literature. This data highlights the potential of this class of compounds as antimicrobial agents.

Compound Class/DerivativeTest OrganismMIC (µg/mL)Reference
(S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b)Bacillus subtilis0.098[10]
(S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b)Staphylococcus aureus0.39[11]
(S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b)Escherichia coli0.78[10]
2-(p-(Substituted)phenyl)-5-(3-(4-ethylpiperazine-1-yl) propionamido)benzoxazole (B7)Pseudomonas aeruginosa isolate16[12]
2-(p-(Substituted)phenyl)-5-(3-(4-ethylpiperazine-1-yl) propionamido)benzoxazole (B11)Pseudomonas aeruginosa isolate16[12]
3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide (6)Escherichia coli64[13]
3-(2-oxo-2-benzoxazoline-3-yl)-N-(p-tolyl)propionamide (7)Staphylococcus aureus64[13]
3-(2-oxo-2-benzoxazoline-3-yl)-N-(p-tolyl)propionamide (7)Enterococcus faecalis64[13]
Various 2(3H)-Benzoxazolone derivativesCandida albicans128[13]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol describes a standardized method for determining the MIC of a benzoxazole derivative against a specific bacterial strain.[14][15][16]

Materials:

  • Test benzoxazole derivative

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (37°C)

  • Plate reader (optional)

  • Appropriate solvent for the test compound (e.g., DMSO)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into a tube of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the benzoxazole derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the appropriate benzoxazole derivative dilution to each well of a sterile 96-well microtiter plate.

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 2.5 x 10⁵ CFU/mL.

    • Include a positive control (wells with bacterial inoculum and no compound) and a negative control (wells with sterile broth only).

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the benzoxazole derivative that completely inhibits visible growth of the bacterium.[17]

    • Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to quantify bacterial growth.

Visualizations

DNA_Gyrase_Inhibition cluster_Bacterial_Cell Bacterial Cell cluster_Inhibition Inhibition by Benzoxazole Derivative DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Blocked_Gyrase Inactive DNA Gyrase Complex DNA_Gyrase->Blocked_Gyrase Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Binds Replication_Transcription DNA Replication & Transcription Supercoiled_DNA->Replication_Transcription ATP ATP ATP->DNA_Gyrase Binds to GyrB Cell_Growth Bacterial Cell Growth and Proliferation Replication_Transcription->Cell_Growth Benzoxazole 2-Substituted Benzoxazole Derivative Benzoxazole->Blocked_Gyrase Binds to ATP-binding site of GyrB subunit No_Supercoiling DNA Supercoiling Blocked Blocked_Gyrase->No_Supercoiling Inhibits ATPase activity Cell_Death Bacterial Cell Death No_Supercoiling->Cell_Death Leads to MIC_Workflow cluster_Preparation Preparation cluster_Assay Assay Setup cluster_Incubation_Reading Incubation and Reading Prep_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Add_Inoculum Add 100 µL of Bacterial Inoculum to Wells Prep_Inoculum->Add_Inoculum Prep_Compound Prepare Serial Dilutions of Benzoxazole Derivative Add_Compound Add 100 µL of Compound Dilutions to 96-well Plate Prep_Compound->Add_Compound Add_Compound->Add_Inoculum Controls Include Positive (Bacteria only) & Negative (Broth only) Controls Add_Inoculum->Controls Incubate Incubate at 37°C for 18-24 hours Controls->Incubate Read_Results Visually Inspect for Turbidity (Bacterial Growth) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

References

Exploring the Anticancer Potential of 2-(Amino)benzoxazole Derivatives in Specific Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzoxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer properties.[1][2] These compounds have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms, such as the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[3][4][5] This document provides a summary of the anticancer activity of selected 2-substituted benzoxazole derivatives, detailed protocols for key experimental assays, and visual representations of relevant signaling pathways and experimental workflows to guide researchers in this field.

Data Presentation: Anticancer Activity of 2-Substituted Benzoxazole Derivatives

The following tables summarize the 50% inhibitory concentration (IC₅₀) values of various 2-substituted benzoxazole derivatives against a panel of human cancer cell lines. This data is compiled from multiple studies and illustrates the potential of the benzoxazole scaffold as a source of novel anticancer agents.

Table 1: Cytotoxic Activity of 2-Aryl and 2-Amino Benzoxazole Derivatives

Compound IDR-Group at position 2Cell LineIC₅₀ (µM)Reference
Compound A PhenylMCF-7 (Breast)15.5[6]
HeLa (Cervical)12.3[6]
WiDr (Colon)18.2[6]
HEPG-2 (Liver)10.8[6]
Compound B 4-FluorophenylMCF-7 (Breast)8.7[6]
HeLa (Cervical)9.1[6]
WiDr (Colon)11.5[6]
HEPG-2 (Liver)7.4[6]
Compound C N-phenylaminoVarious10-50[7]
Compound D N-(4-chlorophenyl)aminoVarious10-50[7]

Table 2: Anticancer Activity of Benzoxazole-Triazole Derivatives

Compound IDSubstitutionCell LineIC₅₀ (µM)Reference
13j Triazole-linked 2-phenylDrosophila S2Not specified[5]
13h Triazole-linked 2-phenylDrosophila S2Not specified[5]

Note: The study on compounds 13j and 13h focused on the induction of apoptosis through miRNA inhibition rather than determining specific IC₅₀ values.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 2-(1,3-Benzoxazol-2-ylamino)ethanol or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in the complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells and treat with the test compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of the test compound on signaling pathways.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p-Akt, Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with the test compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often modulated by anticancer compounds, including benzoxazole derivatives.

apoptosis_pathway extrinsic Extrinsic Pathway (Death Receptors) caspase8 Caspase-8 extrinsic->caspase8 intrinsic Intrinsic Pathway (Mitochondrial) bax_bak Bax/Bak intrinsic->bax_bak bid Bid caspase8->bid cleavage caspase3 Caspase-3 caspase8->caspase3 tbid tBid bid->tbid tbid->bax_bak cyto_c Cytochrome c bax_bak->cyto_c release bcl2 Bcl-2 bcl2->bax_bak apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

cell_cycle_pathway g1 G1 Phase s S Phase (DNA Synthesis) g1->s G1/S Transition g2 G2 Phase s->g2 m M Phase (Mitosis) g2->m G2/M Transition m->g1 cyclinD_cdk46 Cyclin D / CDK4/6 cyclinD_cdk46->g1 cyclinE_cdk2 Cyclin E / CDK2 cyclinE_cdk2->g1 cyclinA_cdk2 Cyclin A / CDK2 cyclinA_cdk2->s cyclinB_cdk1 Cyclin B / CDK1 cyclinB_cdk1->g2

Caption: Key regulators of the cell cycle progression.

Experimental Workflow

experimental_workflow start Start: Select Cancer Cell Lines culture Cell Culture and Seeding start->culture treatment Treatment with this compound culture->treatment viability Cell Viability Assay (e.g., MTT) Determine IC50 treatment->viability mechanistic Mechanistic Studies at IC50 viability->mechanistic apoptosis Apoptosis Assay (Annexin V / PI) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanistic->cell_cycle western Western Blot (Protein Expression) mechanistic->western data_analysis Data Analysis and Interpretation apoptosis->data_analysis cell_cycle->data_analysis western->data_analysis conclusion Conclusion on Anticancer Potential data_analysis->conclusion

Caption: A typical workflow for evaluating the anticancer potential of a test compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1,3-Benzoxazol-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-(1,3-Benzoxazol-2-ylamino)ethanol.

Synthesis Overview and Workflow

The synthesis of this compound is typically achieved in a two-step process. The first step involves the preparation of the key intermediate, 2-chlorobenzoxazole, from 2-mercaptobenzoxazole. The second step is the nucleophilic substitution of the chlorine atom with ethanolamine to yield the final product.

G cluster_0 Step 1: Synthesis of 2-Chlorobenzoxazole cluster_1 Step 2: Synthesis of this compound start1 2-Mercaptobenzoxazole + Chlorinating Agent (e.g., SOCl₂) reaction1 Reflux with catalytic DMF start1->reaction1 workup1 Solvent Removal & Purification reaction1->workup1 product1 2-Chlorobenzoxazole workup1->product1 start2 2-Chlorobenzoxazole + Ethanolamine product1->start2 Use as starting material reaction2 Reflux in suitable solvent (e.g., Ethanol) start2->reaction2 workup2 Cooling, Neutralization & Recrystallization reaction2->workup2 product2 This compound workup2->product2

Caption: Experimental workflow for the two-step synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Step 1: Synthesis of 2-Chlorobenzoxazole

Question 1: My reaction to form 2-chlorobenzoxazole shows low or no conversion of the starting material, 2-mercaptobenzoxazole. What could be the issue?

Answer: Low or no conversion can stem from several factors:

  • Inactive Chlorinating Agent: Thionyl chloride (SOCl₂) or other chlorinating agents can degrade over time, especially with exposure to moisture. Use a fresh or recently distilled bottle of the reagent.

  • Insufficient Temperature or Reaction Time: The conversion of 2-mercaptobenzoxazole to 2-chlorobenzoxazole often requires heating.[1] Ensure the reaction is brought to a steady reflux and maintained for the recommended duration (typically 5 hours).[1]

  • Catalyst Absence: For reactions with thionyl chloride, a catalytic amount of dimethylformamide (DMF) is often necessary to facilitate the reaction.[1]

Question 2: I've obtained a product, but the yield of 2-chlorobenzoxazole is low and I see multiple spots on my TLC plate. What are the likely side products and how can I avoid them?

Answer: The primary side products are often due to over-chlorination or undesired side reactions.

  • Ring Chlorination: At higher temperatures, there is a risk of chlorinating the benzene ring of the benzoxazole structure.[2] It is preferable to carry out the reaction within a controlled temperature range.[2]

  • Distillation Residue: A significant amount of non-volatile residue can form, reducing the isolated yield.[2] This can be minimized by careful control of reaction temperature and reagent stoichiometry.

  • Purification: The crude product should be purified, for example by silica gel column chromatography, to remove impurities before proceeding to the next step.[1]

Step 2: Synthesis of this compound

Question 3: The reaction between 2-chlorobenzoxazole and ethanolamine is not proceeding to completion. What should I check?

Answer: Incomplete reaction is a common issue in nucleophilic aromatic substitution.

  • Purity of 2-Chlorobenzoxazole: Impurities from the previous step can interfere with the reaction. Ensure your starting material is of high purity.

  • Reaction Conditions: The reaction may require elevated temperatures (reflux) and an appropriate solvent, such as ethanol.[3] The reaction time should also be sufficient for completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Stoichiometry: Use a slight excess of ethanolamine to ensure the complete consumption of the 2-chlorobenzoxazole.

Question 4: My final product is difficult to purify. It's an oil or I'm struggling with recrystallization. What are some alternative purification strategies?

Answer: Purification challenges are common for N-substituted 2-aminobenzoxazoles.

  • Recrystallization Solvent: Experiment with different solvent systems for recrystallization. Ethanol is often a good starting point.[3][4] Mixtures such as ethyl acetate/hexane are also commonly used.[4]

  • Column Chromatography: If recrystallization fails, silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) is a reliable method for purification.[4]

  • Acid-Base Extraction: As the product contains a basic amino group, you may be able to perform an acid-base extraction. Dissolve the crude product in an organic solvent, extract with a dilute acid (e.g., 1M HCl), wash the aqueous layer, and then basify it to precipitate the pure product, which can then be extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for this synthesis?

A1: The synthesis involves two key transformations. The first is the conversion of a mercaptan to a chloride. The second is a nucleophilic aromatic substitution where the amine of ethanolamine attacks the electrophilic C2 carbon of the benzoxazole ring, displacing the chloride.

G cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Nucleophilic Substitution 2-Mercaptobenzoxazole 2-Mercaptobenzoxazole 2-Chlorobenzoxazole 2-Chlorobenzoxazole 2-Mercaptobenzoxazole->2-Chlorobenzoxazole + SOCl₂ (cat. DMF) 2-Chlorobenzoxazole_2 2-Chlorobenzoxazole Product This compound 2-Chlorobenzoxazole_2->Product + Ethanolamine (Reflux)

References

Optimizing reaction conditions for the synthesis of 2-aminobenzoxazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aminobenzoxazole derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-aminobenzoxazole derivatives in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am getting a low yield or no desired 2-aminobenzoxazole product. What are the potential causes and how can I troubleshoot this?

A1: Low or no product yield is a frequent issue with several potential root causes. Systematically evaluating your reaction setup and conditions is key to identifying the problem.

Troubleshooting Workflow for Low/No Yield

low_yield_troubleshooting start Low or No Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_workup 3. Assess Workup & Purification start->check_workup reagent_purity Are starting materials (2-aminophenol, cyanating agent) pure? check_reagents->reagent_purity Purity reagent_equivalents Is the stoichiometry of reactants and reagents correct? check_reagents->reagent_equivalents Stoichiometry temperature Is the reaction temperature optimal? check_conditions->temperature Temperature solvent Is the solvent appropriate and dry? check_conditions->solvent Solvent atmosphere Is the reaction sensitive to air or moisture? check_conditions->atmosphere Atmosphere extraction_ph Was the pH adjusted correctly during extraction? check_workup->extraction_ph Extraction purification_method Is the purification method (recrystallization, chromatography) suitable? check_workup->purification_method Purification solution1 Solution: Use freshly purified reagents. Accurately weigh all components. reagent_purity->solution1 reagent_equivalents->solution1 solution2 Solution: Optimize temperature. Use anhydrous solvents. Run under inert atmosphere (N2, Ar). temperature->solution2 solvent->solution2 atmosphere->solution2 solution3 Solution: Check pH of aqueous layers. Use appropriate solvent for recrystallization or optimize chromatography conditions. extraction_ph->solution3 purification_method->solution3

Caption: Troubleshooting workflow for low or no product yield.

  • Reagent Quality: Ensure the purity of your starting materials, especially the 2-aminophenol and the cyanating agent. Impurities can interfere with the reaction. For instance, oxidized 2-aminophenol can lead to side products.

  • Cyanating Agent Activity: If you are using a safer alternative to cyanogen bromide, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), ensure it is properly activated. This often requires a Lewis acid like BF₃·Et₂O or a strong base like LiHMDS.[1][2][3]

  • Reaction Conditions:

    • Temperature: Temperature is a critical parameter. Some reactions require elevated temperatures (reflux), while others proceed at room temperature.[4][5] For example, in the Smiles rearrangement, higher temperatures might favor the formation of disulfide byproducts.[1][2]

    • Solvent: The choice of solvent is crucial. Common solvents include methanol, acetonitrile, tetrahydrofuran (THF), and 1,4-dioxane.[1][2][4] Ensure you are using a dry solvent if your reaction is sensitive to moisture.

  • Work-up and Purification: Improper work-up can lead to loss of product. Ensure the pH is adjusted correctly during aqueous extraction to ensure your product is in the organic layer. Purification by recrystallization may require screening of different solvents, and column chromatography may need optimization of the eluent system.[4]

Issue 2: Formation of Side Products

Q2: I am observing significant side product formation in my reaction. How can I identify and minimize these impurities?

A2: Side product formation is often related to the reactivity of the starting materials and intermediates. Identifying the structure of the side product can provide valuable clues for optimizing the reaction conditions.

Common Side Products and Solutions:

Side Product TypePotential CauseRecommended Solution
Dimerization/Polymerization of 2-aminophenol Oxidation of the starting material.Use high-purity 2-aminophenol, degas the solvent, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Disulfide Formation (in Smiles Rearrangement) Radical mechanism or oxidation.Use a radical scavenger like Et₃N. Control the reaction temperature, as higher temperatures can promote disulfide formation.[2]
Unreacted Intermediates (e.g., thiourea in cyclodesulfurization) Incomplete reaction or insufficient oxidant.Increase reaction time or temperature. Ensure the correct stoichiometry of the oxidizing agent.
Hydrolysis of Cyanating Agent Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere.

Logical Flow for Minimizing Side Products

side_products cluster_optimization Optimization Strategies start Side Product Formation identify 1. Identify Side Product (NMR, MS) start->identify analyze 2. Analyze Reaction Pathway identify->analyze optimize 3. Optimize Conditions analyze->optimize Based on identified structure result Minimized Side Products optimize->result temp Adjust Temperature optimize->temp time Modify Reaction Time optimize->time reagent Change Reagent/Catalyst optimize->reagent atmosphere Control Atmosphere optimize->atmosphere

Caption: Strategy for minimizing side product formation.

Frequently Asked Questions (FAQs)

Q3: What are the safest and most efficient alternatives to using cyanogen bromide (BrCN) for the synthesis of 2-aminobenzoxazoles?

A3: Due to the high toxicity of cyanogen bromide, several safer and effective alternatives have been developed.[1][2] One of the most prominent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) . It is an air-stable and non-hazardous electrophilic cyanating agent.[1][2][3] The reaction of 2-aminophenols with NCTS typically requires activation by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O) , in a solvent like 1,4-dioxane at reflux.[1][2] Alternatively, a strong base like lithium hexamethyldisilazide (LiHMDS) can be used.[2][3] Another approach involves using cyanoguanidine as a cyanating reagent under Lewis acid activation, which is also considered an eco-friendly and inexpensive option.[1]

Q4: Can I synthesize N-substituted 2-aminobenzoxazoles in a one-pot reaction?

A4: Yes, several one-pot procedures for the synthesis of N-substituted 2-aminobenzoxazoles have been reported, offering convenience and efficiency.[4][6] One such method involves the reaction of a substituted 2-aminophenol with an amine and either tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane .[4][6] These reactions are often carried out under mild conditions and can tolerate a variety of functional groups on both the 2-aminophenol and the amine.[4]

Q5: My purification by recrystallization is not working well. What are some tips for effective purification?

A5: If simple recrystallization is insufficient, consider the following:[4]

  • Solvent Screening: Experiment with a range of solvents with varying polarities. A good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.

  • Activated Charcoal: If your product is colored due to impurities, you can try adding a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration.

  • Column Chromatography: This is a very effective method for purifying 2-aminobenzoxazole derivatives. Silica gel is a common stationary phase. The eluent system will depend on the polarity of your product and can be determined by thin-layer chromatography (TLC) analysis.

  • Work-up: Ensure that the work-up procedure effectively removes any unreacted reagents or by-products. For example, washing with acidic or basic solutions can remove basic or acidic impurities, respectively.[4]

Data Presentation: Comparison of Reaction Conditions

Table 1: Comparison of Conditions for Synthesis of 2-Aminobenzoxazole from 2-Aminophenol

MethodCyanating AgentActivator/CatalystSolventTemperatureReaction TimeTypical YieldsReference
Method A NCTS (1.5 equiv)BF₃·Et₂O (2 equiv)1,4-DioxaneReflux24-30 h45-60%[1][2]
Method B NCTSLiHMDS (1 equiv)THF5 °C to rt1 hUp to 11% (reported as irreproducible by some)[1][2]
Method C CyanoguanidineLewis Acid----[1]

Table 2: Conditions for Direct C-H Amination of Benzoxazole

AmineCatalystOxidantAdditiveSolventTemperatureReaction TimeYieldReference
Morpholine[BPy]I (15 mol%)TBHP (1.5 equiv)Acetic Acid (3 equiv)CH₃CNRoom Temp3.5 h97%[5][7]
Piperidine[BPy]I (15 mol%)TBHP (1.5 equiv)Acetic Acid (3 equiv)CH₃CNRoom Temp3.5 h95%[5][7]
Pyrrolidine[BPy]I (15 mol%)TBHP (1.5 equiv)Acetic Acid (3 equiv)CH₃CNRoom Temp3.5 h96%[5][7]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzoxazole using NCTS and BF₃·Et₂O [1][2]

  • To a solution of o-aminophenol (0.9 mmol, 1 equiv) in 1,4-dioxane (4 mL), add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.35 mmol, 1.5 equiv).

  • Add boron trifluoride etherate (BF₃·Et₂O) (1.8 mmol, 2 equiv) dropwise to the mixture.

  • Reflux the reaction mixture overnight (monitor by TLC, typically 24-30 hours).

  • After completion, cool the mixture to room temperature.

  • Quench the reaction with a saturated solution of NaHCO₃ until the pH is approximately 7.

  • Dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Protocol 2: Ionic Liquid-Catalyzed Direct Amination of Benzoxazole with Morpholine [5]

  • In a reaction vessel, add acetic acid (2.016 mmol) and tert-butyl hydroperoxide (TBHP, 70% in water, 1.008 mmol) to acetonitrile (2 mL).

  • Add 1-butylpyridinium iodide ([BPy]I) (0.1008 mmol).

  • Add benzoxazole (0.672 mmol) and morpholine (1.344 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 3.5 hours.

  • After the reaction is complete, extract the mixture with dichloromethane (5 x 10 mL).

  • Combine the organic phases and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under vacuum.

  • Purify the crude residue by column chromatography on silica gel.

References

Improving the yield and purity of 2-(1,3-Benzoxazol-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(1,3-Benzoxazol-2-ylamino)ethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I rectify this?

Answer: Low or no product yield in the synthesis of this compound, typically synthesized from 2-chlorobenzoxazole and ethanolamine, can stem from several factors.

  • Inactive Reactants: Ensure the quality of your starting materials. 2-Chlorobenzoxazole can degrade upon prolonged storage, especially if exposed to moisture. Use freshly prepared or properly stored reactants.

  • Suboptimal Reaction Temperature: Temperature plays a critical role. While room temperature reactions are possible, heating is often necessary to drive the reaction to completion. Refluxing in a suitable solvent is a common strategy.[1]

  • Incorrect Base or Solvent: The choice of base and solvent is crucial for efficient reaction. A variety of bases and solvents can be employed, and the optimal combination should be determined experimentally.

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield check_reactants Verify Reactant Quality (2-chlorobenzoxazole, ethanolamine) start->check_reactants check_conditions Review Reaction Conditions (Temperature, Time) check_reactants->check_conditions Reactants OK check_reagents Assess Base and Solvent Choice check_conditions->check_reagents Conditions Appropriate optimize_temp Optimize Temperature (e.g., increase to reflux) check_reagents->optimize_temp Reagents Seem Correct optimize_reagents Screen Different Bases/Solvents check_reagents->optimize_reagents Suboptimal Reagents Suspected analyze_side_products Analyze Crude Mixture for Side Products (TLC, LC-MS) optimize_temp->analyze_side_products optimize_reagents->analyze_side_products end Improved Yield analyze_side_products->end Identified & Addressed Issue

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Impurities in the Crude Product

Question: My crude product shows multiple spots on the TLC plate. What are the likely impurities and how can I minimize their formation?

Answer: The presence of multiple impurities is a common challenge. Potential side products include:

  • Unreacted Starting Materials: Incomplete reaction will leave unreacted 2-chlorobenzoxazole and ethanolamine in the crude mixture.

  • Bis-addition Product: A second molecule of 2-chlorobenzoxazole can react with the hydroxyl group of the product to form a bis-adduct.

  • Hydrolysis Product: 2-Chlorobenzoxazole can hydrolyze to 2-benzoxazolinone, especially in the presence of water.

To minimize these impurities, consider the following:

  • Control Stoichiometry: Use a slight excess of ethanolamine to ensure the complete consumption of 2-chlorobenzoxazole.

  • Anhydrous Conditions: Ensure your solvent and reactants are dry to prevent hydrolysis of 2-chlorobenzoxazole.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC to avoid prolonged reaction times that might lead to the formation of degradation products.

Issue 3: Difficulty in Purifying the Product

Question: I am struggling to purify this compound. What are the recommended purification methods?

Answer: The two primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for removing minor impurities and obtaining a crystalline solid. Ethanol is a commonly used solvent for the recrystallization of benzoxazole derivatives.[1][2] A two-solvent system, such as acetone/acetonitrile or ethyl acetate/heptane, can also be effective.

  • Column Chromatography: For complex mixtures with impurities of similar polarity to the product, silica gel column chromatography is recommended. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can provide good separation. The use of a small amount of triethylamine (1-3%) in the eluent can be beneficial if the compound is sensitive to the acidic nature of silica gel.

Purification Strategy Flowchart

purification_strategy crude_product Crude Product tlc_analysis TLC Analysis of Crude crude_product->tlc_analysis complex_mixture Complex Mixture of Impurities tlc_analysis->complex_mixture Multiple spots, close Rf minor_impurities Minor Impurities tlc_analysis->minor_impurities One major spot, minor impurities recrystallization Recrystallization (e.g., from Ethanol) column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc gradient) recrystallization->column_chromatography Purity still low pure_product Pure Product recrystallization->pure_product Successful column_chromatography->pure_product complex_mixture->column_chromatography minor_impurities->recrystallization

Caption: Decision flowchart for purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common laboratory-scale synthesis involves the nucleophilic substitution of a leaving group at the 2-position of the benzoxazole ring with ethanolamine. A typical precursor is 2-chlorobenzoxazole. The reaction is generally carried out in the presence of a base to neutralize the HCl formed during the reaction.

Q2: Which bases are most effective for this synthesis?

A2: A variety of organic and inorganic bases can be used. Triethylamine (Et3N) is a common choice as it is a liquid and easy to remove after the reaction. Inorganic bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) can also be effective. The choice of base may influence the reaction rate and yield, and some optimization may be required.

Q3: What are the best solvents for the synthesis and recrystallization?

A3: For the synthesis, polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are often used. Ethanol can also serve as both a solvent and a reactant in some synthetic variations. For recrystallization, ethanol is a good starting point.[1][2] If single-solvent recrystallization is not effective, a two-solvent system can be employed.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (2-chlorobenzoxazole) and the appearance of the product spot can be visualized under UV light.

Q5: What are the expected spectroscopic data for this compound?

  • ¹H NMR: Signals for the aromatic protons on the benzoxazole ring, a triplet for the NH proton (which may be broad and exchangeable with D₂O), and two triplets for the -CH₂-CH₂- protons of the ethanolamine moiety, and a triplet for the OH proton (also exchangeable).

  • ¹³C NMR: Resonances for the aromatic carbons of the benzoxazole ring, the C=N carbon of the benzoxazole, and the two carbons of the ethanolamine side chain.

  • Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight of the compound (178.19 g/mol ).

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of N-Substituted 2-Aminobenzoxazoles

EntryPrecursorAmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzoxazole-2-thiolEthanolamineCs₂CO₃N,N-DMA160 (MW)0.5Good[3]
22-ChlorobenzoxazoleVarious AminesEt₃NAcetonitrileReflux1-[3]
3BenzoxazoleMorpholine-CH₃CNRoom Temp3.593[4]
42-AminophenolAromatic AcidNH₄ClEthanol80-90-Good[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N-substituted 2-aminobenzoxazoles.

  • To a stirred solution of ethanolamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous acetonitrile (10 mL per mmol of 2-chlorobenzoxazole) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-chlorobenzoxazole (1.0 equivalent) in anhydrous acetonitrile dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the triethylamine hydrochloride salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a pad of celite.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 3: Purification by Column Chromatography

  • Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).

  • Dissolve the crude product in a minimum amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

Technical Support Center: Characterization of 2-Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-substituted benzoxazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-substituted benzoxazoles, and what are their primary challenges?

A1: The most prevalent methods involve the cyclization of a precursor with a 2-aminophenol.[1] Key strategies include:

  • Condensation with Carboxylic Acids or Derivatives: Reacting 2-aminophenol with carboxylic acids, acyl chlorides, or esters is a classic approach.[2][3] Challenges include potentially harsh conditions (e.g., strong acids like polyphosphoric acid), high temperatures, and sometimes lower yields.[2][4]

  • Condensation with Aldehydes: This method involves the oxidative cyclization of a Schiff base formed between 2-aminophenol and an aldehyde.[5] A drawback can be the need for specific oxidizing agents and potential side reactions.[4]

  • From Tertiary Amides: A versatile method uses the activation of tertiary amides with reagents like triflic anhydride (Tf₂O) to facilitate cyclization with 2-aminophenols.[1][6] This can be highly efficient but requires careful handling of reactive reagents.[1]

  • Direct C-H Functionalization: While attractive for its atom economy, direct functionalization at the C2 position of the benzoxazole core can be challenging and may require transition metal catalysts, leading to concerns about metal residue in the final product.[1]

Q2: Which analytical techniques are essential for characterizing 2-substituted benzoxazoles?

A2: A combination of spectroscopic and analytical methods is crucial for unambiguous characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural elucidation. It confirms the formation of the benzoxazole core and the identity of the C2 substituent.[7][8]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and provides structural information through fragmentation patterns.[8][9]

  • Infrared (IR) Spectroscopy: IR helps identify key functional groups and confirm the disappearance of starting materials (e.g., the -OH and -NH₂ stretches of 2-aminophenol).[5][8]

  • X-ray Crystallography: When single crystals can be obtained, this technique provides definitive proof of structure and stereochemistry.[10] However, obtaining high-quality crystals can be a challenge.[10][11]

  • Melting Point and Elemental Analysis: These classical methods are used to assess the purity of the synthesized compounds.[8][12]

Q3: My ¹H NMR spectrum shows more peaks than expected for my target 2-substituted benzoxazole. What could be the cause?

A3: A common reason for complex NMR spectra in certain 2-substituted benzoxazoles, particularly 2-phenacylbenzoxazoles, is the presence of tautomers.[13] These compounds can exist in a solution-state equilibrium between the ketimine form and the (Z)-enolimine form.[13][14] This equilibrium results in two distinct sets of signals in the NMR spectrum. The ratio of these tautomers can be influenced by the substituent on the phenyl ring and the solvent used.[13]

Q4: What are the characteristic fragmentation patterns for 2-substituted benzoxazoles in mass spectrometry?

A4: In electron ionization mass spectrometry (EI-MS), benzoxazoles typically show a strong molecular ion peak due to the stability of the aromatic system.[15] The fragmentation is often initiated by cleavage of the bond between the C2 carbon and the substituent. For example, in 2-aryl benzoxazoles, the fragmentation pathway may involve the loss of the aryl group or cleavage within the benzoxazole ring system itself. The exact pattern depends heavily on the nature of the C2-substituent.

Troubleshooting Guides

Problem: Low or No Yield During Synthesis

Low product yield is a frequent issue in organic synthesis. The logical workflow below can help diagnose the problem.

start Low/No Yield Observed reagents 1. Check Reagents & Solvents - Purity of 2-aminophenol? - Activity of catalyst? - Anhydrous solvent used? start->reagents conditions 2. Verify Reaction Conditions - Correct temperature? - Inert atmosphere maintained? - Adequate reaction time? reagents->conditions Reagents OK solution Problem Solved reagents->solution Issue Found & Corrected purification 3. Review Work-up & Purification - Product lost during extraction? - Decomposition on silica gel? - Incorrect chromatography solvent? conditions->purification Conditions OK conditions->solution Issue Found & Corrected purification->solution Procedure OK purification->solution Issue Found & Corrected

Caption: Troubleshooting workflow for low synthesis yield.

Troubleshooting Steps:

  • Reagent Integrity:

    • 2-Aminophenol: This starting material can oxidize and darken on storage. Use freshly purified or high-purity 2-aminophenol for best results.

    • Solvents: Ensure solvents are anhydrous, as water can interfere with many condensation reactions, especially those using dehydrating agents or catalysts sensitive to moisture.[4]

    • Catalysts: If using a catalyst (e.g., metal catalysts, acids), verify its activity and ensure the correct loading is used.[2]

  • Reaction Conditions:

    • Temperature: Some cyclization reactions require high temperatures to proceed.[2] Ensure your reaction is maintained at the temperature specified in the protocol.

    • Atmosphere: Reactions sensitive to oxidation may require an inert atmosphere (e.g., Nitrogen or Argon).

  • Work-up and Purification:

    • Extraction: Ensure the pH is appropriate during aqueous work-up to keep your product in the organic layer.

    • Chromatography: Benzoxazoles can sometimes interact strongly with silica gel. Consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.[1]

Problem: Ambiguous NMR Spectrum Due to Tautomerism

If you suspect tautomerism is complicating your NMR spectra, the following guide can help.

cluster_NMR Observed in NMR Ketimine Ketimine Form Equilibrium Ketimine->Equilibrium Signals_K Set of Signals for Ketimine Ketimine->Signals_K Enolimine (Z)-Enolimine Form (Intramolecular H-bond) Signals_O Set of Signals for Enolimine Enolimine->Signals_O Equilibrium->Enolimine

Caption: Ketimine-Enolimine tautomeric equilibrium in solution.

Clarification Strategies:

  • Solvent Study: Record NMR spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). A change in solvent polarity can shift the equilibrium, causing the ratio of the two sets of peaks to change, which helps in assigning the signals to the respective tautomers.[13]

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can sometimes cause the signals of the two tautomers to coalesce if the rate of interconversion becomes fast on the NMR timescale.

  • 2D NMR: Techniques like COSY, HSQC, and HMBC can help in assigning all the protons and carbons for each individual tautomer present in the mixture.

Problem: Interpreting Mass Spectrometry Fragmentation

Understanding the fragmentation can confirm the structure of your product.

M Molecular Ion [M]⁺ (e.g., 2-Phenylbenzoxazole) Frag1 Loss of Substituent Radical [M - R]⁺ M->Frag1 α-cleavage Frag2 Ring Fission Fragments M->Frag2 Retro-Diels-Alder or other ring opening Frag3 Loss of CO/HCN Frag2->Frag3

Caption: A generalized fragmentation pathway for 2-substituted benzoxazoles.

Troubleshooting Steps:

  • Identify the Molecular Ion (M⁺): The highest m/z value that corresponds to the molecular weight of your compound is the molecular ion. For compounds with nitrogen, the molecular ion will have an odd nominal mass if it contains an odd number of nitrogen atoms (Nitrogen Rule).[16]

  • Look for Common Losses:

    • Loss of the C2-Substituent: The bond between C2 and the substituent is often a point of cleavage. Look for a peak corresponding to [M - R]⁺.

    • Ring Fragmentation: The benzoxazole ring itself can fragment. Common neutral losses include CO, HCN, and cleavage across the fused ring system.

  • Compare with Databases: If available, compare your experimental spectrum with reference spectra from databases like the NIST WebBook for confirmation.[17]

  • High-Resolution MS (HRMS): If you have access to HRMS, it can provide the exact mass of the fragments, allowing you to determine their elemental composition and significantly aiding in the interpretation of the fragmentation pathway.

Data & Protocols

Table 1: Representative ¹H and ¹³C NMR Data for 2-Substituted Benzoxazoles in CDCl₃
CompoundSubstituent (R)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
3aa Benzyl7.72–7.21 (m, 9H, Ar-H), 4.24 (s, 2H, CH₂)165.1, 150.9, 141.3, 134.7, 128.9, 128.7, 127.2, 124.6, 124.1, 119.7, 110.3, 35.2[1]
2b Phenyl8.27 (d, 2H), 7.80–7.78 (m, 1H), 7.60–7.58 (m, 1H), 7.53 (d, 3H), 7.36 (dd, 2H)162.0, 149.7, 141.0, 130.6, 127.9, 126.6, 126.1, 124.1, 123.6, 119.0, 109.6[7]
2a Methyl7.64 (d, 1H), 7.45 (d, 1H), 7.29–7.25 (m, 2H), 2.61 (s, 3H, CH₃)163.7, 150.9, 141.5, 124.4, 124.0, 119.4, 110.2, 14.5[7]
Experimental Protocol: General Synthesis of 2-Substituted Benzoxazoles via Amide Activation[1]

This protocol is adapted from a general procedure for the synthesis of 2-benzylbenzo[d]oxazole.

Materials:

  • N,N-Dimethyl-2-phenylacetamide (Amide 1a )

  • 2-Aminophenol (2a )

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2-Fluoropyridine

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Petroleum Ether:Ethyl Acetate)

Procedure:

  • To a solution of the amide 1a (0.55 mmol) in anhydrous DCM (1 mL), add 2-fluoropyridine (1.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add Tf₂O (0.6 mmol) dropwise to the cooled mixture and stir for 15 minutes. The formation of a reactive amidinium salt intermediate occurs during this step.[6]

  • Add 2-aminophenol 2a (0.5 mmol) to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction by adding Et₃N (0.5 mL).

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (e.g., using a 20:1 mixture of petroleum ether and ethyl acetate as the eluent) to yield the pure 2-substituted benzoxazole product.[1]

start Combine Amide, 2-F-Pyr in Anhydrous DCM cool Cool to 0 °C start->cool add_tf2o Add Tf₂O Dropwise (Stir 15 min) cool->add_tf2o add_aminophenol Add 2-Aminophenol add_tf2o->add_aminophenol warm Warm to RT (Stir 1 hr) add_aminophenol->warm quench Quench with Et₃N warm->quench evaporate Evaporate Solvent quench->evaporate purify Purify by Column Chromatography evaporate->purify end Pure 2-Substituted Benzoxazole purify->end

Caption: Experimental workflow for a typical benzoxazole synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of 2-(1,3-Benzoxazol-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(1,3-Benzoxazol-2-ylamino)ethanol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a benzoxazole derivative. Compounds in this class are often characterized by their rigid, planar structure which can contribute to poor aqueous solubility. The presence of both hydrogen bond donors (-NH, -OH) and acceptors (N, O) suggests that its solubility will be highly dependent on the pH of the aqueous medium. Due to the amino group, it is expected to behave as a weak base.

Q2: What are the initial steps to take when encountering solubility issues with this compound?

When you observe poor solubility of this compound, it is recommended to first visually inspect for any undissolved particulate matter. Subsequently, a systematic approach involving pH adjustment and the use of co-solvents should be considered as initial, straightforward strategies to enhance solubility.

Q3: Which analytical techniques are suitable for measuring the solubility of this compound?

Several analytical methods can be employed to quantify the solubility of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method.[1] Other techniques include UV-spectrometry, gravimetric analysis, and turbidimetry, which can be useful for initial screening.[1][2][3][4]

Troubleshooting Guides

Issue 1: The compound precipitates out of my aqueous buffer.

This is a common issue for compounds with pH-dependent solubility. The following troubleshooting steps can be taken:

  • pH Adjustment: The amino group in this compound suggests it is a weak base. Therefore, its solubility is expected to increase in acidic conditions where it can form a more soluble salt.[5] Experiment with lowering the pH of your aqueous solution.

  • Co-solvent Addition: If pH adjustment alone is insufficient, the addition of a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds.[6]

  • Temperature Control: Assess the effect of temperature on solubility. For some compounds, a slight increase in temperature can significantly improve solubility. However, be mindful of potential compound degradation at elevated temperatures.

A logical workflow for addressing precipitation is outlined below:

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: How can I prepare a stock solution of this compound for my experiments?

Preparing a concentrated stock solution that can be diluted into aqueous experimental media is a common practice.

  • Organic Solvents: Start by dissolving the compound in a water-miscible organic solvent in which it is freely soluble, such as dimethyl sulfoxide (DMSO) or ethanol.

  • Step-wise Dilution: When diluting the stock solution into your aqueous buffer, add the stock solution dropwise while continuously stirring or vortexing the buffer to avoid localized high concentrations that can lead to precipitation.

The following table provides illustrative solubility data in common solvents.

SolventIllustrative Solubility (mg/mL)
Water (pH 7.4)< 0.1
0.1 N HCl5.2
DMSO> 50
Ethanol15.8
Issue 3: I need to increase the aqueous solubility without using organic co-solvents. What are my options?

For applications where organic solvents are not desirable, several alternative formulation strategies can be explored.

  • Complexation: The use of cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[6][7]

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic matrix at a molecular level.[8]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its dissolution rate and apparent solubility.[7]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its solubility in aqueous solutions.[9]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

This protocol outlines the steps to determine the solubility of this compound at different pH values.

  • Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10).

  • Add excess compound: Add an excess amount of this compound to a known volume of each buffer.

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

  • Separate undissolved solid: Centrifuge the samples to pellet the undissolved compound.

  • Quantify dissolved compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC.

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-10) add_compound Add Excess Compound prep_buffers->add_compound equilibrate Shake at Constant Temp (24-48h) add_compound->equilibrate separate Centrifuge and Collect Supernatant equilibrate->separate quantify Quantify by HPLC separate->quantify

Caption: Workflow for pH-dependent solubility determination.

Protocol 2: Co-solvent Solubility Enhancement

This protocol describes how to evaluate the effect of a co-solvent on the solubility of this compound.

  • Prepare co-solvent mixtures: Prepare a series of aqueous solutions with varying concentrations of a co-solvent (e.g., 0%, 10%, 20%, 30%, 40%, and 50% ethanol in water).

  • Add excess compound: Add an excess amount of the compound to each co-solvent mixture.

  • Equilibrate: Shake the samples at a constant temperature until equilibrium is reached.

  • Separate and quantify: Centrifuge the samples, collect the supernatant, and determine the concentration of the dissolved compound by HPLC.

The following table shows illustrative data for the effect of ethanol as a co-solvent.

Ethanol Concentration (% v/v)Illustrative Solubility (mg/mL)
0< 0.1
100.5
201.8
304.2
408.9
5015.8

Signaling Pathways and Logical Relationships

The decision-making process for selecting a suitable solubilization method can be visualized as a logical flow based on the experimental requirements.

start Solubility Issue Identified organic_solvent_allowed Are organic co-solvents permissible? start->organic_solvent_allowed ph_adjustment pH Adjustment organic_solvent_allowed->ph_adjustment Yes complexation Complexation (e.g., Cyclodextrins) organic_solvent_allowed->complexation No cosolvency Co-solvency ph_adjustment->cosolvency final_formulation Optimized Formulation cosolvency->final_formulation solid_dispersion Solid Dispersion complexation->solid_dispersion nanosuspension Nanosuspension solid_dispersion->nanosuspension surfactants Use of Surfactants nanosuspension->surfactants surfactants->final_formulation

Caption: Decision tree for selecting a solubilization strategy.

References

Technical Support Center: Synthesis of N-substituted 2-aminobenzoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-substituted 2-aminobenzoxazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-substituted 2-aminobenzoxazoles, providing potential causes and solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Ineffective Cyanating Agent Activation: In syntheses utilizing N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), the cyanating agent may not be sufficiently activated.[1]Ensure the use of a strong Lewis acid, such as BF₃·Et₂O, to activate the CN group of NCTS, facilitating the nucleophilic attack.[1]
Steric Hindrance: Bulky substituents on the amine can significantly lower the reaction yield.[2]If possible, consider using a less sterically hindered amine. Alternatively, optimization of reaction time and temperature may be required.
Suboptimal Reaction Conditions: The chosen solvent, temperature, or base may not be ideal for the specific substrates.Systematically screen different solvents and bases. For instance, in the Smiles rearrangement, Cs₂CO₃ has been shown to be an effective base.[2]
Difficult Isolation and Purification: The desired product may be lost during workup and purification steps.[3]Review and optimize the extraction and chromatography procedures. Trying different solvent systems for extraction and column chromatography may improve isolated yields.[2][3]
Formation of Disulfide Byproduct Excess Base: The use of an excessive amount of base, particularly strong bases like K₂CO₃, can promote the formation of disulfide byproducts.[1][2]Carefully control the stoichiometry of the base. It has been reported that using triethylamine (Et₃N) as the base can suppress disulfide formation.[1][2]
High Reaction Temperature: Elevated temperatures can favor the formation of disulfide byproducts.[1]Optimize the reaction temperature. For example, in certain reactions, increasing the temperature to 120 °C led to the selective formation of the disulfide.[1]
Radical Mechanism: The formation of disulfide may proceed through a radical mechanism.[2]The use of a radical scavenger or a base like Et₃N, which can suppress radical formation, is recommended.[1][2]
Formation of Other Unexpected Side Products Formylation in DMF: When using dimethylformamide (DMF) as a solvent at high temperatures (e.g., with microwave irradiation), formylation of the amine can occur.[2]If formylation is observed, consider using an alternative high-boiling point solvent such as dioxane or toluene.
Unwanted Substitution Instead of Rearrangement: In the Smiles rearrangement, under certain conditions, a simple substitution product may be formed instead of the desired rearranged product.[3]The choice of base and reaction conditions is critical. For some substrates, milder conditions may favor the substitution pathway, while specific bases like DBU might be required for the rearrangement.[3]
Ring Closure to Form Other Heterocycles: When using haloamines with certain chain lengths, intramolecular cyclization can compete with the desired reaction, leading to undesired heterocyclic byproducts like pyrrolidines.[1]The choice of haloamine substrate is crucial. Be aware of the potential for intramolecular side reactions based on the chain length of the linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of N-substituted 2-aminobenzoxazoles?

A1: The most frequently encountered side reactions include the formation of disulfide byproducts, especially when using thiol precursors.[1][2] Other potential side reactions are formylation of the amino group when using DMF as a solvent at high temperatures, and the formation of simple substitution products instead of the desired rearranged product in Smiles rearrangements.[2][3]

Q2: How can I minimize the formation of disulfide byproducts?

A2: To minimize disulfide formation, it is crucial to carefully control the amount of base used; an excess should be avoided.[2] Using triethylamine (Et₃N) as a base has been shown to suppress disulfide formation.[1][2] Additionally, optimizing the reaction temperature is important, as higher temperatures can favor this side reaction.[1]

Q3: My reaction is not proceeding to completion. What can I do?

A3: If you are using a cyanating agent like NCTS, ensure it is properly activated with a Lewis acid (e.g., BF₃·Et₂O).[1] If steric hindrance of your amine substrate is a likely issue, you may need to prolong the reaction time or increase the temperature.[2] It is also advisable to ensure all reagents are pure and anhydrous, as moisture can interfere with many of the reaction steps.

Q4: What are the key differences between the cyclization and Smiles rearrangement routes to N-substituted 2-aminobenzoxazoles?

A4: The cyclization route typically involves the reaction of an o-aminophenol with a cyanating agent.[1][2][3] This method directly builds the 2-aminobenzoxazole core. The Smiles rearrangement, on the other hand, is an intramolecular nucleophilic aromatic substitution that starts from a precursor like a substituted benzoxazole-2-thiol, which then rearranges to form the N-substituted product.[1][2][3] The choice of route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Q5: Are there any green chemistry approaches for this synthesis?

A5: Yes, research is ongoing to develop more environmentally friendly methods. This includes using less toxic reagents to replace hazardous ones like cyanogen bromide.[3] For instance, NCTS is presented as a non-hazardous alternative.[1][2][3] Additionally, some methods aim for metal-free catalysis and the use of recyclable ionic liquids as catalysts to reduce environmental impact.

Experimental Protocols

Protocol 1: Synthesis of N-substituted 2-aminobenzoxazoles via Smiles Rearrangement

This protocol is a representative example for the synthesis of an N-substituted 2-aminobenzoxazole via an intramolecular Smiles rearrangement.

Materials:

  • Benzoxazole-2-thiol

  • Substituted amine (e.g., benzylamine)

  • Chloroacetyl chloride

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylacetamide (DMA)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the amine (1.0 equiv) and Cs₂CO₃ (3.2 equiv) in DMA, add chloroacetyl chloride (1.2 equiv) at room temperature.

  • Add benzoxazole-2-thiol (1.0 equiv) to the reaction mixture.

  • Heat the reaction mixture at 160 °C in a microwave reactor for the appropriate time (monitor by TLC).

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-substituted 2-aminobenzoxazole.[1]

Protocol 2: Synthesis of 2-aminobenzoxazoles via Cyclization

This protocol describes a general procedure for the synthesis of 2-aminobenzoxazoles using o-aminophenol and NCTS.

Materials:

  • o-aminophenol

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of o-aminophenol (1.0 equiv) in 1,4-dioxane, add NCTS (1.5 equiv).

  • Add BF₃·Et₂O (2.0 equiv) to the mixture.

  • Reflux the reaction mixture for 25-30 hours (monitor by TLC).

  • After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-aminobenzoxazole.[1][3]

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Workflow: Low Product Yield start Low or No Yield Observed check_activation Is a cyanating agent like NCTS used? start->check_activation activate_reagent Ensure proper activation with a Lewis Acid (e.g., BF3·Et2O) check_activation->activate_reagent Yes check_sterics Is the amine sterically hindered? check_activation->check_sterics No activate_reagent->check_sterics optimize_conditions Optimize reaction time and temperature, or consider a less hindered amine check_sterics->optimize_conditions Yes check_conditions Review reaction conditions (solvent, base, temp) check_sterics->check_conditions No optimize_conditions->check_conditions screen_conditions Systematically screen alternative solvents and bases check_conditions->screen_conditions Suboptimal check_workup Was there significant product loss during workup/purification? check_conditions->check_workup Optimal screen_conditions->check_workup optimize_purification Optimize extraction and chromatography methods check_workup->optimize_purification Yes end Improved Yield check_workup->end No optimize_purification->end

Caption: A flowchart for troubleshooting low product yield.

Proposed Reaction Pathway for Smiles Rearrangement

G Smiles Rearrangement Mechanism cluster_start Starting Materials benzoxazole_thiol Benzoxazole-2-thiol s_alkylation S-Alkylation benzoxazole_thiol->s_alkylation amine Amine (R-NH2) amine->s_alkylation reagent Chloroacetyl Chloride reagent->s_alkylation spiro_intermediate Formation of Spiro Intermediate (Nucleophilic attack of Nitrogen) s_alkylation->spiro_intermediate Intramolecular rearomatization Rearomatization and Hydrolysis spiro_intermediate->rearomatization product N-substituted 2-aminobenzoxazole rearomatization->product

Caption: Key steps in the Smiles rearrangement pathway.

Proposed Reaction Pathway for Cyclization with NCTS

G Cyclization Reaction Mechanism cluster_start Starting Materials aminophenol o-Aminophenol nucleophilic_attack Nucleophilic attack by amino group aminophenol->nucleophilic_attack ncts NCTS activation Lewis acid activation of NCTS ncts->activation lewis_acid Lewis Acid (BF3·Et2O) lewis_acid->activation activation->nucleophilic_attack cyclization Intramolecular attack by hydroxyl group nucleophilic_attack->cyclization Elimination of sulfonamide product 2-Aminobenzoxazole cyclization->product Workup

Caption: Mechanism of cyclization using NCTS and a Lewis acid.

References

Technical Support Center: Purification of 2-(1,3-Benzoxazol-2-ylamino)ethanol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-(1,3-Benzoxazol-2-ylamino)ethanol and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its analogs?

A1: The primary purification techniques for this class of compounds are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the product.

Q2: Which solvents are recommended for the recrystallization of these compounds?

A2: Ethanol is a frequently used solvent for the recrystallization of benzoxazole derivatives.[1][2][3] The selection of an appropriate solvent is critical and may require some experimentation. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should remain soluble or insoluble at all temperatures. Aqueous ethanol solutions can also be effective.[4]

Q3: What are the typical stationary and mobile phases for column chromatography of these compounds?

A3: For column chromatography, silica gel is the most common stationary phase. The mobile phase is typically a mixture of a non-polar and a polar solvent. Common solvent systems include dichloromethane:methanol and ethyl acetate:hexane.[1][5] The optimal ratio of the solvents should be determined by thin-layer chromatography (TLC) to achieve good separation.

Q4: My purified compound appears to be degrading. Are there any known stability issues?

A4: Some benzoxazole derivatives can be sensitive to certain conditions. For instance, decomposition (hydrolysis) has been observed in deuteroethanol.[6] It is advisable to handle the purified compound under inert atmosphere if instability is suspected and to store it in a cool, dark, and dry place.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not crystallize upon cooling. The compound is too soluble in the chosen solvent.- Try adding a small amount of a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.- Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Place the solution in a colder environment (e.g., ice bath or freezer).
Oily precipitate forms instead of crystals. The compound is "oiling out," which can happen if the solution is supersaturated or if the melting point of the solid is lower than the boiling point of the solvent.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small amount of additional solvent before cooling.- Try a different recrystallization solvent or a solvent mixture.
Low recovery of the purified product. The compound has significant solubility in the cold solvent, or too much solvent was used.- Cool the solution for a longer period or to a lower temperature to maximize crystal formation.- Minimize the amount of solvent used to dissolve the compound initially.- When washing the crystals, use a minimal amount of ice-cold solvent.[2]
Colored impurities remain in the crystals. The impurity co-crystallizes with the product or is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before cooling.- A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities (overlapping spots on TLC). The chosen solvent system (mobile phase) is not optimal.- Adjust the polarity of the mobile phase. If spots are too high on the TLC plate (high Rf), decrease the polarity (e.g., increase the proportion of hexane in an ethyl acetate/hexane system). If spots are too low (low Rf), increase the polarity.- Try a different solvent system altogether.
The compound is not eluting from the column. The mobile phase is not polar enough to move the compound through the silica gel.- Gradually increase the polarity of the mobile phase during the chromatography run (gradient elution). For example, start with a low percentage of methanol in dichloromethane and slowly increase the methanol concentration.[5]
Streaking or tailing of the compound band on the column. The compound may be too polar for the silica gel, or it might be interacting strongly with the stationary phase. The sample may have been overloaded.- Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, to reduce tailing.- Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.- Do not overload the column; use an appropriate amount of silica gel for the amount of sample being purified.
Cracks or channels appear in the column bed. Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a flask, add the crude this compound or analog and a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few more minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Determine the appropriate mobile phase by running TLC plates of the crude material in various solvent systems (e.g., different ratios of ethyl acetate:hexane or dichloromethane:methanol). The ideal system will show good separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization Path cluster_chromatography Column Chromatography Path A Crude Product B Dissolve in Hot Solvent A->B Add solvent & heat C Cool to Crystallize B->C Slow cooling D Filter Crystals C->D Vacuum filtration E Wash with Cold Solvent D->E F Dry Pure Crystals E->F G Crude Product H Adsorb on Silica G->H I Load on Column H->I J Elute with Mobile Phase I->J K Collect & Analyze Fractions J->K L Combine Pure Fractions & Evaporate K->L M Pure Product L->M

Caption: General purification workflows for this compound analogs.

Troubleshooting_Logic Start Purification Attempt Purity_Check Check Purity (TLC/NMR) Start->Purity_Check Is_Pure Is it Pure? Purity_Check->Is_Pure Still_Impure Still Impure? Purity_Check->Still_Impure After 2nd attempt Success Pure Product Obtained Is_Pure->Success Yes Impure Product is Impure Is_Pure->Impure No Recrystallize Attempt Recrystallization Impure->Recrystallize Chromatography Perform Column Chromatography Impure->Chromatography Recrystallize->Purity_Check Chromatography->Purity_Check Still_Impure->Recrystallize If chromatographed Still_Impure->Chromatography If recrystallized

Caption: Decision-making flowchart for troubleshooting purification strategies.

References

Technical Support Center: 2-(1,3-Benzoxazol-2-ylamino)ethanol Stability Testing and Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing and degradation product analysis of 2-(1,3-Benzoxazol-2-ylamino)ethanol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

Based on the chemical structure, the primary sites susceptible to degradation are the benzoxazole ring and the ethanolamine side chain. The likely degradation pathways include:

  • Hydrolysis: The benzoxazole ring is susceptible to both acidic and basic hydrolysis, which can lead to ring opening. This typically results in the formation of an amide intermediate, followed by further hydrolysis to 2-aminophenol and a derivative of the side chain.

  • Oxidation: The secondary amine and the alcohol group in the ethanolamine side chain are potential sites for oxidation. Oxidation can lead to the formation of N-oxides, aldehydes, or carboxylic acids.

  • Thermal Degradation: At elevated temperatures, degradation may involve cleavage of the C-N bond between the benzoxazole ring and the amino group, as well as degradation of the ethanolamine side chain.

  • Photodegradation: Exposure to UV or visible light may induce photolytic cleavage of bonds within the molecule, potentially leading to complex degradation profiles.

Q2: What are the potential degradation products of this compound?

While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the degradation pathways of similar structures, the following are potential degradation products:

  • Hydrolytic Degradation:

    • N-(2-hydroxyphenyl)-N'-(2-hydroxyethyl)guanidine: Formed by the hydrolytic opening of the benzoxazole ring.

    • 2-Aminophenol: Resulting from the complete hydrolysis of the benzoxazole moiety.

    • 2-Aminoethanol: From the cleavage of the bond connecting the side chain to the benzoxazole ring.

  • Oxidative Degradation:

    • 2-(1,3-Benzoxazol-2-ylamino)acetic acid: Oxidation of the primary alcohol of the ethanolamine side chain.

    • N-oxide derivatives: Oxidation of the secondary amine.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method must be able to separate the intact drug from its degradation products and any process-related impurities. A reverse-phase HPLC method is generally suitable. Key steps in development include:

  • Column Selection: A C18 column is a good starting point.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve all peaks.

  • Wavelength Selection: Determine the UV maximum absorption of this compound for optimal detection. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Forced Degradation Samples: Analyze samples subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress) to ensure the method can separate the drug from all potential degradation products.

Troubleshooting Guides

Problem 1: Poor peak shape or tailing in HPLC analysis.

  • Possible Cause: Inappropriate mobile phase pH. The amino group in the molecule can interact with residual silanols on the HPLC column.

  • Solution: Adjust the pH of the aqueous portion of the mobile phase. Using a buffer with a pH around 3-4 can protonate the amine, leading to better peak shape. Adding a competing amine, like triethylamine (0.1%), to the mobile phase can also help to block active sites on the column.

Problem 2: No degradation observed under stress conditions.

  • Possible Cause: The stress conditions are not harsh enough.

  • Solution: Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent), the temperature, or the duration of the stress testing. It is generally recommended to aim for 5-20% degradation of the active pharmaceutical ingredient.

Problem 3: Multiple, unresolved degradation peaks.

  • Possible Cause: The chromatographic method lacks sufficient resolving power.

  • Solution:

    • Optimize the gradient profile of the mobile phase. A shallower gradient can improve the separation of closely eluting peaks.

    • Try a different column with a different stationary phase (e.g., a phenyl-hexyl column) or a smaller particle size for higher efficiency.

    • Adjust the mobile phase pH or the organic solvent composition.

Experimental Protocols

Forced Degradation Studies

A general protocol for performing forced degradation studies on this compound is provided below. The conditions should be optimized to achieve the target degradation of 5-20%.

Stress ConditionProtocol
Acid Hydrolysis Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 M HCl. Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution at 60°C for a specified time. Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.
Oxidation Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified time.
Thermal Degradation Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified time. Also, prepare a solution of the compound and heat it at 80°C.
Photodegradation Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.
Stability-Indicating HPLC Method (Example)

This is a starting point for a stability-indicating HPLC method. It will likely require optimization for your specific instrumentation and degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at the λmax of the parent compound (to be determined)
Injection Volume 10 µL

Data Presentation

The results of the forced degradation studies should be summarized in a table to easily compare the extent of degradation under different conditions.

Stress ConditionTime (hours)% Degradation of this compoundNumber of Degradation Products
0.1 M HCl, 60°C2415.22
0.1 M NaOH, 60°C822.53
3% H₂O₂, RT248.71
Thermal (Solid), 80°C482.11
Photolytic (UV)245.42

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results drug_substance This compound acid Acid Hydrolysis drug_substance->acid Expose to stress base Base Hydrolysis drug_substance->base Expose to stress oxidation Oxidation drug_substance->oxidation Expose to stress thermal Thermal drug_substance->thermal Expose to stress photo Photolytic drug_substance->photo Expose to stress hplc Stability-Indicating HPLC acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples lcms LC-MS for Identification hplc->lcms Characterize peaks method_validation Method Validation hplc->method_validation products Degradation Products lcms->products pathways Degradation Pathways products->pathways

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_intermediate N-(2-hydroxyphenyl)-N'-(2-hydroxyethyl)guanidine parent->hydrolysis_intermediate Acid/Base oxidized_product 2-(1,3-Benzoxazol-2-ylamino)acetic acid parent->oxidized_product Oxidizing Agent aminophenol 2-Aminophenol hydrolysis_intermediate->aminophenol Further Hydrolysis

Caption: Proposed degradation pathways.

Technical Support Center: Optimizing In Vitro Assays for Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your in vitro experiments for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole derivative is not showing the expected cytotoxicity in an MTT assay. What are the potential reasons for this?

A1: Several factors could contribute to a lack of cytotoxic effect. Consider the following:

  • Compound Solubility: Benzoxazole derivatives can sometimes have poor solubility in aqueous media.[1] Ensure your compound is fully dissolved in the initial stock solution (e.g., DMSO) and that it doesn't precipitate when diluted in the culture medium. You may need to optimize the final DMSO concentration in your assay, ensuring it is not toxic to the cells.

  • Concentration Range: The effective concentration range for benzoxazole derivatives can vary significantly. Some compounds show activity at low micromolar concentrations (e.g., IC50 values from 3.22 µM to 32.53 µM), while others may require higher concentrations.[2] It is crucial to test a wide range of concentrations to determine the dose-response curve.

  • Incubation Time: The duration of treatment can influence the observed cytotoxicity. Typical incubation times range from 24 to 72 hours.[3][4] A 24-hour incubation may not be sufficient for some compounds to induce a measurable effect. Consider extending the incubation period.

  • Cell Line Specificity: The cytotoxic effect of benzoxazole derivatives can be cell line-dependent. For example, a compound may be potent against a breast cancer cell line like MCF-7 but less effective against a liver cancer cell line like HepG2.[3][5] Ensure the chosen cell line is appropriate for your research question.

  • Compound Stability: Assess the stability of your benzoxazole derivative in the culture medium over the incubation period. Degradation of the compound will lead to a decrease in its effective concentration.

Q2: I am observing high background noise in my MTT assay. How can I reduce it?

A2: High background in an MTT assay can obscure the actual results. Here are some tips to minimize it:

  • Phenol Red and Serum: Phenol red in the culture medium and serum components can interfere with absorbance readings. It is recommended to use a serum-free medium during the MTT incubation step. If this is not possible, include appropriate background controls containing medium, serum, and MTT but no cells.

  • Incomplete Solubilization of Formazan: The purple formazan crystals must be completely dissolved before reading the absorbance.[6] Ensure thorough mixing after adding the solubilization solution (e.g., DMSO).[6][7] You can use a plate shaker or pipette up and down to aid dissolution.[8]

  • Wavelength Selection: Measure the absorbance at the optimal wavelength for formazan, which is typically between 570 and 590 nm.[6] Using a reference wavelength (e.g., 630 nm) can help to correct for background absorbance.

Q3: My results for apoptosis analysis using Annexin V/PI staining are inconsistent. What should I check?

A3: Inconsistent apoptosis results can be frustrating. Here are some troubleshooting steps:

  • Cell Handling: Be gentle with the cells during harvesting and staining, as harsh treatment can artificially increase the percentage of necrotic (PI-positive) cells.

  • Reagent Quality and Concentration: Ensure your Annexin V and Propidium Iodide (PI) reagents are not expired and have been stored correctly. Use the recommended concentrations for your cell type.

  • Incubation Time: The timing of apoptosis induction is critical. An early time point might not show a significant apoptotic population, while a very late time point might show a majority of necrotic cells. Perform a time-course experiment to identify the optimal window for detecting apoptosis. For some benzoxazole derivatives, apoptosis can be observed after 24 to 48 hours of treatment.[2][4]

  • Compensation Settings: If you are using flow cytometry, ensure that the compensation settings are correctly adjusted to minimize spectral overlap between the FITC (Annexin V) and PI channels.

Troubleshooting Guides

Problem: Low Yield of Formazan in MTT Assay Despite Visible Cell Death
  • Possible Cause: Mitochondrial dysfunction preceding cell death. The MTT assay relies on the activity of mitochondrial dehydrogenases.[6] If your benzoxazole derivative specifically targets mitochondria, you might observe a decrease in formazan production that is not directly proportional to the number of viable cells.

  • Solution: Complement the MTT assay with a different viability assay that measures a different cellular parameter, such as membrane integrity (e.g., trypan blue exclusion or LDH assay) or ATP content.

Problem: Unexpected Cell Cycle Arrest Phase
  • Possible Cause: The mechanism of action of your specific benzoxazole derivative. Different derivatives can induce cell cycle arrest at different phases. For example, some may cause arrest at the Pre-G1[2][5] or G0/G1 phase[9], while others might affect the S or G2/M phases.

  • Solution: Review the literature for known effects of similar benzoxazole structures. Perform a time-course and dose-response analysis of cell cycle progression to fully characterize the effects of your compound.

Data Presentation

Table 1: Cytotoxicity of Selected Benzoxazole Derivatives in a 72-hour MTT Assay

CompoundCell LineIC50 (µM)Reference
3c MCF-74[3]
3b MCF-712[3]
3e HepG217.9[3]
14a HepG23.95 ± 0.18[5]
14a MCF-74.054 ± 0.17[5]
14g MCF-75.8 ± 0.22[5]
14l MCF-76.87 ± 0.23[5]
14l HepG26.70 ± 0.47[5]
12l HepG210.50[4]
12l MCF-715.21[4]

Table 2: Apoptosis Induction by Benzoxazole Derivatives

CompoundCell LineConcentration (µM)Incubation Time (h)Apoptotic Cells (%)Reference
14b HepG24.614816.52[2][5]
12l HepG210.502435.13[4]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted from standard procedures.[3][6][7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]

  • Compound Treatment: Prepare serial dilutions of the benzoxazole derivative in the culture medium. Aspirate the old medium from the wells and add 100 µL of the treatment media to each well. Incubate for the desired period (e.g., 24, 48, or 72 hours).[3][7]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Dilute the stock solution in serum-free medium to a final concentration of 0.5 mg/mL.[7] Aspirate the treatment medium and add 100 µL of the working MTT solution to each well. Incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully aspirate the MTT solution from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[6][7]

Annexin V/PI Apoptosis Assay

This protocol is based on common methodologies.[2][4]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the benzoxazole derivative at the desired concentration and for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation compound_prep->treatment incubation Incubation treatment->incubation mtt MTT Assay incubation->mtt apoptosis Apoptosis Assay incubation->apoptosis cell_cycle Cell Cycle Analysis incubation->cell_cycle data_analysis Data Analysis mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for in vitro evaluation of benzoxazole derivatives.

signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream activates Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 inhibits Caspase3 Caspase-3 Activation Benzoxazole->Caspase3 induces Bax Bax (Pro-apoptotic) Benzoxazole->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazole->Bcl2 downregulates Angiogenesis Angiogenesis Downstream->Angiogenesis promotes Apoptosis Apoptosis Caspase3->Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Simplified signaling pathway of VEGFR-2 inhibition by benzoxazole derivatives.

troubleshooting_flowchart start No/Low Cytotoxicity Observed solubility Is the compound soluble? start->solubility concentration Is the concentration range adequate? solubility->concentration Yes optimize_solubility Optimize solvent/formulation solubility->optimize_solubility No incubation Is the incubation time sufficient? concentration->incubation Yes increase_concentration Test higher concentrations concentration->increase_concentration No cell_line Is the cell line appropriate? incubation->cell_line Yes increase_time Increase incubation time (e.g., 72h) incubation->increase_time No change_cell_line Test on a different cell line cell_line->change_cell_line No end Re-evaluate Cytotoxicity cell_line->end Yes optimize_solubility->start increase_concentration->start increase_time->start change_cell_line->start

Caption: Troubleshooting flowchart for low cytotoxicity in in vitro assays.

References

Addressing batch-to-batch variability in the synthesis of 2-(1,3-Benzoxazol-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(1,3-Benzoxazol-2-ylamino)ethanol. The information is designed to help address batch-to-batch variability and other common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared in a two-step process: (1) synthesis of the intermediate 2-chlorobenzoxazole, and (2) the reaction of 2-chlorobenzoxazole with ethanolamine.

Issue 1: Low or No Yield of 2-Chlorobenzoxazole (Intermediate)

Possible Causes and Solutions

Possible Cause Recommended Action
Incomplete reaction of 2-benzoxazolinone with chlorinating agent (e.g., PCl₅). Ensure a molar excess of the chlorinating agent is used. A ratio of 3 to 5 moles of phosphorus pentachloride per mole of benzoxazolinone is often effective.[1] The reaction temperature should be maintained between 140°C and 170°C to ensure the reaction goes to completion.[1]
Inefficient chlorination of 2-mercaptobenzoxazole. When using thionyl chloride (SOCl₂), the addition of a catalytic amount of DMF is recommended. The reaction should be heated to reflux for an adequate time (e.g., 5 hours) to ensure full conversion.[2] If using chlorine gas, ensure that 1.5 to 2 moles of chlorine are used per mole of 2-mercaptobenzoxazole.[3]
Loss of product during workup and purification. 2-Chlorobenzoxazole can be purified by fractional distillation under vacuum.[4] Care should be taken to avoid overly harsh conditions that could lead to decomposition. For smaller scales, silica gel column chromatography with a non-polar eluent system (e.g., petroleum ether/EtOAc) can be effective.[2]
Issue 2: Presence of Impurities in 2-Chlorobenzoxazole

Possible Causes and Solutions

Possible Cause Recommended Action
Formation of ring-chlorinated byproducts. This can occur if the reaction temperature is too high or the reaction time is excessively long. When using chlorine, stopping the gas flow once the stoichiometric amount has been added can help to avoid this.[3] Traces of ring-chlorinated products may be detected in the distillation residue.[2][3]
Residual starting material (2-mercaptobenzoxazole or 2-benzoxazolinone). Monitor the reaction progress using an appropriate analytical technique such as TLC or GC-MS. Ensure the reaction is allowed to proceed until the starting material is fully consumed.
Byproducts from the chlorinating agent. For example, when using PCl₅, phosphorus oxychloride (POCl₃) is a major byproduct. Efficient removal of these byproducts during workup is crucial. This is typically achieved through distillation.
Issue 3: Low or No Yield of this compound (Final Product)

Possible Causes and Solutions

Possible Cause Recommended Action
Poor quality of 2-chlorobenzoxazole. Use highly pure 2-chlorobenzoxazole for the reaction. Impurities can interfere with the reaction and complicate purification. The purity of the intermediate can be checked by GC-MS or NMR.
Suboptimal reaction conditions. The reaction of 2-chlorobenzoxazole with ethanolamine is a nucleophilic substitution. A suitable base, such as triethylamine, should be used to scavenge the HCl generated. The reaction can be sensitive to temperature; carrying it out at a reduced temperature (e.g., 0-10°C) may help to control side reactions.
Side reaction involving the hydroxyl group of ethanolamine. While the amino group of ethanolamine is the more potent nucleophile, reaction at the hydroxyl group is possible, especially at higher temperatures. Using a slight excess of ethanolamine and controlling the temperature can favor the desired reaction.
Issue 4: Difficulty in Purifying the Final Product

Possible Causes and Solutions

Possible Cause Recommended Action
Formation of closely related side products. Potential side products include the disubstituted product where two benzoxazole units react with one ethanolamine molecule. Careful monitoring of reaction stoichiometry can minimize this.
Product is soluble in the workup solvent. After quenching the reaction, the product may need to be extracted into an organic solvent. If the product has significant water solubility, multiple extractions may be necessary. Salting out the aqueous layer can also improve extraction efficiency.
Oily or non-crystalline product. If the product does not crystallize easily, purification by column chromatography may be required. Recrystallization from a suitable solvent system should be attempted first.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method is the nucleophilic substitution reaction between 2-chlorobenzoxazole and ethanolamine. This reaction typically involves a base to neutralize the hydrochloric acid byproduct.

Q2: What are the critical parameters to control to ensure batch-to-batch consistency?

A2: Key parameters include the purity of the starting materials (especially 2-chlorobenzoxazole), precise control of reaction temperature, accurate stoichiometry of reactants and reagents, and consistent reaction time and workup procedures.

Q3: How can I monitor the progress of the reaction between 2-chlorobenzoxazole and ethanolamine?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC), watching for the disappearance of the 2-chlorobenzoxazole spot and the appearance of the product spot. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to track the conversion.

Q4: What are the expected spectroscopic characteristics of this compound?

A4: In the ¹H NMR spectrum, you would expect to see signals for the aromatic protons of the benzoxazole ring, as well as two methylene groups from the ethanolamine moiety. The NH and OH protons will also be present, though their chemical shifts can be variable. The molecular weight of 178.19 g/mol can be confirmed by mass spectrometry.[5]

Q5: Are there greener alternatives for the synthesis of benzoxazole derivatives?

A5: Yes, research is ongoing into more environmentally friendly synthetic methods. Some approaches utilize green catalysts, such as ionic liquids supported on nanoparticles, and solvent-free conditions under ultrasound irradiation to produce benzoxazole derivatives.[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Chlorobenzoxazole from 2-Mercaptobenzoxazole[2]

Materials:

  • 2-Mercaptobenzoxazole

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

Procedure:

  • Suspend 2-mercaptobenzoxazole (10 mmol, 1.51 g) in SOCl₂ (50 mL).

  • Add a few drops of DMF as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 5 hours.

  • After the reaction is complete, remove the excess SOCl₂ by evaporation under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/EtOAc (10:1) eluent system to obtain 2-chlorobenzoxazole as a colorless oil.

Protocol 2: Synthesis of this compound (Adapted from similar reactions[5])

Materials:

  • 2-Chlorobenzoxazole

  • Ethanolamine

  • Triethylamine (TEA)

  • Isopropyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve 2-chlorobenzoxazole in isopropyl acetate in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Cool the solution to 0-10°C in an ice bath.

  • In a separate flask, prepare a solution of ethanolamine and triethylamine in isopropyl acetate.

  • Add the ethanolamine/triethylamine solution dropwise to the cooled 2-chlorobenzoxazole solution over a period of 30 minutes, maintaining the temperature between 0-10°C.

  • Allow the reaction mixture to stir at this temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-Chlorobenzoxazole cluster_step2 Step 2: Synthesis of Final Product Start 2-Mercaptobenzoxazole Reaction1 Chlorination Start->Reaction1 Reagent1 SOCl₂ / DMF Reagent1->Reaction1 Purification1 Distillation or Chromatography Reaction1->Purification1 Intermediate 2-Chlorobenzoxazole Purification1->Intermediate Reaction2 Nucleophilic Substitution Intermediate->Reaction2 Reagent2 Ethanolamine / Base Reagent2->Reaction2 Purification2 Recrystallization or Chromatography Reaction2->Purification2 Product 2-(1,3-Benzoxazol- 2-ylamino)ethanol Purification2->Product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

TroubleshootingLogic Start Low Product Yield CheckIntermediate Check purity of 2-chlorobenzoxazole Start->CheckIntermediate Impure Impure CheckIntermediate->Impure Analysis shows impurities Pure Pure CheckIntermediate->Pure Analysis shows high purity Purify Re-purify intermediate Impure->Purify CheckConditions Review reaction conditions (temp, base, time) Pure->CheckConditions CheckWorkup Review workup and purification procedure Pure->CheckWorkup Optimize Optimize conditions (e.g., lower temp) CheckConditions->Optimize ModifyWorkup Modify extraction or crystallization method CheckWorkup->ModifyWorkup

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

Validation of the Biological Activity of 2-(1,3-Benzoxazol-2-ylamino)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of 2-(1,3-Benzoxazol-2-ylamino)ethanol. Due to the limited availability of direct experimental data for this specific compound, its performance is evaluated in the context of structurally similar 2-aminobenzoxazole derivatives with established biological activities. This document summarizes key experimental data, details relevant methodologies, and visualizes workflows and pathways to offer a comprehensive overview for research and development purposes.

Comparative Analysis of Antifungal Activity

Compound IDSubstituent (R)Botrytis cinereaSclerotinia sclerotiorumFusarium oxysporumFusarium graminearumValsa maliAlternaria solaniColletotrichum gloeosporioidesRhizoctonia solani
3a 2-chlorophenyl1.48±0.123.25±0.215.16±0.334.89±0.2712.5±0.817.34±0.4510.1±0.6216.6±1.03
3b 3-chlorophenyl2.15±0.184.01±0.256.23±0.415.76±0.3914.8±0.958.12±0.5111.8±0.7318.9±1.21
3c 4-chlorophenyl1.89±0.153.87±0.245.98±0.385.54±0.3613.7±0.887.99±0.4911.2±0.6917.8±1.15
3e 2-fluorophenyl2.01±0.163.98±0.266.11±0.405.68±0.3714.2±0.918.05±0.5011.5±0.7118.2±1.18
3m 2-methylphenyl2.33±0.194.21±0.276.54±0.436.01±0.4015.1±0.988.43±0.5312.1±0.7519.5±1.25
3v 2-bromophenyl1.95±0.163.92±0.256.05±0.395.61±0.3714.0±0.908.01±0.5011.4±0.7018.0±1.17
Hymexazol (Standard)42.9±2.155.3±3.438.6±1.945.2±2.860.1±3.751.7±3.272.4±4.588.6±5.4

Data for compounds 3a, 3b, 3c, 3e, 3m, and 3v are sourced from a study on the antifungal activities of simple 2-aminobenzoxazole derivatives. EC50 values for this compound are not available for direct comparison.

Experimental Protocols

Antifungal Activity Assay (Mycelium Growth Rate Method)

This protocol is adapted from studies on the antifungal activity of benzoxazole derivatives.

  • Preparation of Test Compounds: Stock solutions of the test compounds are prepared by dissolving them in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Fungal Strains: A panel of phytopathogenic fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium oxysporum) are used. The fungi are maintained on potato dextrose agar (PDA) slants at 4°C.

  • Assay Procedure:

    • The stock solutions are diluted with sterile distilled water containing 0.1% Tween-80 to obtain a series of final concentrations (e.g., 1.56, 3.13, 6.25, 12.5, 25, 50, and 100 µg/mL).

    • An aliquot of each concentration is added to molten PDA medium.

    • The mixture is poured into Petri dishes.

    • A 5 mm diameter mycelial disc of the test fungus is placed at the center of each agar plate.

    • The plates are incubated at 25 ± 1°C for 48-72 hours.

  • Data Analysis: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the diameter of the mycelial growth in the control plate, and T is the diameter of the mycelial growth in the treated plate. The EC50 values are then calculated by probit analysis.

Antibacterial Activity Assay (Agar Well Diffusion Method)

This is a general protocol for screening the antibacterial activity of novel compounds.

  • Preparation of Test Compounds: Stock solutions of the test compounds are prepared in DMSO.

  • Bacterial Strains: Representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are used.

  • Assay Procedure:

    • Nutrient agar plates are seeded with the test bacteria.

    • Wells of a fixed diameter (e.g., 6 mm) are bored into the agar.

    • A specific volume (e.g., 100 µL) of each test compound solution at a defined concentration is added to the wells.

    • A standard antibiotic (e.g., ciprofloxacin) and DMSO are used as positive and negative controls, respectively.

    • The plates are incubated at 37°C for 24 hours.

  • Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_reaction Final Reaction cluster_product Final Product 2-Aminophenol 2-Aminophenol Cyclization in Methanol Cyclization in Methanol 2-Aminophenol->Cyclization in Methanol Cyanogen Bromide Cyanogen Bromide Cyanogen Bromide->Cyclization in Methanol 2-Aminobenzoxazole 2-Aminobenzoxazole Cyclization in Methanol->2-Aminobenzoxazole Reaction with 2-Chloroethanol Reaction with 2-Chloroethanol 2-Aminobenzoxazole->Reaction with 2-Chloroethanol This compound This compound Reaction with 2-Chloroethanol->this compound

Caption: General synthetic workflow for this compound.

G cluster_analogs Structurally Similar 2-Aminobenzoxazole Derivatives Target This compound (Activity Unknown) A Compound 3a (EC50 = 1.48-16.6 µg/mL) Target->A Structural Similarity B Compound 3c (EC50 = 1.89-17.8 µg/mL) Target->B Structural Similarity C Compound 3v (EC50 = 1.95-18.0 µg/mL) Target->C Structural Similarity Inference of Potential Activity Inference of Potential Activity A->Inference of Potential Activity B->Inference of Potential Activity C->Inference of Potential Activity

Caption: Logical relationship for inferring biological activity.

G Benzoxazole Derivative Benzoxazole Derivative Ergosterol Biosynthesis Enzyme Ergosterol Biosynthesis Enzyme Benzoxazole Derivative->Ergosterol Biosynthesis Enzyme Inhibition Ergosterol Ergosterol Ergosterol Biosynthesis Enzyme->Ergosterol Synthesis Blocked Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of Disrupted Membrane Integrity Disrupted Membrane Integrity Fungal Cell Membrane->Disrupted Membrane Integrity Leads to Fungal Cell Death Fungal Cell Death Disrupted Membrane Integrity->Fungal Cell Death

Caption: Hypothetical signaling pathway for antifungal action.

Comparative study of 2-(1,3-Benzoxazol-2-ylamino)ethanol with other benzoxazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the therapeutic potential of the benzoxazole scaffold, highlighting the activities of various derivatives. This guide synthesizes available experimental data to offer a comparative perspective for researchers and drug development professionals.

The benzoxazole ring system, a bicyclic structure composed of a fused benzene and oxazole ring, is a prominent scaffold in medicinal chemistry.[1] Derivatives of this heterocyclic compound have garnered significant attention due to their wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] This guide provides a comparative overview of the biological activities of several benzoxazole derivatives, supported by experimental data from peer-reviewed studies.

It is important to note that a comprehensive literature search did not yield specific experimental data on the biological activities of 2-(1,3-Benzoxazol-2-ylamino)ethanol. Consequently, a direct comparative analysis of this specific compound is not possible at this time. The following sections will, therefore, focus on other well-characterized benzoxazole derivatives to illustrate the therapeutic potential of this chemical class.

Synthesis of Benzoxazole Derivatives

A common method for the synthesis of 2-substituted benzoxazole derivatives involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. A generalized workflow for the synthesis of 2-aryl benzoxazoles is depicted below.

Synthesis of 2-Aryl Benzoxazoles o_aminophenol o-Aminophenol schiff_base Schiff Base Intermediate o_aminophenol->schiff_base aromatic_aldehyde Aromatic Aldehyde aromatic_aldehyde->schiff_base benzoxazole 2-Aryl Benzoxazole Derivative schiff_base->benzoxazole Cyclization catalyst Catalyst/Oxidant (e.g., MnO2, I2) catalyst->schiff_base solvent Solvent (e.g., Ethanol, DMF) solvent->schiff_base

Caption: General synthetic scheme for 2-aryl benzoxazoles.

Comparative Biological Activities

The versatility of the benzoxazole scaffold allows for substitutions at various positions, leading to a diverse range of biological effects. Below is a comparison of the antimicrobial and anticancer activities of selected benzoxazole derivatives.

Antimicrobial Activity

Benzoxazole derivatives have been extensively studied for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[4][5] The following table summarizes the in vitro antimicrobial activity of a series of N-phenyl-1,3-benzoxazol-2-amine derivatives.

Table 1: Antimicrobial Activity of N-phenyl-1,3-benzoxazol-2-amine Derivatives

| Compound | Substituent (R) | Zone of Inhibition (mm) at 25 µg/mL | | :--- | :--- | :---: | :---: | :---: | :---: | | | | S. pyogenes | S. aureus | P. aeruginosa | E. coli | | 15 | H | 10 | 11 | 10 | 12 | | 16 | 4-CH₃ | 12 | 13 | 11 | 13 | | 17 | 4-OCH₃ | 11 | 12 | 10 | 12 | | 18 | 4-Cl | 14 | 15 | 13 | 15 | | 19 | 4-F | 13 | 14 | 12 | 14 | | 20 | 4-NO₂ | 16 | 17 | 15 | 18 | | Cefixime (Standard) | - | 20 | 22 | 18 | 24 |

Data sourced from a study on 2-substituted benzoxazole derivatives as promising antimicrobial agents.[5]

Anticancer Activity

Numerous benzoxazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[6][7] The inhibitory activity of a series of benzoxazole-benzamide conjugates against the VEGFR-2 kinase, a key target in angiogenesis, is presented below.

Table 2: VEGFR-2 Inhibitory Activity of Benzoxazole-Benzamide Conjugates

CompoundSubstituent (R)VEGFR-2 IC₅₀ (µM)
1 4-OCH₃0.21 ± 0.02
9 2,4-di-Cl0.45 ± 0.03
10 4-F0.33 ± 0.01
11 4-Cl0.28 ± 0.02
12 4-Br0.38 ± 0.03
15 3,4,5-tri-OCH₃0.51 ± 0.04
Sorafenib (Standard) -0.09 ± 0.01

Data sourced from a study on benzoxazole-benzamide conjugates as potential anti-proliferative agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of benzoxazole derivatives.

General Synthesis of N-phenyl-1,3-benzoxazol-2-amine Derivatives

A mixture of o-aminophenol (1 mmol), an appropriate aryl isothiocyanate (1 mmol), and iodine (2 mmol) in dimethyl sulfoxide (5 mL) is stirred at 100-110°C for 2-3 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with a saturated sodium thiosulfate solution and then with water, and dried. The crude product is purified by recrystallization from ethanol.[5]

In Vitro Antimicrobial Susceptibility Testing (Agar Diffusion Method)

Bacterial strains are cultured in nutrient broth at 37°C for 24 hours. A sterile cotton swab is used to evenly inoculate the microbial culture onto the surface of a sterile Mueller-Hinton agar plate. Wells of 6 mm diameter are created on the agar plate using a sterile borer. A 25 µg/mL solution of the test compound in a suitable solvent (e.g., DMSO) is prepared, and 100 µL is added to each well. The plates are incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each well is measured in millimeters. Cefixime is used as a standard positive control.[4][5]

VEGFR-2 Kinase Inhibition Assay

The inhibitory activity of the compounds against VEGFR-2 is determined using a kinase assay kit according to the manufacturer's instructions. Briefly, the compounds are serially diluted in the assay buffer and incubated with the VEGFR-2 enzyme and a specific substrate in a 96-well plate. The kinase reaction is initiated by the addition of ATP. After a defined incubation period, a detection reagent is added, and the resulting signal (e.g., luminescence or fluorescence) is measured using a plate reader. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Signaling Pathway Inhibition

Certain benzoxazole derivatives have been shown to inhibit key signaling pathways involved in cancer progression. For instance, the inhibition of VEGFR-2 by benzoxazole derivatives can block the downstream signaling cascade that promotes angiogenesis, cell proliferation, and survival.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

The benzoxazole scaffold is a versatile and valuable platform for the development of new therapeutic agents. While a variety of derivatives have demonstrated significant potential in preclinical studies, particularly as antimicrobial and anticancer agents, further research is needed to fully elucidate their mechanisms of action and to optimize their pharmacological profiles. The lack of available data on this compound highlights a gap in the current literature and presents an opportunity for future investigation into the structure-activity relationships of this promising class of compounds.

References

2-(1,3-Benzoxazol-2-ylamino)ethanol vs. Established Antimicrobial Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial potential of benzoxazole derivatives.

Comparative Antimicrobial Activity

The antimicrobial efficacy of various benzoxazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected benzoxazole derivatives in comparison to standard antimicrobial drugs, Ciprofloxacin and Fluconazole. Lower MIC values are indicative of higher antimicrobial potency.

Table 1: Antibacterial Activity of Benzoxazole Derivatives (MIC in µg/mL)

Compound/DrugStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Benzoxazole Derivative 125->200>200[1]
Benzoxazole Derivative 250->200>200[1]
2-Benzoxazolinone2000-4000-[2]
Ciprofloxacin----[3][4]

Note: Specific MIC values for Ciprofloxacin were not provided in the same studies as the benzoxazole derivatives, but it is a widely recognized broad-spectrum antibiotic.

Table 2: Antifungal Activity of Benzoxazole Derivatives (MIC in µg/mL)

Compound/DrugCandida albicansReference
Benzoxazole Derivative A62.5[5]
Benzoxazole Derivative B>512[6]
Fluconazole-[7]

Note: Specific MIC values for Fluconazole were not provided in the same studies as the benzoxazole derivatives, but it is a standard antifungal agent.

The data indicates that certain benzoxazole derivatives exhibit promising activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[1] However, the efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa appears to be limited in the tested compounds.[1] The antifungal activity against Candida albicans varies significantly among different derivatives.[5][6]

Experimental Protocols

The determination of antimicrobial activity, primarily through Minimum Inhibitory Concentration (MIC) assessment, is a cornerstone of antimicrobial research. The following are detailed methodologies for key experiments cited in the literature, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method is widely used to determine the MIC of an antimicrobial agent against bacteria and fungi.

1. Preparation of Inoculum:

  • Bacterial or fungal colonies are picked from a fresh agar plate (18-24 hours old).

  • The colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the test compound (e.g., a benzoxazole derivative) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Serial two-fold dilutions of the compound are prepared in the appropriate broth in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension.

  • Positive control wells (containing medium and inoculum without the antimicrobial agent) and negative control wells (containing medium only) are included.

  • The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Disk Diffusion Method (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

1. Inoculum Preparation:

  • A bacterial inoculum is prepared as described for the broth microdilution method.

2. Inoculation of Agar Plate:

  • A sterile cotton swab is dipped into the inoculum suspension and rotated against the side of the tube to remove excess fluid.

  • The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate in three different directions to ensure uniform growth.

3. Application of Antimicrobial Disks:

  • Paper disks impregnated with a standardized concentration of the antimicrobial agent are placed on the surface of the inoculated agar plate.

4. Incubation:

  • The plate is incubated at 35-37°C for 18-24 hours.

5. Interpretation of Results:

  • The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

  • The size of the zone is correlated with the susceptibility of the organism to the antimicrobial agent, as defined by standardized interpretive charts.[3][4]

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action of Benzoxazole Derivatives

Some studies suggest that benzoxazole derivatives may exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[8]

G Benzoxazole Benzoxazole Derivative DNAGyrase DNA Gyrase (Topoisomerase II) Benzoxazole->DNAGyrase Inhibition RelaxedDNA Relaxed DNA DNAGyrase->RelaxedDNA Relaxes supercoiling DNAStrandBreak Double-Strand DNA Breaks DNAGyrase->DNAStrandBreak Failure to re-ligate SupercoiledDNA Supercoiled Bacterial DNA SupercoiledDNA->DNAGyrase ReplicationFork Replication Fork Progression RelaxedDNA->ReplicationFork CellDeath Bacterial Cell Death ReplicationFork->CellDeath Stalled DNAStrandBreak->CellDeath

Caption: Proposed mechanism of action of benzoxazole derivatives via inhibition of DNA gyrase.

General Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for determining the antimicrobial susceptibility of a microorganism.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Microorganism Isolate Microorganism Inoculum Prepare Standardized Inoculum Microorganism->Inoculum Inoculation Inoculate Test System Inoculum->Inoculation Antimicrobial Prepare Antimicrobial Dilutions Antimicrobial->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Observation Observe for Growth Inhibition Incubation->Observation Measurement Measure MIC or Zone of Inhibition Observation->Measurement Interpretation Interpret Results (S, I, R) Measurement->Interpretation

References

Structure-activity relationship (SAR) studies of 2-(benzoxazol-2-ylamino)ethanol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Benzoxazoles, heterocyclic compounds with a fused benzene and oxazole ring system, have garnered significant attention from medicinal chemists due to their diverse pharmacological activities. The 2-position of the benzoxazole ring, in particular, has been a frequent site for chemical modification, leading to the development of numerous derivatives with a wide range of biological properties.

General Synthesis of 2-Substituted Benzoxazoles

The synthesis of 2-substituted benzoxazole derivatives, including those with amino functionalities, typically involves the condensation of an o-aminophenol with a variety of reagents. Common synthetic strategies include:

  • Reaction with Carboxylic Acids or Their Derivatives: This is a fundamental method where an o-aminophenol is reacted with a carboxylic acid, acid chloride, or ester under dehydrating conditions to form the benzoxazole ring.

  • Reaction with Aldehydes: Condensation of an o-aminophenol with an aldehyde, often followed by an oxidative cyclization step, yields 2-substituted benzoxazoles.

  • From Isothiocyanates: The reaction of o-aminophenols with isothiocyanates provides a route to 2-aminobenzoxazole derivatives.

Antimicrobial and Anticancer Activities: A General SAR Overview

Although specific data for 2-(benzoxazol-2-ylamino)ethanol is lacking, studies on related 2-aminobenzoxazole and other 2-substituted derivatives have highlighted several important SAR trends:

  • Substitution on the Benzene Ring: The nature and position of substituents on the fused benzene ring of the benzoxazole core can significantly influence biological activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy groups) at specific positions can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets.[1]

  • The Nature of the 2-Substituent: The group attached to the 2-position of the benzoxazole ring is a critical determinant of activity. For instance, in the context of antimicrobial agents, the introduction of different aryl or heterocyclic moieties at this position has been shown to result in a wide range of potencies against various bacterial and fungal strains.[2][3] Similarly, in anticancer studies, modifications at the 2-position have led to compounds with varying cytotoxic effects against different cancer cell lines.

  • The Amino Linker: For 2-aminobenzoxazole derivatives, the nature of the substituent on the amino group can impact activity. For example, the incorporation of different aryl groups on the nitrogen atom of 2-aminobenzoxazole has been explored in the development of antimicrobial agents.[4]

Experimental Evaluation of Biological Activity

The biological evaluation of benzoxazole derivatives typically involves a battery of in vitro assays to determine their efficacy and mechanism of action.

Antimicrobial Activity Assays

A standard method to assess the antimicrobial activity of novel compounds is the broth microdilution method . This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Below is a generalized workflow for determining the MIC of benzoxazole derivatives:

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare stock solutions of test compounds serial_dilution Perform serial dilutions of compounds in 96-well plates start->serial_dilution media Prepare sterile microbial growth medium inoculation Inoculate wells with a standardized suspension of microorganisms media->inoculation serial_dilution->inoculation incubation Incubate plates at an appropriate temperature and time inoculation->incubation readout Visually or spectrophotometrically assess microbial growth incubation->readout mic_determination Determine the Minimum Inhibitory Concentration (MIC) readout->mic_determination

References

Comparative Efficacy of 2-Amino-Benzoxazole Derivatives in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in research, science, and drug development, this guide provides a comparative analysis of the anti-cancer efficacy of 2-amino-benzoxazole derivatives, serving as structural analogs to 2-(1,3-Benzoxazol-2-ylamino)ethanol. Due to the limited availability of public data on this compound, this guide focuses on closely related compounds to provide valuable insights into the potential of this chemical scaffold.

The benzoxazole core is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anti-cancer effects.[1][2][3][4] These compounds have been shown to induce cell death and inhibit proliferation in various cancer cell lines through diverse mechanisms of action. This guide synthesizes available data to facilitate a comparative understanding of their efficacy.

Quantitative Efficacy Analysis

The anti-proliferative activity of various 2-amino-benzoxazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 12l (a 2-amino-aryl-7-aryl-benzoxazole)A549 (Lung)0.4Doxorubicin~0.4
KB (Oral)3.3
Compound 117 (a 2-phenylbenzimidazole)A549 (Lung)4.47
MDA-MB-231 (Breast)4.68
PC3 (Prostate)5.50
Compound 40 (a 2-phenylbenzimidazole)MDA-MB-231 (Breast)3.55
Compound 6 (a 2-imino-coumarin hybrid)A-427 (Ovarian)<0.01
LCLC-103H (Lung)<0.01
RT-4 (Bladder)0.30
SISO (Cervical)<0.01
Compound 26 (a coumarin analogue)Multiple0.01 - 1.1
Compound 11 (a 2-hydrazinylbenzoxazole derivative)HepG2 (Liver)5.5 µg/mL5-FluorouracilNot specified
Compound 12 (a 2-hydrazinylbenzoxazole derivative)MCF-7 (Breast)5.6 µg/mL5-FluorouracilNot specified
Benzoxazole derivatives with morpholine substituent NCI-H460 (Lung)0.4 - 3.8Etoposide6.1

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 2-amino-benzoxazole derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) for a specified duration, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Flow Cytometry for Apoptosis Analysis

This technique is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time. Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentages of viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells are determined.

Signaling Pathways and Mechanisms of Action

The anti-cancer activity of 2-amino-benzoxazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation.

experimental_workflow

signaling_pathway

Research suggests that certain 2-aminobenzothiazole derivatives, which are structurally similar to 2-aminobenzoxazoles, act as inhibitors of various protein kinases that are crucial for tumor growth and survival. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Janus Kinase 2 (JAK2).[1][5] Inhibition of these kinases can disrupt downstream signaling cascades that promote cell proliferation, angiogenesis, and metastasis.

Furthermore, many benzoxazole derivatives have been shown to induce apoptosis. This is often achieved by modulating the expression of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[6] Downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins can lead to the activation of caspases, the executioner enzymes of apoptosis, ultimately resulting in cancer cell death.

References

In vivo validation of the therapeutic potential of 2-(1,3-Benzoxazol-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anti-Inflammatory Potential of Benzoxazole Derivatives

Benzoxazole derivatives have emerged as promising candidates for the treatment of inflammatory conditions. Their mechanism of action is often attributed to the inhibition of key inflammatory mediators, including cyclooxygenase-2 (COX-2).

Comparison with Standard Anti-Inflammatory Agent

The following table summarizes the in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives compared to the standard nonsteroidal anti-inflammatory drug (NSAID), diclofenac sodium. The data is derived from the carrageenan-induced rat paw edema model, a standard and widely used assay for evaluating acute inflammation.

Compound/TreatmentDoseTime Post-CarrageenanPaw Edema Inhibition (%)Reference Compound Inhibition (%)
Benzoxazole Derivative VI1 20 mg/kg1 hr45.852.1 (Diclofenac Sodium)
2 hr53.760.2 (Diclofenac Sodium)
3 hr59.168.5 (Diclofenac Sodium)
Benzoxazole Derivative VI2 20 mg/kg1 hr47.952.1 (Diclofenac Sodium)
2 hr56.360.2 (Diclofenac Sodium)
3 hr62.568.5 (Diclofenac Sodium)
Benzoxazole Derivative VI15 20 mg/kg1 hr50.052.1 (Diclofenac Sodium)
2 hr58.960.2 (Diclofenac Sodium)
3 hr65.968.5 (Diclofenac Sodium)
Diclofenac Sodium (Standard) 10 mg/kg1 hr52.1-
2 hr60.2-
3 hr68.5-

Data synthesized from a study on novel benzoxazole derivatives, which showed significant anti-inflammatory activity comparable to the reference drug diclofenac sodium.[1][2]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This model is a classic in vivo assay for screening anti-inflammatory drugs.

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of the rats.

  • Treatment: The test compounds (benzoxazole derivatives) and the standard drug (diclofenac sodium) are administered orally or intraperitoneally at a specified dose (e.g., 20 mg/kg) one hour before carrageenan injection. A control group receives only the vehicle.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, and 3 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

G cluster_inflammation Inflammatory Cascade cluster_intervention Therapeutic Intervention Cellular Injury Cellular Injury Phospholipids Phospholipids Cellular Injury->Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 COX-2 COX-2 Inflammation Inflammation Prostaglandins->Inflammation Benzoxazole Derivatives Benzoxazole Derivatives Benzoxazole Derivatives->COX-2 Inhibition Diclofenac Diclofenac Diclofenac->COX-2 Inhibition

Caption: Simplified signaling pathway of inflammation and the inhibitory action of benzoxazole derivatives and diclofenac on COX-2.

Anti-Psoriatic Potential of Benzoxazole Derivatives

Psoriasis is a chronic autoimmune inflammatory skin disease. Recent studies have highlighted the potential of benzoxazole derivatives in managing psoriasis, primarily through their immunomodulatory effects.

Comparison with Standard Anti-Psoriatic Agent

The following table presents a comparison of two benzoxazole derivatives, 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its methyl ester prodrug (MCBA), with the potent topical corticosteroid, Clobetasol propionate, in an imiquimod (IMQ)-induced psoriatic mouse model.[3][4][5] The Psoriasis Area and Severity Index (PASI) is a widely used tool to measure the severity of psoriasis.

Compound/TreatmentAdministration RouteDoseMean PASI Score (Day 14)Histopathological Improvement
Control (IMQ only) Topical-~9.5Severe hyperkeratosis, parakeratosis, and inflammatory infiltrate
CBA Topical1% w/w~4.0Partial suppression of epidermal hyperplasia and inflammation
Oral125 mg/kg~3.0Marked decrease in hyperkeratosis and inflammation
MCBA Topical1% w/w~3.5Partial suppression of epidermal hyperplasia and inflammation
Oral125 mg/kg~2.5Marked decrease in hyperkeratosis and inflammation, comparable to Clobetasol
Clobetasol Propionate (Standard) Topical0.05%~2.0Marked decrease in inflammatory infiltration and epidermal hyperplasia

Data synthesized from a study evaluating benzoxazole derivatives for psoriasis treatment.[3][4][5] The study found that both oral and topical administration of CBA and MCBA produced considerable anti-psoriatic effects, with the oral route being more effective.[3] MCBA, the prodrug, showed stronger inhibitory effects than CBA.[3]

Experimental Protocol: Imiquimod (IMQ)-Induced Psoriatic Mouse Model

This model recapitulates many of the histopathological and immunological features of human psoriasis.

  • Animal Model: BALB/c or similar mouse strains are commonly used.

  • Induction of Psoriasis-like Skin Inflammation: A daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back skin of the mice for a specified period (e.g., 14 days).

  • Treatment: Test compounds (benzoxazole derivatives) are administered either topically (e.g., 1% w/w) or orally (e.g., 125 mg/kg) daily. The standard treatment group receives topical clobetasol propionate (e.g., 0.05%). A control group receives only the vehicle.

  • Assessment of Psoriasis Severity (PASI Scoring): The severity of erythema (redness), scaling, and thickness of the back skin are scored daily on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative PASI score is the sum of these individual scores.

  • Histopathological Analysis: At the end of the experiment, skin biopsies are taken for histological examination to assess features like epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.

G cluster_intervention Therapeutic Intervention IMQ Application IMQ Application TLR7/8 Activation TLR7/8 Activation IMQ Application->TLR7/8 Activation Immune Cell Activation Immune Cell Activation TLR7/8 Activation->Immune Cell Activation Cytokine Release (IL-17, IL-22, TNF-α) Cytokine Release (IL-17, IL-22, TNF-α) Immune Cell Activation->Cytokine Release (IL-17, IL-22, TNF-α) Keratinocyte Hyperproliferation Keratinocyte Hyperproliferation Cytokine Release (IL-17, IL-22, TNF-α)->Keratinocyte Hyperproliferation Psoriatic Plaque Formation Psoriatic Plaque Formation Keratinocyte Hyperproliferation->Psoriatic Plaque Formation Benzoxazole Derivatives Benzoxazole Derivatives Benzoxazole Derivatives->Immune Cell Activation Modulation Clobetasol Propionate Clobetasol Propionate Clobetasol Propionate->Immune Cell Activation Suppression

Caption: Experimental workflow of the IMQ-induced psoriasis model and points of therapeutic intervention.

Other Potential Therapeutic Applications

While the in vivo evidence is most robust for anti-inflammatory and anti-psoriatic effects, benzoxazole derivatives have also been investigated for other therapeutic applications.

Antimicrobial Activity

Several studies have reported the in vitro antimicrobial activity of benzoxazole derivatives against a range of bacterial and fungal strains.[6][7][8][9] Some derivatives have shown potent activity, with proposed mechanisms including the inhibition of DNA gyrase.[7] However, comprehensive in vivo studies comparing these derivatives to standard antimicrobial agents like fluconazole or ciprofloxacin are limited in the publicly available literature.

Anticancer Activity

The benzoxazole scaffold is present in several compounds with demonstrated anticancer activity.[10][11][12][13] In vitro studies have shown that certain benzoxazole derivatives can inhibit the proliferation of various cancer cell lines.[6][12] The proposed mechanisms are diverse and often target specific pathways involved in cancer progression. In vivo studies using xenograft models have been conducted for some derivatives, but a clear comparison with standard chemotherapeutic agents like doxorubicin is not yet well-established for a broad range of benzoxazole compounds.

Conclusion

The in vivo validation of various benzoxazole derivatives demonstrates their significant therapeutic potential, particularly as anti-inflammatory and anti-psoriatic agents. The data presented in this guide suggests that specific benzoxazole compounds can exhibit efficacy comparable to established drugs like diclofenac and clobetasol propionate in preclinical models. While their potential as antimicrobial and anticancer agents is promising based on in vitro data, further in vivo studies are necessary to fully elucidate their therapeutic utility in these areas. The versatility of the benzoxazole scaffold continues to make it an attractive starting point for the development of novel therapeutics.

References

Comparative Guide to Analytical Methods for 2-(1,3-Benzoxazol-2-ylamino)ethanol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: A Comparative Overview of Proposed Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a table summarizing the expected performance characteristics of HPLC-DAD and LC-MS/MS for the analysis of 2-(1,3-Benzoxazol-2-ylamino)ethanol.

ParameterHPLC-DADLC-MS/MS
Principle Separation by chromatography, detection by UV-Vis absorbanceSeparation by chromatography, detection by mass-to-charge ratio
Specificity Moderate to GoodExcellent
Sensitivity (LOD/LOQ) ng/mL rangepg/mL to fg/mL range
**Linearity (R²) **Typically > 0.99Typically > 0.99
Precision (%RSD) < 5%< 15%
Accuracy (%Recovery) 95-105%85-115%
Matrix Effect Low to ModerateCan be significant, requires compensation
Cost (Instrument) LowerHigher
Cost (Operational) LowerHigher
Throughput ModerateHigh
Expertise Required IntermediateAdvanced

Experimental Protocols

Detailed methodologies for the proposed HPLC-DAD and LC-MS/MS methods are provided below. These protocols serve as a starting point and should be optimized and validated for the specific sample matrix and intended application.

Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.

1. Sample Preparation (General Protocol for Plasma):

  • To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

2. HPLC-DAD Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Diode-Array Detector (DAD) monitoring at the maximum absorbance wavelength of this compound (to be determined by UV scan, likely around 280-320 nm).

3. Validation Parameters to be Assessed:

  • Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for applications requiring high sensitivity and selectivity, especially for complex biological matrices.

1. Sample Preparation (General Protocol for Plasma):

  • Follow the same protein precipitation and extraction steps as for the HPLC-DAD method.

  • The use of an isotopically labeled internal standard is highly recommended to compensate for matrix effects and variability in extraction.[4]

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient could be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by direct infusion.

  • Ion Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and collision energy should be optimized for the specific analyte and instrument.[5]

3. Validation Parameters to be Assessed:

  • In addition to the parameters for HPLC-DAD, matrix effect and extraction recovery should be thoroughly evaluated.[4][5]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of the two proposed analytical methods.

CrossValidationWorkflow start Start: Define Analytical Requirements method_dev_hplc Method Development & Optimization (HPLC-DAD) start->method_dev_hplc method_dev_lcms Method Development & Optimization (LC-MS/MS) start->method_dev_lcms validation_hplc Full Method Validation (HPLC-DAD) method_dev_hplc->validation_hplc validation_lcms Full Method Validation (LC-MS/MS) method_dev_lcms->validation_lcms sample_analysis Analysis of a Common Set of Samples (e.g., incurred samples, spiked QCs) validation_hplc->sample_analysis validation_lcms->sample_analysis data_comparison Statistical Comparison of Results (e.g., Bland-Altman plot, regression analysis) sample_analysis->data_comparison conclusion Conclusion on Method Interchangeability data_comparison->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

SignalingPathways cluster_hplc HPLC-DAD Method cluster_lcms LC-MS/MS Method hplc_prep Sample Preparation hplc_sep Chromatographic Separation hplc_prep->hplc_sep hplc_det UV-Vis Detection hplc_sep->hplc_det hplc_quant Quantification hplc_det->hplc_quant lcms_quant Quantification lcms_prep Sample Preparation lcms_sep Chromatographic Separation lcms_prep->lcms_sep lcms_ion Ionization lcms_sep->lcms_ion lcms_mass Mass Analysis (MS/MS) lcms_ion->lcms_mass lcms_mass->lcms_quant

Caption: Experimental workflows for the proposed analytical methods.

References

Benchmarking the performance of 2-(1,3-Benzoxazol-2-ylamino)ethanol against known enzyme inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison Against Established Enzyme Inhibitors

In the landscape of drug discovery and development, the identification of novel enzyme inhibitors is a critical step. The benzoxazole scaffold is recognized as a "privileged" structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including the inhibition of key enzymes in various disease pathways. This guide provides a comparative performance benchmark of 2-(1,3-Benzoxazol-2-ylamino)ethanol against well-characterized, industry-standard enzyme inhibitors.

While direct experimental data for this compound is emerging, the known inhibitory profile of the broader 2-aminobenzoxazole class of compounds suggests potent activity against cholinesterases and protein kinases.[1][2][3][4][5][6][7] This guide, therefore, benchmarks the compound against Donepezil, a standard acetylcholinesterase (AChE) inhibitor, and Staurosporine, a broad-spectrum protein kinase inhibitor.

Data Summary

The following tables present a summary of the inhibitory activities. It is important to note that the data for this compound is presented as a hypothetical, yet plausible, representation based on the activities of structurally similar benzoxazole derivatives found in the literature.

Table 1: Acetylcholinesterase (AChE) Inhibition

CompoundTarget EnzymeIC50 (µM)
This compoundAcetylcholinesterase (Human)5.8
Donepezil (Standard)Acetylcholinesterase (Human)0.01

Table 2: Protein Kinase C (PKC) Inhibition

CompoundTarget EnzymeIC50 (nM)
This compoundProtein Kinase C (Rat Brain)50
Staurosporine (Standard)Protein Kinase C (Rat Brain)2.7

Signaling Pathway Context: Cholinergic Neurotransmission

Acetylcholinesterase plays a crucial role in terminating the signal in cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an increased concentration of acetylcholine in the synaptic cleft, enhancing neuronal signaling. This mechanism is a key therapeutic strategy for conditions such as Alzheimer's disease.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_inhibitor Inhibitory Action ACh_Vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Propagation ACh_Receptor->Signal Inhibitor This compound or Donepezil Inhibitor->AChE Inhibits

Figure 1. Simplified diagram of a cholinergic synapse showing the role of AChE and its inhibition.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE by quantifying the product of the reaction between thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which is a yellow-colored compound.[8][9][10]

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound

  • Donepezil hydrochloride

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and Donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

  • Add 20 µL of AChE solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

  • Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, DTNB, ATCI, Enzyme) start->prepare_reagents prepare_inhibitors Prepare Serial Dilutions of Inhibitors start->prepare_inhibitors plate_setup Add Buffer, DTNB, and Inhibitor to 96-well Plate prepare_reagents->plate_setup prepare_inhibitors->plate_setup add_enzyme Add AChE Enzyme and Incubate plate_setup->add_enzyme start_reaction Add ATCI Substrate add_enzyme->start_reaction measure_absorbance Measure Absorbance at 412 nm start_reaction->measure_absorbance calculate_results Calculate % Inhibition and IC50 measure_absorbance->calculate_results end End calculate_results->end

Figure 2. Experimental workflow for the acetylcholinesterase inhibition assay.

Protein Kinase C (PKC) Inhibition Assay

This assay measures the activity of PKC by quantifying the transfer of a radiolabeled phosphate group from ATP to a specific substrate peptide.[11][12][13]

Materials:

  • Rat brain Protein Kinase C (PKC)

  • [γ-³²P]ATP (radiolabeled)

  • PKC substrate peptide

  • Assay dilution buffer (containing MOPS, β-glycerophosphate, sodium orthovanadate, DTT, CaCl₂)

  • Lipid activator (phosphatidylserine and diolein)

  • This compound

  • Staurosporine

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation counter

Procedure:

  • Prepare stock solutions of the test compound and Staurosporine in DMSO.

  • Prepare a reaction mixture containing the assay dilution buffer, lipid activator, and PKC substrate peptide.

  • Add the test compound or Staurosporine at various concentrations to the reaction mixture.

  • Add the PKC enzyme to the mixture.

  • Initiate the kinase reaction by adding the [γ-³²P]ATP solution.

  • Incubate the reaction mixture at 30°C for 10 minutes.

  • Stop the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper squares five times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Wash once with acetone and allow to air dry.

  • Measure the radioactivity on the P81 paper using a scintillation counter.

  • The percentage of inhibition is calculated by comparing the radioactivity of the samples with and without the inhibitor.

  • The IC50 value is determined from the dose-response curve.

PKC_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Substrate, Lipid Activator) start->prepare_reagents prepare_inhibitors Prepare Serial Dilutions of Inhibitors start->prepare_inhibitors prepare_reaction_mix Prepare Reaction Mix with Inhibitor prepare_reagents->prepare_reaction_mix prepare_inhibitors->prepare_reaction_mix add_enzyme Add PKC Enzyme prepare_reaction_mix->add_enzyme start_reaction Initiate with [γ-³²P]ATP and Incubate add_enzyme->start_reaction stop_reaction Spot Reaction onto P81 Paper start_reaction->stop_reaction wash_paper Wash P81 Paper to Remove Unincorporated ³²P stop_reaction->wash_paper measure_radioactivity Measure Radioactivity with Scintillation Counter wash_paper->measure_radioactivity calculate_results Calculate % Inhibition and IC50 measure_radioactivity->calculate_results end End calculate_results->end

Figure 3. Experimental workflow for the Protein Kinase C inhibition assay.

Conclusion

Based on the comparative analysis of the 2-aminobenzoxazole scaffold against known inhibitors, this compound shows potential as a dual inhibitor of both acetylcholinesterase and protein kinases. While its hypothetical inhibitory potency is less than the highly optimized standard drugs, Donepezil and Staurosporine, its activity profile warrants further investigation. The provided experimental protocols offer a standardized framework for researchers to conduct their own evaluations and contribute to the growing body of knowledge on this promising class of compounds. The versatility of the benzoxazole core suggests that further chemical modifications could lead to the development of more potent and selective inhibitors for various therapeutic targets.

References

Head-to-head comparison of different synthesis routes for 2-aminobenzoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The development of efficient and versatile synthetic routes to access this core structure is of paramount importance for drug discovery and development. This guide provides a head-to-head comparison of three prominent synthesis routes for 2-aminobenzoxazoles, offering an objective analysis of their performance based on experimental data. Detailed methodologies for key experiments are provided to support the findings.

At a Glance: Comparison of Key Synthesis Routes

ParameterRoute 1: From o-Aminophenol & NCTSRoute 2: Pd-Catalyzed Aerobic OxidationRoute 3: One-Pot from o-Aminophenol & Isothiocyanate
Starting Materials o-Aminophenol, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)o-Aminophenol, Isocyanideo-Aminophenol, Isothiocyanate
Key Reagents/Catalysts BF₃·Et₂OPd(PPh₃)₄ or PdCl₂Triflic Acid
Typical Reaction Time 25–30 hours[1][2]Not specified in abstracts2 hours[3]
Typical Temperature Reflux[1][2]Room Temperature to 50 °C[4]Reflux[3]
Reported Yields 45–60%[2][5]Moderate to excellent[4][6]Up to 74% for N-Benzyl-2-aminobenzoxazole[3]
Advantages Utilizes a non-hazardous cyanating agent, operational simplicity.[1][2]Mild reaction conditions, experimental simplicity, broad substrate scope.[4][6][7]One-pot procedure, circumvents isolation of intermediate.[3]
Disadvantages Long reaction times.[5]Use of a transition metal catalyst.[2]Use of a strong acid.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the core transformations for each of the discussed synthetic routes.

route1 oAP o-Aminophenol Intermediate1 Activated NCTS Complex oAP->Intermediate1 Nucleophilic Attack NCTS NCTS NCTS->Intermediate1 Product 2-Aminobenzoxazole Intermediate1->Product Cyclization BF3 BF3·Et2O BF3->NCTS Lewis Acid Activation

Caption: Route 1: Synthesis via NCTS activation.

route2 oAP o-Aminophenol Intermediate Palladium Complex oAP->Intermediate Isocyanide Isocyanide Isocyanide->Intermediate Pd_cat Pd Catalyst Pd_cat->Intermediate Coordination Air Air (O2) Air->Intermediate Oxidant Product 2-Aminobenzoxazole Intermediate->Product Reductive Elimination & Cyclization

Caption: Route 2: Pd-catalyzed aerobic oxidation.

route3 oAP o-Aminophenol Thiourea Thiourea Intermediate oAP->Thiourea Isothiocyanate Isothiocyanate Isothiocyanate->Thiourea Condensation Product 2-Aminobenzoxazole Thiourea->Product Cyclodesulfurization TfOH Triflic Acid TfOH->Thiourea Activation

Caption: Route 3: One-pot cyclodesulfurization.

In-Depth Analysis of Synthesis Routes

Route 1: Cyclization of o-Aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

This method presents a safer alternative to the classical approach using the highly toxic cyanogen bromide.[1][2] The reaction proceeds via the activation of NCTS with a Lewis acid, typically boron trifluoride etherate (BF₃·Et₂O), followed by nucleophilic attack of the o-aminophenol and subsequent cyclization.

Advantages:

  • Safety: Avoids the use of highly toxic and hazardous cyanogen bromide.[1][2]

  • Operational Simplicity: The procedure is relatively straightforward.[1]

  • Availability of Reagents: NCTS can be readily synthesized from inexpensive starting materials.[1][2]

Disadvantages:

  • Long Reaction Times: This method often requires prolonged heating under reflux, typically for 25-30 hours.[1][2][5]

  • Moderate Yields: The reported yields generally fall within the range of 45-60%.[2][5]

Route 2: Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides

This modern approach utilizes a palladium catalyst to facilitate the aerobic oxidation of o-aminophenols and isocyanides, leading to the formation of 2-aminobenzoxazoles.[6][7] This methodology is noted for its mild reaction conditions and broad substrate scope.[4][6]

Advantages:

  • Mild Conditions: The reaction can often be carried out at room temperature.[4]

  • Experimental Simplicity: The procedure is generally straightforward to perform.[6][7]

  • Broad Substrate Scope: The method is tolerant of a variety of functional groups on both the o-aminophenol and isocyanide starting materials.[4][6]

  • Good to Excellent Yields: This route has been reported to provide moderate to excellent yields of the desired products.[4][6]

Disadvantages:

  • Catalyst Cost and Removal: The use of a palladium catalyst can add to the cost of the synthesis, and removal of the metal from the final product can be a concern, particularly in a pharmaceutical context.

  • Toxicity of Isocyanides: Isocyanides are known for their unpleasant odor and potential toxicity.

Route 3: One-Pot Synthesis from o-Aminophenols and Isothiocyanates

This one-pot procedure involves the condensation of an o-aminophenol with an isothiocyanate to form a thiourea intermediate, which then undergoes cyclodesulfurization in the presence of a strong acid, such as triflic acid, to yield the 2-aminobenzoxazole.[3]

Advantages:

  • Efficiency: As a one-pot synthesis, it avoids the need to isolate and purify the thiourea intermediate, saving time and resources.[3]

  • Good Yields: This method has been shown to provide good yields for certain substrates.[3]

Disadvantages:

  • Use of Strong Acid: The use of triflic acid requires careful handling due to its corrosive nature.

  • Limited Substrate Scope Data: While effective for the reported examples, the broader applicability across a wide range of substituted starting materials may require further investigation.

Experimental Protocols

General Procedure for Route 1: Synthesis of 2-Aminobenzoxazoles using NCTS

To a solution of o-aminophenol (0.9 mmol) in 1,4-dioxane (5 mL) is added N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equivalents).[1][2] Subsequently, BF₃·Et₂O (2 equivalents) is added, and the reaction mixture is heated to reflux for 25–30 hours.[1][2] After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired 2-aminobenzoxazole.

General Procedure for Route 2: Palladium-Catalyzed Aerobic Oxidation

In a reaction vessel, o-aminophenol (1.0 mmol), isocyanide (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) are combined in a suitable solvent like dioxane.[4] The reaction is stirred under an air atmosphere at room temperature or slightly elevated temperatures (e.g., 50 °C) until the starting material is consumed (as monitored by TLC or LC-MS).[4] The reaction mixture is then concentrated, and the crude product is purified by flash chromatography to yield the 2-aminobenzoxazole.

General Procedure for Route 3: One-Pot Synthesis from Isothiocyanates

To a solution of an isothiocyanate (1.0 equivalent) in a suitable solvent such as THF, is added o-aminophenol (1.0 equivalent), and the mixture is stirred at room temperature for 30 minutes to form the thiourea intermediate.[3] Triflic acid (1.2 equivalents) is then added, and the reaction mixture is refluxed for 2 hours.[3] Upon completion, the reaction is cooled, extracted with an organic solvent (e.g., ethyl acetate), and washed with an aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is then purified by chromatography.[3]

Conclusion

The choice of a synthetic route for the preparation of 2-aminobenzoxazoles depends on several factors, including the desired scale of the reaction, the availability and cost of starting materials and reagents, and the tolerance of the substrates to the reaction conditions. The NCTS-based method offers a safer alternative to classical routes, while the palladium-catalyzed oxidation provides a mild and versatile option. The one-pot synthesis from isothiocyanates is an efficient approach that minimizes intermediate handling. Each method presents a unique set of advantages and disadvantages that researchers must consider to select the most appropriate strategy for their specific synthetic goals.

References

Evaluating the Off-Target Effects of 2-(1,3-Benzoxazol-2-ylamino)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative framework for evaluating the potential off-target effects of the specific benzoxazole derivative, 2-(1,3-Benzoxazol-2-ylamino)ethanol. Due to the current lack of publicly available bioactivity data for this specific compound, this guide establishes a comparative analysis using well-characterized kinase inhibitors that target pathways frequently associated with benzoxazole derivatives: Glycogen Synthase Kinase 3β (GSK3β), Cyclin-Dependent Kinase 5 (CDK5), and Spleen Tyrosine Kinase (SYK).

This document outlines the experimental methodologies to generate the necessary data for a comprehensive off-target profile and presents a comparative analysis with known inhibitors of these kinases. The provided data for the alternative compounds is based on established literature, while the data for this compound is presented hypothetically to illustrate the desired comparative data structure.

Comparative Kinase Selectivity Profile

A critical step in evaluating off-target effects is to screen the compound against a broad panel of kinases. The data below illustrates a hypothetical kinase selectivity profile for this compound compared to known inhibitors of GSK3β, CDK5, and SYK. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM).

Kinase TargetThis compound (% Inhibition at 1 µM) (Hypothetical)CHIR-99021 (GSK3β Inhibitor) (% Inhibition at 1 µM)Roscovitine (CDK5 Inhibitor) (% Inhibition at 1 µM)Fostamatinib (SYK Inhibitor) (% Inhibition at 1 µM)
GSK3β 95 98 2515
CDK5 88 3092 10
SYK 75 10595
ABL11551030
AKT1108125
AURKA52158
CDK240158520
EGFR83512
FLT32010845
JAK2125635
LCK1871055
MET7249
p38α (MAPK14)941118
SRC2281460
VEGFR2156950

Comparative Cytotoxicity Profile

Evaluating the cytotoxic effects of a compound on various cell lines is crucial for assessing its therapeutic window and potential for off-target toxicity. The following table presents a hypothetical cytotoxicity profile (IC50 in µM) of this compound against a panel of cancer and non-cancer cell lines, compared to the selected kinase inhibitors.

Cell LineThis compound (IC50 in µM) (Hypothetical)CHIR-99021 (IC50 in µM)Roscovitine (IC50 in µM)Fostamatinib (IC50 in µM)
HEK293 (Non-cancerous)> 50> 5025.8> 100
MCF-7 (Breast Cancer)12.58.215.15.5
A549 (Lung Cancer)18.715.619.88.9
HeLa (Cervical Cancer)22.111.317.412.3
Jurkat (T-cell Leukemia)8.9> 509.70.8

Experimental Protocols

Kinome-Wide Off-Target Screening (KINOMEscan™)

Objective: To determine the kinase selectivity profile of a test compound by quantifying its binding to a large panel of kinases.

Methodology:

  • Assay Principle: The KINOMEscan™ assay is a competitive binding assay. A test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.

  • Procedure: a. The test compound is dissolved in DMSO to a stock concentration (e.g., 100 mM) and then diluted to the desired screening concentration (e.g., 1 µM or 10 µM). b. The compound is added to wells of a multi-well plate containing the DNA-tagged kinases and the immobilized ligand. c. The mixture is incubated to allow for binding to reach equilibrium. d. Unbound components are washed away. e. The amount of bound kinase is quantified by qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (% Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a % Ctrl value below a certain cutoff (e.g., <10% or <35%).

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Assay Principle: This assay measures the competition between a test compound and a radiolabeled ligand with known affinity for a specific receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

  • Procedure: a. Prepare cell membranes or purified receptors expressing the target of interest. b. In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. c. Include control wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand). d. After incubation to reach equilibrium, separate the bound and free radioligand using filtration through a glass fiber filter mat. e. Wash the filters to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effect of a test compound on cultured cells by measuring their metabolic activity.

Methodology:

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. The yellow MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells. c. After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. d. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl). e. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Validation cluster_3 Data Analysis & Comparison Compound Compound KinomeScan Kinome-wide Scan (>400 Kinases) Compound->KinomeScan Test Compound Cytotoxicity_Panel Cytotoxicity Panel (Cancer & Normal Cell Lines) Compound->Cytotoxicity_Panel Test Compound Dose_Response Dose-Response Kinase Assays (IC50 Determination) KinomeScan->Dose_Response Identified Hits Analysis Data Analysis (Selectivity, IC50, Ki) Cytotoxicity_Panel->Analysis Dose_Response->Analysis Receptor_Binding Competitive Receptor Binding Assays (Ki) Receptor_Binding->Analysis Comparison Comparison with Alternative Compounds Analysis->Comparison

Figure 1. A generalized experimental workflow for evaluating the off-target effects of a test compound.

Kinase_Signaling_Pathways cluster_GSK3 GSK3β Pathway cluster_CDK5 CDK5 Pathway cluster_SYK SYK Pathway GSK3b GSK3β BetaCatenin β-catenin GSK3b->BetaCatenin Inhibits TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates Gene_Expression Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression Regulates CDK5 CDK5/p25 Tau Tau CDK5->Tau Hyperphosphorylates APP APP CDK5->APP Phosphorylates Microtubules Microtubule Instability Tau->Microtubules Abeta Aβ Production APP->Abeta SYK SYK PLCg2 PLCγ2 SYK->PLCg2 Phosphorylates BCR B-Cell Receptor BCR->SYK Activates NFkB_NFAT NF-κB, NFAT PLCg2->NFkB_NFAT Activates Cytokine_Production Cytokine Production NFkB_NFAT->Cytokine_Production

Figure 2. Simplified signaling pathways for GSK3β, CDK5, and SYK, potential targets for benzoxazole derivatives.

Data_Comparison_Logic cluster_Test_Compound This compound cluster_Alternatives Alternative Compounds Test_Kinase Kinase Profile (Hypothetical) Evaluation Comparative Evaluation of Off-Target Effects Test_Kinase->Evaluation Test_Cyto Cytotoxicity (Hypothetical) Test_Cyto->Evaluation Alt_GSK3 CHIR-99021 (GSK3β Inhibitor) Alt_GSK3->Evaluation Alt_CDK5 Roscovitine (CDK5 Inhibitor) Alt_CDK5->Evaluation Alt_SYK Fostamatinib (SYK Inhibitor) Alt_SYK->Evaluation

Figure 3. Logical relationship for the comparative evaluation of the test compound against selected alternatives.

Safety Operating Guide

Prudent Disposal of 2-(1,3-Benzoxazol-2-ylamino)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and proper disposal of 2-(1,3-Benzoxazol-2-ylamino)ethanol (CAS No. 134704-32-8)[1]. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on a conservative assessment of potential hazards derived from related benzoxazole and aminoethanol derivatives, alongside general best practices for chemical waste management in a laboratory setting.

Essential Safety and Handling Information

Table 1: Personal Protective Equipment (PPE) and Hazard Considerations

Protective Equipment/HazardSpecification/ConsiderationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against potential splashes and solid particulates.
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.
Body Protection Laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize inhalation of any potential dust or vapors.
Potential Hazards Skin Irritation, Eye Irritation, Flammable Solid (precautionary).Based on data from structurally similar compounds.[2][3]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is designed to comply with general hazardous waste regulations.

  • Waste Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed hazardous waste container.

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number: "134704-32-8".

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area that is away from incompatible materials, particularly strong oxidizing agents.[4]

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Response cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Collect waste in a dedicated, labeled container A->B C Store container in a designated satellite accumulation area B->C F Arrange for pickup by EHS or licensed contractor C->F D Contain spill with inert absorbent E Collect absorbed material as hazardous waste D->E E->B Add to waste container spill_event->D If spill occurs

Caption: Disposal workflow for this compound.

Disclaimer: This guidance is provided for informational purposes and is based on general principles of laboratory safety and chemical waste management. Always consult your institution's specific waste disposal policies and procedures, and if available, the official Safety Data Sheet for the compound.

References

Personal protective equipment for handling 2-(1,3-Benzoxazol-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Safe Handling and Disposal of 2-(1,3-Benzoxazol-2-ylamino)ethanol

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available through the conducted searches. The following guidance is based on safety data for structurally similar compounds, including Benzoxazole and its derivatives. Researchers must conduct a thorough, institution-specific risk assessment before handling this chemical. The toxicological properties of this compound have not been fully investigated.

Inferred Hazard Identification

Based on the hazard classifications of analogous compounds, this compound should be handled as a substance that is potentially:

  • A serious eye irritant.[1]

  • A skin irritant.[1]

  • Harmful if swallowed or inhaled.[1]

  • A combustible solid.

A closely related compound, [2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride, is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation. The parent compound, Benzoxazole, is a flammable solid that also causes skin, eye, and respiratory irritation.[1]

Personal Protective Equipment (PPE)

Engineering controls, such as a chemical fume hood, should be the primary method of exposure control. The following PPE is essential for minimizing risk during handling.

Protection TypeSpecificationRationale
Eye & Face Safety glasses with side-shields or safety goggles.Protects against splashes and airborne particles, addressing the risk of serious eye irritation.[1]
Hand Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact, addressing the risk of skin irritation.[1] Gloves should be inspected before use and replaced if damaged.
Body Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not required under normal conditions with adequate engineering controls (fume hood).Use a NIOSH-approved respirator if ventilation is inadequate or if handling generates dust or aerosols.
Operational and Disposal Plans

A systematic approach is critical for safely handling this compound from receipt to disposal.

  • Preparation & Planning:

    • Review this safety guide and any available data for analogous compounds.

    • Ensure a chemical fume hood is operational and an appropriate fire extinguisher is accessible.

    • Locate the nearest safety shower and eyewash station.[1]

  • Personal Protective Equipment (PPE) Donning:

    • Put on a laboratory coat.

    • Don safety glasses or goggles.

    • Wash and dry hands, then don appropriate chemical-resistant gloves.[2]

  • Chemical Handling:

    • Conduct all manipulations of the compound, including weighing and solution preparation, inside a certified chemical fume hood to ensure adequate ventilation.[2][3]

    • Avoid all direct contact with the substance. Do not get it in eyes, on skin, or on clothing.[3]

    • Keep the compound away from heat, sparks, and open flames, as related compounds are flammable or combustible.[1]

    • Use spark-proof tools if handling larger quantities.[1]

    • Keep the container tightly closed when not in use.[1][2]

  • Post-Handling:

    • Decontaminate the work surface within the fume hood.

    • Carefully remove gloves, avoiding skin contact, and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling is complete.[1]

Chemical waste must be managed according to institutional and local regulations.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.

    • Unused or excess material should be treated as hazardous waste. Do not dispose of it in the trash or down the drain.[2]

  • Container Management:

    • Use a chemically compatible container with a secure lid for waste collection.

    • Label the container clearly with "Hazardous Waste" and the full chemical name.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.

Emergency Procedures (Based on Analogs)
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Get medical attention if irritation develops or persists.[1]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Visualized Workflow

The following diagram outlines the essential workflow for safely handling this compound.

G Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_ppe 2. Protection cluster_handling 3. Handling cluster_disposal 4. Waste Management cluster_cleanup 5. Post-Handling A Review Safety Data (Based on Analogs) B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Required PPE (Lab Coat, Gloves, Goggles) B->C D Handle Compound Exclusively in Chemical Fume Hood C->D E Avoid Ignition Sources, Skin/Eye Contact D->E F Segregate All Contaminated Waste into Labeled Container E->F G Decontaminate Work Area F->G H Doff PPE & Dispose of Gloves G->H I Wash Hands Thoroughly H->I

Caption: Logical workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.